2-Amino-3-(methoxycarbonyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCFHRNRAGKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383436 | |
| Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253120-47-7 | |
| Record name | 2-amino-3-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253120-47-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-Amino-3-(methoxycarbonyl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-3-(methoxycarbonyl)benzoic acid
Introduction
This compound is a substituted aromatic compound featuring three key functional groups: an amino group, a carboxylic acid, and a methyl ester. This unique arrangement makes it a molecule of interest for researchers, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structural complexity imparts a specific set of physicochemical properties that are critical to understand for its effective application, from predicting its behavior in a reaction to designing its formulation in a potential drug product.
This guide serves as a comprehensive technical resource for scientists and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind its properties, detailed protocols for their experimental determination, and a framework for its analytical quantification. The information herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility.
Chemical Identity and Molecular Structure
A thorough understanding of a molecule begins with its unambiguous identification and a clear picture of its structure. The spatial arrangement of atoms and functional groups in this compound is the primary determinant of its chemical and physical behavior.
The molecule consists of a benzoic acid backbone. An amino group (-NH₂) is present at the C2 position (ortho to the carboxylic acid), and a methoxycarbonyl group (-COOCH₃) is at the C3 position (meta to the carboxylic acid). The presence of both a Brønsted-Lowry acid (the carboxylic acid) and a Brønsted-Lowry base (the amino group) makes it an amphoteric substance. The methyl ester adds a region of moderate polarity and potential for hydrolysis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 253120-47-7 | [2][3] |
| Molecular Formula | C₉H₉NO₄ | [3] |
| Molecular Weight | 195.17 g/mol | [4][5] |
| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)C(=O)O)N) | N/A |
| InChI | 1S/C9H9NO4/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4H,10H2,1H3,(H,11,12) |
| InChIKey | UXQCFHRNRAGKOY-UHFFFAOYSA-N | |
Core Physicochemical Properties
The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure and the intermolecular forces it can form. These properties are fundamental for handling, purification, and formulation.
Physical State and Appearance
This compound is a solid at standard temperature and pressure. Its rigid aromatic structure and potential for hydrogen bonding contribute to a stable crystalline lattice.
Melting Point
This protocol describes the standard capillary method for determining the melting point of a solid organic compound.
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the apparatus rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Solubility
The solubility profile is paramount for drug development, influencing everything from reaction work-up to bioavailability. The structure of this compound suggests complex solubility behavior. The polar carboxylic acid and amino groups will favor solubility in polar solvents, while the aromatic ring and methyl ester favor non-polar organic solvents. Its amphoteric nature means its solubility in aqueous solutions will be highly pH-dependent. It will be more soluble in acidic solutions (protonated amine) and basic solutions (deprotonated carboxylic acid) than in neutral water.
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed, airtight container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the suspension using a syringe filter (ensure the filter material does not bind the compound) to separate the saturated solution from the undissolved solid.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Section 5).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Acidity and Basicity (pKa)
The pKa values dictate the ionization state of a molecule at a given pH. This is arguably one of the most important physicochemical properties for a drug candidate, as it governs absorption, distribution, metabolism, and excretion (ADME).
-
Carboxylic Acid Group (-COOH): This group is acidic. The pKa of benzoic acid is 4.2.[6] The electron-donating amino group and the electron-withdrawing methoxycarbonyl group will influence this value.
-
Amino Group (-NH₂): This group is basic. The pKa of the conjugate acid of aniline is around 4.6. The neighboring electron-withdrawing groups on the ring will decrease the basicity (lower the pKa) of this amino group.
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a precision burette.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Titration (Basic pKa): Perform a back-titration. Add a known excess of a strong acid (e.g., 0.1 M HCl) to the sample solution and titrate with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.
Spectroscopic Profile
Spectroscopic analysis provides an empirical "fingerprint" of a molecule, confirming its identity, structure, and purity. A comprehensive analysis involves multiple techniques.[7]
Caption: Workflow for Spectroscopic Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (likely in the 6.5-8.0 ppm range), a singlet for the amine protons (which may be broad and exchangeable), a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, and a broad singlet for the carboxylic acid proton at a downfield shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon skeleton, showing signals for the two carbonyl carbons (ester and acid, >160 ppm), the aromatic carbons (110-150 ppm), and the methoxy carbon (~55 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present.[9]
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ are expected for the primary amine.
-
C=O Stretch: Two distinct carbonyl stretches will be visible. The carboxylic acid C=O will appear around 1700-1725 cm⁻¹, and the ester C=O will be at a slightly higher frequency, around 1720-1740 cm⁻¹.
-
C-O Stretch: Bands corresponding to the C-O bonds of the ester and carboxylic acid will be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For a molecular weight of 195.17, Electrospray Ionization (ESI) in positive mode would show a molecular ion peak [M+H]⁺ at m/z 196.18. In negative mode, a peak for [M-H]⁻ at m/z 194.16 would be expected.
Stability, Storage, and Handling
Ensuring the integrity of a chemical reagent is vital for reproducible research.
Chemical Stability and Incompatibilities
This compound is generally stable under standard laboratory conditions.[10] However, its stability can be compromised by:
-
Strong Oxidizing Agents, Acids, and Bases: These substances are incompatible and can cause degradation.[10]
-
Heat and Light: To prevent thermal decomposition, exposure to excess heat and direct sunlight should be avoided.[10] Thermal decomposition can release hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[10]
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis back to a carboxylic acid, especially under acidic or basic conditions.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and integrity of the compound over time.
-
Solid Form: The solid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] For long-term storage, refrigeration at 2-8°C is recommended.
-
In Solution: When dissolved in a solvent, the compound should be stored at lower temperatures. One supplier suggests stability for up to 1 month at -20°C and up to 6 months at -80°C in solution.[10]
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care.
-
Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][13]
-
Handling: Avoid creating dust during handling.[13] Wash hands thoroughly after use.
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible method for the quantification of aromatic compounds like this compound.[14][15]
Caption: Experimental Workflow for HPLC-UV Quantification.
Method Selection Rationale
The conjugated aromatic system of the molecule provides a strong chromophore, making it highly suitable for UV detection. A reversed-phase C18 column is ideal for separating this moderately polar compound from potential impurities or matrix components based on its hydrophobicity.
Detailed Experimental Protocol: Quantification by HPLC-UV
This protocol provides a starting point for method development.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[14]
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30°C.[14]
-
Detection Wavelength: Determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely between 250-320 nm.
-
Injection Volume: 10 µL.
-
-
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Analysis and Quantification:
-
Inject the calibration standards in sequence, from lowest to highest concentration.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard. The curve should be linear with a correlation coefficient (r²) > 0.995.
-
Inject the unknown sample(s).
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
Conclusion
This compound is a multifaceted molecule whose utility in scientific research is directly linked to its physicochemical properties. Its amphoteric nature, complex solubility profile, and distinct spectroscopic fingerprint are all critical parameters that must be considered. This guide provides the foundational knowledge and practical experimental frameworks necessary for researchers to handle, characterize, and quantify this compound with confidence. A thorough understanding of these properties is the first step toward unlocking its full potential in the synthesis of novel chemical entities and the development of future technologies.
References
- 1. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(methoxycarbonyl)benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. global.oup.com [global.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. bmse000692 2-amino-3-methoxybenzoic Acid at BMRB [bmrb.io]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
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- 15. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 2-Amino-3-(methoxycarbonyl)benzoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine solubility in a range of common organic solvents.
Introduction: Understanding the Molecular Profile
This compound is a multifaceted organic molecule with a molecular weight of 195.17 g/mol and exists as a solid at room temperature. Its structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a methyl ester, dictates its solubility behavior. The presence of both hydrogen bond donors (the amino and carboxylic acid groups) and a hydrogen bond acceptor (the ester group), along with a nonpolar aromatic core, suggests a complex interaction with various solvents.
The key to understanding its solubility lies in the interplay of these functional groups and their influence on the molecule's overall polarity and its ability to form intermolecular bonds with solvent molecules. The general principle of "like dissolves like" serves as a foundational concept; polar solvents are expected to better solvate polar solutes, and nonpolar solvents are better for nonpolar solutes.[1][2]
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the lattice energy of the solid and the intermolecular forces within the solvent to form new solute-solvent interactions. For this compound, the following factors are paramount:
-
Polarity : The molecule possesses both polar (amino, carboxylic acid, ester) and nonpolar (benzene ring) regions, making it amphiphilic to some extent. The overall polarity will determine its affinity for solvents of varying dielectric constants.
-
Hydrogen Bonding : The amino and carboxylic acid groups can act as hydrogen bond donors, while the carbonyls of the carboxylic acid and ester, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Acid-Base Properties : The carboxylic acid moiety is acidic, and the amino group is basic.[3] This allows for potential acid-base reactions with acidic or basic solvents, which can significantly enhance solubility. For instance, in a basic solvent, the carboxylic acid can be deprotonated to form a highly polar and more soluble salt.[4] Conversely, in an acidic solvent, the amino group can be protonated.
Predicted Solubility in Common Organic Solvents
A study on 2-amino-3-methylbenzoic acid provides valuable insights into its solubility in a range of solvents.[5] The order of solubility for this related compound was found to be: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[5]
Based on this, we can predict a similar trend for this compound, with some key differences arising from the replacement of a methyl group with a methoxycarbonyl group. The methoxycarbonyl group is more polar and can act as a hydrogen bond acceptor, which may enhance solubility in polar aprotic and protic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, 1,4-Dioxane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can accept hydrogen bonds and have moderate to high polarity, which will effectively solvate the polar functional groups of the solute. The high solubility of the related 2-amino-3-methylbenzoic acid in such solvents supports this prediction.[5] |
| Polar Protic | Methanol, Ethanol, Propanol, Butanol | Moderate to High | These solvents can both donate and accept hydrogen bonds, leading to strong interactions with the amino, carboxylic acid, and ester groups. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.[5] |
| Nonpolar Aprotic | Toluene, Cyclohexane, Hexane | Low | The significant polarity of the solute molecule will lead to poor interactions with nonpolar solvents. The strong solute-solute interactions (crystal lattice energy) will not be overcome by weak solute-solvent interactions.[5] |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity but are not strong hydrogen bond acceptors. Solubility is expected to be limited. |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following section outlines a standard protocol for this purpose.
Isothermal Saturation Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound at a specific temperature.[5]
Experimental Workflow:
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- 7. scribd.com [scribd.com]
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- 9. digital.library.unt.edu [digital.library.unt.edu]
Spectral data of 2-Amino-3-(methoxycarbonyl)benzoic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2-Amino-3-(methoxycarbonyl)benzoic acid
Introduction
This compound (CAS No: 253120-47-7) is an important aromatic compound featuring three distinct functional groups: a carboxylic acid, a primary amine, and a methyl ester.[1] Its molecular structure, with the formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science.[2]
The precise arrangement of these functional groups on the benzene ring dictates the compound's chemical reactivity and physical properties. For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide serves as a technical resource, providing a detailed analysis of the expected spectral data for this compound. While publicly available experimental spectra for this specific compound are limited, this document leverages foundational spectroscopic principles and data from closely related analogues to present a robust interpretation of its characteristic spectral features. We will delve into the causality behind expected peak positions, splitting patterns, and fragmentation pathways, offering a predictive but scientifically grounded framework for analysis.
Molecular Structure and Functional Group Overview
The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of this compound are an ortho-amino benzoic acid scaffold with an adjacent methoxycarbonyl group. This specific substitution pattern gives rise to unique electronic and steric effects that are reflected in its spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, a complete structural assignment can be made.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, dissolved in a solvent like DMSO-d₆, we anticipate signals corresponding to the aromatic, amine, carboxylic acid, and methyl protons.
| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 13.0 ppm | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and undergoes rapid chemical exchange, resulting in a broad signal far downfield. |
| ~7.8 - 8.0 ppm | Doublet of Doublets | 1H | Aromatic H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, shifting it downfield. It is coupled to H-5 and H-4. |
| ~7.5 - 7.7 ppm | Triplet | 1H | Aromatic H-5 | This proton is coupled to two adjacent protons (H-4 and H-6), resulting in a triplet. |
| ~6.8 - 7.0 ppm | Doublet of Doublets | 1H | Aromatic H-4 | This proton is ortho to the electron-donating amino group, which shields it and shifts it upfield relative to the other aromatic protons. |
| ~5.0 - 6.0 ppm | Broad Singlet | 2H | Amine (-NH₂) | Similar to the carboxylic acid proton, amine protons undergo chemical exchange, leading to a broad signal. The chemical shift can vary with concentration and temperature. |
| ~3.9 ppm | Singlet | 3H | Methyl Ester (-OCH₃) | The methyl protons are not coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a methyl ester. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. With 9 carbon atoms in the molecule, we expect to see 9 distinct signals.
| Predicted Chemical Shift (δ) | Carbon Type | Assignment | Rationale |
| ~169.0 ppm | Quaternary (C=O) | Ester Carbonyl | Ester carbonyls are typically found in this region, slightly less deshielded than carboxylic acid carbonyls. |
| ~167.5 ppm | Quaternary (C=O) | Carboxylic Acid Carbonyl | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~148.0 ppm | Quaternary | C-2 (C-NH₂) | The carbon atom bonded to the electron-donating amino group is significantly shifted downfield. |
| ~135.0 ppm | CH | C-5 | Aromatic methine carbon. |
| ~132.0 ppm | CH | C-6 | Aromatic methine carbon, deshielded by the adjacent carboxylic acid. |
| ~122.0 ppm | Quaternary | C-1 (C-COOH) | The carbon bearing the carboxylic acid group. |
| ~118.0 ppm | CH | C-4 | Aromatic methine carbon, shielded by the ortho amino group. |
| ~115.0 ppm | Quaternary | C-3 (C-COOCH₃) | The carbon bearing the methoxycarbonyl group. |
| ~52.5 ppm | CH₃ | Methoxy Carbon (-OCH₃) | The methyl carbon of the ester group appears in a characteristic upfield region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound is expected to be complex but highly informative, showing characteristic absorptions for all key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3400 - 3500 cm⁻¹ | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium | Characteristic doublet for primary amines. |
| 3300 - 3400 cm⁻¹ | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium | The second peak of the primary amine doublet. |
| 2500 - 3300 cm⁻¹ | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong | This very broad band is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands. |
| ~3050 cm⁻¹ | C-H Stretch | Aromatic | Medium-Weak | Stretching vibrations of C-H bonds on the benzene ring. |
| ~2950 cm⁻¹ | C-H Stretch | Methyl (-CH₃) | Medium-Weak | Stretching vibration of the methyl group C-H bonds. |
| ~1720 cm⁻¹ | C=O Stretch | Ester | Strong | The ester carbonyl typically appears at a higher frequency than the carboxylic acid carbonyl. |
| ~1680 cm⁻¹ | C=O Stretch | Carboxylic Acid | Strong | The frequency is lowered due to intermolecular hydrogen bonding. This peak is key for confirmation. |
| ~1600, ~1470 cm⁻¹ | C=C Stretch | Aromatic Ring | Medium | Skeletal vibrations of the benzene ring. |
| ~1250 cm⁻¹ | C-O Stretch | Ester & Carboxylic Acid | Strong | Asymmetric C-O stretching vibrations are typically strong and appear in this region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under Electron Ionization (EI), the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.
The molecular ion (M•+) peak for this compound is expected at a mass-to-charge ratio (m/z) of 195. The fragmentation will be driven by the presence of the functional groups, leading to characteristic neutral losses.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to a fragment at m/z 164. This is often a prominent peak.
-
Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage of the entire ester group results in a fragment at m/z 136.
-
Loss of water (H₂O): An "ortho effect" is possible between the adjacent carboxylic acid and amino groups, facilitating the loss of a water molecule to give a fragment at m/z 177.
-
Loss of a carboxyl radical (•COOH): Decarboxylation of the parent ion can lead to a fragment at m/z 150.
Experimental Protocols
To ensure the acquisition of high-quality, reliable spectral data, standardized and validated experimental procedures must be followed. The protocols described below represent best practices for the analysis of small organic molecules like this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Given the presence of both an amine and a carboxylic acid, DMSO-d₆ is often a preferred solvent to ensure complete dissolution and observation of exchangeable protons.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup & Acquisition (300-500 MHz Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire a spectrum using a standard pulse program. A typical acquisition might involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Attenuated Total Reflectance (ATR) - IR Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrument Setup & Acquisition:
-
Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a Gas Chromatography (GC) inlet for the solution.
-
In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is generated by plotting ion intensity versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M•+) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying major fragment ions and the corresponding neutral losses to corroborate the proposed structure.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. The IR spectrum confirms the presence of all key functional groups—amine, carboxylic acid, and ester—through their characteristic vibrational frequencies. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern that serves as a structural fingerprint. Together, these techniques provide the authoritative data required by researchers and scientists to confidently use this versatile compound in their synthetic endeavors.
References
The Strategic deployment of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Unseen Architect in Drug Scaffolds
In the intricate world of medicinal chemistry, the selection of a building block is a critical decision that dictates the trajectory of a synthetic route and, ultimately, the pharmacological profile of a novel therapeutic agent. Among the vast arsenal of molecular starting points, 2-amino-3-(methoxycarbonyl)benzoic acid emerges as a uniquely versatile and strategically valuable scaffold. Its trifunctional nature, presenting an amine, a carboxylic acid, and a methyl ester on a compact aromatic ring, offers a rich tapestry of synthetic possibilities. This guide, intended for the discerning eye of researchers, scientists, and drug development professionals, delves into the core principles and practical applications of this powerful building block, illuminating the causality behind its use in the synthesis of complex, biologically active molecules. We will explore its synthesis, reactivity, and its pivotal role in the construction of key heterocyclic systems that form the backbone of numerous modern pharmaceuticals.
I. Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct chemical and physical characteristics. A comprehensive understanding of these properties is paramount for its effective deployment in a synthetic strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | --INVALID-LINK-- |
| Molecular Weight | 195.17 g/mol | --INVALID-LINK-- |
| Melting Point | 217-220 °C | --INVALID-LINK--[1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in concentrated acids | --INVALID-LINK--[1] |
The strategic advantage of this molecule lies in the orthogonal reactivity of its three functional groups. The nucleophilic amino group, the electrophilic carboxylic acid, and the readily transformable methyl ester provide a playground for selective chemical modifications. The ortho-relationship between the amino and carboxylic acid moieties is particularly significant, predisposing the molecule to cyclization reactions that form crucial heterocyclic systems.
II. Synthesis of this compound: A Practical Approach
A reliable and scalable synthesis of this compound is the first step towards its utilization as a building block. While several synthetic strategies can be envisioned, a common and effective approach involves the selective monoesterification of 2-aminoterephthalic acid.
Experimental Protocol: Selective Monoesterification of 2-Aminoterephthalic Acid
This protocol outlines a general procedure for the selective synthesis of this compound.
Materials:
-
2-Aminoterephthalic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a suitable acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoterephthalic acid (1 equivalent) in anhydrous methanol (sufficient to ensure stirring).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.1 equivalents) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add saturated sodium bicarbonate solution to the residue until the effervescence ceases and the pH is neutral to slightly basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Causality of Experimental Choices:
-
The use of a slight excess of thionyl chloride ensures complete conversion of the carboxylic acid to the acid chloride in situ, which then readily reacts with methanol. The reaction is performed under anhydrous conditions to prevent the hydrolysis of thionyl chloride and the acid chloride intermediate.
-
Refluxing the reaction mixture provides the necessary activation energy for the esterification reaction to proceed at a reasonable rate.
-
The aqueous work-up with sodium bicarbonate neutralizes the excess acid and any remaining acidic byproducts.
-
Column chromatography is a standard and effective method for purifying the desired monoester from any unreacted starting material or the diester byproduct.
III. The Role of this compound in the Synthesis of Bioactive Heterocycles
The strategic arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of medicinally important heterocyclic scaffolds.
A. Quinazolinones: A Privileged Scaffold in Medicinal Chemistry
Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2] The sedative-hypnotic drug methaqualone is a well-known example of a quinazolinone derivative.[3][4][5][6]
The synthesis of the quinazolinone core often involves the condensation of an anthranilic acid derivative with an appropriate cyclizing agent. This compound serves as a valuable synthon in this context, where the amino and carboxylic acid groups participate in the cyclization, and the ester group can be further functionalized.
Diagram: General Synthesis of Quinazolinones
References
- 1. Regioselective synthesis and biological evaluation of N-substituted 2-aminoquinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. US4054658A - Therapeutic compositions containing methaqualone - Google Patents [patents.google.com]
- 6. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-(methoxycarbonyl)benzoic Acid
Introduction
2-Amino-3-(methoxycarbonyl)benzoic acid is a multifaceted aromatic compound featuring three distinct functional groups: a primary amino group, a carboxylic acid, and a methyl ester. This unique trifunctional arrangement makes it a valuable building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds that are often pursued in medicinal chemistry and materials science. The reactivity of each functional group is intricately modulated by the electronic and steric influences of its neighbors on the benzene ring.
This technical guide offers an in-depth exploration of the chemical behavior of the amino group in this compound. We will dissect the structural and electronic factors that govern its reactivity, providing a mechanistic rationale for its behavior in key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.
Physicochemical Properties and Structural Analysis
A comprehensive understanding of a molecule's reactivity begins with a thorough analysis of its physical and structural characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | |
| Molecular Weight | 195.17 g/mol | |
| CAS Number | 2794812 (Parent Acid) | PubChem[1] |
| Appearance | Solid | |
| Melting Point | Data not readily available | |
| Solubility | Soluble in many organic solvents |
Structural and Electronic Effects
The reactivity of the amino group at the C2 position is significantly attenuated compared to that of aniline. This reduction in reactivity is a direct consequence of the electronic and steric environment created by the adjacent carboxylic acid and methoxycarbonyl groups.
-
Electronic Deactivation: Both the carboxylic acid (-COOH) at C1 and the methoxycarbonyl (-COOCH₃) group at C3 are electron-withdrawing groups (EWGs). Through their inductive effects, they pull electron density away from the benzene ring. This deactivation reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity and basicity. The amino group in aniline, by contrast, is an electron-donating group that activates the aromatic ring towards electrophilic substitution.[2]
-
Steric Hindrance: The presence of the methoxycarbonyl group ortho to the amino group introduces significant steric bulk. This spatial obstruction hinders the approach of electrophiles and other reactants to the nitrogen atom, further impeding its reactivity.[3][4][5] This is a critical consideration when planning reactions such as N-alkylation or N-acylation with sterically demanding reagents.
-
Intramolecular Hydrogen Bonding: The proximity of the amino group to the methoxycarbonyl group allows for the formation of an intramolecular hydrogen bond between an N-H proton and the carbonyl oxygen of the ester. This interaction can further decrease the availability of the nitrogen's lone pair for external reactions by locking it in a specific conformation.
Reactivity and Key Chemical Transformations of the Amino Group
Despite its deactivation, the amino group in this compound participates in a range of important chemical transformations. However, reaction conditions often need to be tailored to overcome its diminished reactivity.
N-Acylation
N-acylation is a fundamental reaction for the protection of amino groups and the synthesis of amides.[6][7] For this compound, this reaction can be achieved using standard acylating agents like acyl chlorides or anhydrides. Due to the reduced nucleophilicity of the amino group, the reaction may require the use of a base catalyst or elevated temperatures to proceed at a reasonable rate.
Exemplary Protocol: N-Acetylation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Diazotization
The conversion of the primary aromatic amino group to a diazonium salt via reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) is a cornerstone of aromatic chemistry. Derivatives of anthranilic acid readily undergo diazotization.[8] The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups.
For ortho-substituted benzoic acid diazonium salts, heating can lead to the replacement of the diazonium group with a hydroxyl group.[9] In some cases, the diazonium salt derived from anthranilic acid can decompose to form benzyne, a highly reactive intermediate.[10]
Workflow for Diazotization and Subsequent Functionalization
Caption: General workflow for the diazotization of this compound and subsequent conversion to various functionalized products.
Intramolecular Cyclization and Heterocycle Synthesis
The true synthetic power of this compound lies in its ability to serve as a precursor for heterocyclic systems through intramolecular cyclization reactions.[11][12][13][14] The adjacent amino and carboxylic acid/ester functionalities are perfectly positioned to participate in ring-forming reactions, leading to valuable scaffolds such as quinazolines, benzodiazepines, and other fused heterocycles.[8]
For example, condensation of the amino group with a suitable carbonyl-containing compound, followed by intramolecular cyclization and aromatization, can lead to the formation of quinazolinone derivatives, which are prevalent in many biologically active molecules.
Conceptual Pathway for Quinazolinone Synthesis
Caption: A conceptual two-step pathway for the synthesis of quinazolinone derivatives starting from this compound.
Conclusion
The amino group in this compound exhibits a nuanced reactivity profile, characterized by a general deactivation due to the electronic and steric effects of its neighboring substituents. While this reduced reactivity necessitates more tailored reaction conditions for standard transformations like N-acylation, it also opens the door to highly valuable applications, most notably as a precursor in the synthesis of complex heterocyclic structures. A thorough understanding of the interplay between the functional groups is paramount for any scientist aiming to successfully incorporate this versatile building block into a synthetic strategy. The strategic manipulation of its reactivity allows for the efficient construction of molecular architectures relevant to drug discovery and advanced materials.
References
- 1. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. academicjournals.org [academicjournals.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. What products are formed when the sodium salt of anthranilic acid is diaz.. [askfilo.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. mdpi.com [mdpi.com]
- 12. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Search Results [beilstein-journals.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
The Strategic Influence of the Methoxycarbonyl Group in the Reactivity of 2-Amino-3-(methoxycarbonyl)benzoic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-(methoxycarbonyl)benzoic acid is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a precursor for complex heterocyclic scaffolds. The reactivity of this molecule is governed by a delicate interplay of electronic and steric effects originating from its three distinct functional groups: an activating amino group, a deactivating carboxylic acid group, and a strategically positioned methoxycarbonyl group. This guide provides an in-depth analysis of the pivotal role the methoxycarbonyl group plays in modulating the chemical behavior of the parent molecule. We will explore its influence on electrophilic aromatic substitution, its critical function as a reaction partner in cyclization cascades, and its impact on the reactivity of the adjacent amino and carboxylic acid moieties. This document serves as a technical resource for researchers aiming to leverage the unique chemical architecture of this versatile building block in medicinal chemistry and materials science.
Foundational Principles: Electronic and Steric Landscape
The chemical personality of this compound is dictated by the combined influence of its substituents. The methoxycarbonyl group (-COOCH₃), positioned meta to the carboxylic acid and ortho to the amino group, exerts powerful electronic and steric effects that are fundamental to understanding its reaction dynamics.
Electronic Effects: An Electron-Withdrawing Influence
The methoxycarbonyl group is a moderate electron-withdrawing group (EWG). This character arises from two primary electronic phenomena:
-
Inductive Effect (-I): The electronegative oxygen atoms in the ester group pull electron density away from the aromatic ring through the sigma (σ) bond framework.
-
Resonance Effect (-M): The carbonyl group can withdraw electron density from the benzene ring via delocalization of π-electrons, creating resonance structures that place a positive charge on the ring.
Collectively, these effects decrease the electron density of the aromatic system, rendering it less susceptible to electrophilic attack compared to benzene or aniline. The carboxylic acid group at position 1 further contributes to this deactivation. In contrast, the amino group (-NH₂) at position 2 is a potent electron-donating group (EDG) through resonance (+M), which strongly activates the ring. The overall reactivity is a nuanced balance of these opposing forces.
Steric Hindrance: A Gatekeeper for Reactivity
Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction.[1][2] The methoxycarbonyl group is sterically demanding and its placement at the 3-position creates significant congestion around the neighboring functional groups and ring positions.
-
Hindrance at the Amino Group: The bulk of the -COOCH₃ group can partially block the approach of reagents to the ortho-amino group, potentially slowing down reactions like acylation or alkylation.
-
Hindrance at Ring Position 4: For electrophilic aromatic substitution, the methoxycarbonyl group creates a steric barrier at position 4, making this site less accessible to incoming electrophiles, even though it is electronically activated by the amino group.[3][4]
Role in Key Reaction Classes
The electronic and steric properties of the methoxycarbonyl group are not mere theoretical concepts; they actively direct the course of chemical transformations.
Directing Electrophilic Aromatic Substitution
The regiochemical outcome of electrophilic aromatic substitution is a classic example of competing directing effects.
| Functional Group | Position | Electronic Effect | Directing Influence |
| -NH₂ | 2 | Activating (+M) | ortho, para (positions 4, 6) |
| -COOCH₃ | 3 | Deactivating (-M, -I) | meta (positions 1, 5) |
| -COOH | 1 | Deactivating (-M, -I) | meta (positions 3, 5) |
The powerful activating and ortho, para-directing nature of the amino group dominates. Therefore, electrophiles are primarily directed to positions 4 and 6. However, the final product distribution is heavily influenced by the steric hindrance imposed by the methoxycarbonyl group, which disfavors substitution at the sterically congested position 4.[1][3] Consequently, electrophilic attack often occurs preferentially at the less hindered position 6.
A Crucial Participant in Heterocyclic Synthesis
Perhaps the most significant role of the methoxycarbonyl group in this molecule is its participation in intramolecular cyclization reactions. The ortho-relationship between the amino group and the methoxycarbonyl group provides a perfect scaffold for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals.
A prime example is the synthesis of quinazolinone derivatives. This transformation leverages the nucleophilicity of the amino group and the electrophilicity of the ester's carbonyl carbon.
Experimental Protocol: Synthesis of a Substituted Quinazolinone
This protocol describes a general procedure for the condensation of this compound with an amine to form a quinazolinone ring system, a common core in medicinal chemistry.
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or Dowtherm A, add the primary amine (1.2 eq.).
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, 0.1 eq.) to facilitate the reaction.[5]
-
Heating: Heat the reaction mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by TLC or LC-MS. The reaction involves an initial amidation followed by an intramolecular cyclization-dehydration.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization or column chromatography.
Modulating Acidity and Nucleophilicity
The methoxycarbonyl group also fine-tunes the reactivity of the adjacent functional groups:
-
Increased Acidity of the Carboxylic Acid: As an EWG, the methoxycarbonyl group helps to stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. This inductive stabilization increases the acidity (lowers the pKa) of the -COOH group compared to benzoic acid itself.[6]
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the -COOCH₃ group reduces the electron density on the nitrogen atom of the amino group, making it less nucleophilic than the amino group in aniline or anthranilic acid. This can affect the rates of reactions such as acylation and alkylation.
Advanced Applications: Aryne Intermediate Generation
The parent molecule is a valuable precursor for generating the highly reactive 3-(methoxycarbonyl)benzyne intermediate. This is typically achieved through the diazotization of the amino group, followed by the loss of N₂ and CO₂.[6]
-
Diazotization: The amino group is converted to a diazonium salt using a reagent like isoamyl nitrite in an aprotic solvent.
-
Decomposition: The resulting diazonium carboxylate is unstable and readily decomposes, eliminating nitrogen gas and carbon dioxide to form the aryne.
The methoxycarbonyl group remains on the aryne intermediate, influencing its subsequent trapping reactions (e.g., Diels-Alder cycloadditions or nucleophilic additions), thereby providing a pathway to highly functionalized and complex aromatic products.
Conclusion
The methoxycarbonyl group in this compound is far from a passive spectator. It is a key architectural element that actively shapes the molecule's reactivity through a combination of potent electronic and steric effects. It deactivates the ring towards electrophilic attack while simultaneously creating steric bias, it modulates the properties of its neighboring functional groups, and most importantly, it serves as an essential handle for the construction of complex heterocyclic systems of high value in drug discovery and materials science. A thorough understanding of its role is paramount for any scientist seeking to exploit this versatile building block for synthetic innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]
- 6. 2-Methoxy-3-methoxycarbonylbenzoic Acid|CAS 288099-33-2 [benchchem.com]
A Technical Guide to the Thermal Stability and Degradation of 2-Amino-3-(methoxycarbonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Amino-3-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture that dictates its behavior under thermal stress. Understanding its thermal stability and degradation profile is paramount for ensuring the integrity, safety, and efficacy of drug manufacturing processes and final products. This in-depth technical guide provides a comprehensive analysis of the thermal properties of this compound. Leveraging foundational principles of thermal analysis and drawing parallels with structurally related compounds, this guide elucidates the experimental methodologies for assessing thermal stability, predicts potential degradation pathways, and offers insights into the characterization of decomposition products.
Introduction: The Significance of this compound in Pharmaceutical Development
This compound is a substituted anthranilic acid derivative that serves as a crucial building block in medicinal chemistry. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of therapeutic agents. The stability of this intermediate under various processing conditions, particularly temperature, is a critical quality attribute that can influence reaction kinetics, impurity profiles, and the overall success of a synthetic route. Thermal degradation can lead to the formation of unwanted byproducts, potentially impacting the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its thermal behavior is not merely an academic exercise but a practical necessity in drug development.
Assessing Thermal Stability: A Methodological Approach
The evaluation of thermal stability is accomplished through a suite of thermoanalytical techniques that monitor the physical and chemical properties of a substance as a function of temperature. For a crystalline organic molecule like this compound, the primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as it is heated at a controlled rate.[1] This technique is fundamental for determining the temperature at which a material begins to decompose and the extent of mass loss at different temperatures.
A typical TGA experiment is designed to provide reproducible and accurate data on the thermal stability of the analyte.
Instrumentation: A high-precision thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.
-
Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.
Analytical Method:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[2]
-
Equilibrate the sample at a starting temperature, usually ambient (e.g., 30 °C).
-
Ramp the temperature at a linear heating rate, commonly 10 °C/min, up to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).[3]
-
Continuously record the sample mass as a function of temperature.
Data Interpretation: The resulting TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of decomposition, the temperature of maximum mass loss rate (obtained from the derivative of the TGA curve, DTG), and the final residual mass are key parameters to be determined.
Diagram 1: General Workflow for Thermogravimetric Analysis (TGA)
References
Crystalline structure of 2-Amino-3-(methoxycarbonyl)benzoic acid
An In-depth Technical Guide on the Crystalline Structure of 2-Amino-3-(methoxycarbonyl)benzoic acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive methodology for the determination and characterization of the crystalline structure of this compound (C₉H₉NO₄). While a detailed, publicly available crystal structure for this specific molecule is not present in established databases as of the time of this writing, this document serves as a procedural roadmap. It leverages established analytical techniques and draws parallels from structurally related compounds to provide a robust framework for its synthesis, crystallization, and ultimate structural elucidation. The protocols herein are designed to be self-validating, ensuring high confidence in the final determined structure.
Introduction and Compound Overview
This compound is an organic molecule featuring a benzoic acid scaffold substituted with both an amine and a methoxycarbonyl group. The relative positioning of these functional groups—an ortho-amino group and a meta-methoxycarbonyl group relative to the carboxylic acid—creates a molecule with significant potential for complex intermolecular interactions, including hydrogen bonding and π-stacking. Understanding the precise three-dimensional arrangement of molecules in the solid state is critical, as the crystalline structure dictates key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, which are paramount in drug development.
It is crucial to distinguish the target compound, This compound (C₉H₉NO₄), from its close structural relative, 2-Amino-3-methoxybenzoic acid (C₈H₉NO₃). The former possesses a methyl ester functional group at the 3-position, while the latter has a methoxy ether group. This guide focuses exclusively on the former.
This document outlines the necessary steps to move from chemical synthesis to a fully characterized single crystal structure, providing field-proven insights into the causality behind experimental choices.
Synthesis and Crystallization
The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Pathway
A plausible and efficient route to synthesize the title compound is through the selective esterification of a suitable precursor. One common method involves the esterification of a phthalic acid derivative.[1] A generalized workflow is presented below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to arrange themselves slowly into a highly ordered lattice.
Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water/co-solvent mixtures). An ideal solvent is one in which the compound is moderately soluble at room temperature and highly soluble when heated.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline powder.
-
Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature, ideally in a vibration-free environment.
-
Harvesting: Once well-formed, clear crystals of sufficient size (0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a spatula or pipette.
Causality: The slow rate of evaporation is critical. It maintains the system close to equilibrium, giving molecules sufficient time to orient and pack into a thermodynamically stable, single-crystal lattice rather than crashing out of solution as an amorphous or polycrystalline solid.
Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the atomic arrangement within a crystal. It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.
Experimental Workflow
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Data Analysis and Expected Parameters
The refinement process yields a set of crystallographic parameters that define the crystal structure. While data for the title compound is unavailable, the table below summarizes typical parameters observed for structurally similar substituted benzoic acids, providing a baseline for expected values.
Table 1: Illustrative Crystallographic Data for Benzoic Acid Derivatives
| Parameter | 2-Fluoro-4-(methoxycarbonyl)benzoic acid[2] | Anisic Acid (p-methoxybenzoic acid)[3] | (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid[4] |
|---|---|---|---|
| Crystal System | Triclinic | Monoclinic | Monoclinic |
| Space Group | P-1 | P2₁/a | P2₁/c |
| a (Å) | 7.536 | 16.98 | 11.55 |
| b (Å) | 7.591 | 10.95 | 5.01 |
| c (Å) | 8.523 | 3.98 | 22.03 |
| **α (°) ** | 99.48 | 90 | 90 |
| **β (°) ** | 108.74 | 98.67 | 96.53 |
| **γ (°) ** | 99.24 | 90 | 90 |
| **Volume (ų) ** | 443.3 | 731.5 | 1267.4 |
| Z (Molecules/Unit Cell) | 2 | 4 | 4 |
| Key H-Bonding Motif | O-H···O (Centrosymmetric Dimer) | O-H···O (Centrosymmetric Dimer) | O-H···O (Centrosymmetric Dimer) |
Structural Validation and Physicochemical Characterization
Once a putative crystal structure is obtained, it is imperative to validate that the structure corresponds to the synthesized bulk material. This is achieved through a combination of spectroscopic and thermal analysis techniques.
Spectroscopic Confirmation
These methods confirm the molecular identity of the bulk sample, ensuring the crystal analyzed is representative of the whole.
Table 2: Expected Spectroscopic Signatures
| Technique | Functional Group | Expected Signature | Rationale |
|---|---|---|---|
| FTIR (ATR) | O-H (Carboxylic Acid) | Broad band, ~2500-3300 cm⁻¹ | Characteristic of H-bonded acid dimers.[5] |
| N-H (Amine) | Two sharp peaks, ~3300-3500 cm⁻¹ | Symmetric and asymmetric stretching modes.[6] | |
| C=O (Carboxylic Acid) | ~1700-1725 cm⁻¹ | Carbonyl stretch, position influenced by H-bonding. | |
| C=O (Ester) | ~1720-1740 cm⁻¹ | Distinct from the acid carbonyl.[5] | |
| ¹H NMR | -COOH | Singlet, ~10-13 ppm | Deshielded acidic proton.[7] |
| -NH₂ | Broad singlet, ~4-6 ppm | Exchangeable protons. | |
| Aromatic H | Multiplets, ~6.5-8.0 ppm | Chemical shifts depend on substitution pattern. | |
| -OCH₃ | Singlet, ~3.9 ppm | Shielded methyl protons of the ester.[7] |
| Mass Spec. | Molecular Ion [M]+ | m/z = 195.05 | Corresponds to the molecular formula C₉H₉NO₄.[8] |
Powder X-ray Diffraction (PXRD)
PXRD is a rapid, non-destructive technique used to analyze the bulk powder sample.
Protocol: PXRD for Phase Purity
-
Sample Preparation: Gently grind a small amount (~10-20 mg) of the crystalline material to a fine, homogeneous powder.
-
Data Acquisition: Mount the powder on a zero-background sample holder and analyze using a powder diffractometer. Collect data typically over a 2θ range of 5° to 40°.
-
Analysis: The experimental PXRD pattern from the bulk sample must be compared to a pattern simulated from the single-crystal data. An exact match in peak positions (2θ angles) and relative intensities confirms that the single crystal structure is representative of the bulk material, verifying phase purity.[9]
Thermal Analysis
Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, phase transitions, and decomposition.
-
DSC: A single, sharp endotherm on a DSC thermogram would indicate a distinct melting point, characteristic of a pure crystalline substance.
-
TGA: A TGA scan would show the thermal stability of the compound, with a sharp drop in mass indicating the onset of thermal decomposition.[10]
Analysis of Predicted Crystal Packing and Intermolecular Interactions
Based on the functional groups present and analysis of related structures, the crystal packing of this compound is expected to be dominated by specific, directional interactions.
Key Predicted Interaction:
-
Carboxylic Acid Dimer: The most common and stabilizing motif in the crystal structures of benzoic acids is the formation of centrosymmetric dimers via a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[3][11] This robust interaction is highly likely to be the primary supramolecular synthon in the title compound.
Caption: The expected centrosymmetric R²₂(8) ring motif formed by carboxylic acid dimers.
Other potential interactions include N-H···O hydrogen bonds involving the amine and the ester or carboxylic carbonyls, as well as π-π stacking between the aromatic rings, which would further stabilize the three-dimensional packing arrangement. A full single-crystal structure determination would be required to confirm the presence and geometry of these secondary interactions.
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for the determination of the crystalline structure of this compound. By following a logical progression from synthesis and crystallization to definitive single-crystal X-ray analysis and subsequent spectroscopic and thermal validation, researchers can obtain a complete and reliable picture of the solid-state structure. This knowledge is fundamental for controlling the material properties essential for applications in pharmaceutical science and materials research.
References
- 1. Buy 2-(Methoxycarbonyl)benzoic acid | 4376-18-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Potential Metabolic Fate of 2-Amino-3-(methoxycarbonyl)benzoic acid in Biological Systems
Abstract
This technical guide provides a comprehensive analysis of the potential metabolic pathways of 2-Amino-3-(methoxycarbonyl)benzoic acid. Based on its distinct chemical moieties—an aromatic amine, a methyl ester, and a benzoic acid derivative scaffold—this document outlines the probable Phase I and Phase II biotransformations. The primary predicted metabolic routes include rapid ester hydrolysis to a dicarboxylic amino acid, followed by extensive Phase II conjugation of both the amino and carboxylic acid functional groups. Key transformations explored are N-acetylation, N-glucuronidation, glycine conjugation (hippurate formation), and O-glucuronidation. We present a structured, field-proven experimental workflow for the systematic identification and characterization of these potential metabolites, utilizing standard in vitro models such as liver S9 fractions and hepatocytes, coupled with advanced analytical techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, offering both predictive insights and practical methodologies.
Introduction: The Imperative of Metabolic Profiling
In the landscape of drug discovery and chemical safety assessment, a thorough understanding of a compound's metabolic fate is paramount. Metabolism dictates the pharmacokinetic profile, influences efficacy, and is often the root cause of idiosyncratic toxicity. The subject of this guide, this compound, possesses a combination of functional groups that are well-known substrates for a variety of drug-metabolizing enzymes.
The objective of this document is to serve as an in-depth technical resource, applying first principles of biochemical transformation to predict the metabolic profile of this molecule. We will deconstruct the compound's structure to forecast its biotransformation and then outline a robust, self-validating experimental strategy to confirm these predictions, providing the technical rigor required for regulatory and research applications.
Predicted Metabolic Pathways of this compound
The metabolic fate of a xenobiotic is determined by its chemical structure. The structure of this compound presents three primary sites for enzymatic attack, leading to a cascade of potential Phase I and Phase II metabolites.
Phase I Biotransformations: Unmasking Functional Groups
Phase I reactions typically introduce or expose polar functional groups, preparing the molecule for subsequent conjugation reactions.[1] For the parent compound, two major Phase I pathways are anticipated.
-
Ester Hydrolysis (Primary Pathway): The methyl ester group is highly susceptible to hydrolysis catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[2][3][4] This reaction is often rapid and efficient, converting the parent compound into its corresponding carboxylic acid, 2-Amino-3-carboxybenzoic acid , and methanol.[5] This transformation significantly increases the polarity of the molecule.
-
Oxidative Metabolism (Secondary Pathways):
-
N-Oxidation: The aromatic amino group can be oxidized by Cytochrome P450 (CYP450) enzymes to form a hydroxylamine derivative . This pathway is of toxicological significance, as N-hydroxy arylamines can be reactive intermediates.[6][7][8][9]
-
Aromatic Hydroxylation: The benzene ring itself can undergo hydroxylation at available positions, catalyzed by CYP450 enzymes. This is generally a slower metabolic route compared to the hydrolysis of an unhindered ester.
-
Phase II Biotransformations: The Conjugation Cascade
Following Phase I, the parent compound and its primary metabolites undergo conjugation with endogenous polar molecules, which facilitates their elimination from the body.[10][11]
-
Metabolism of the Amino Group (-NH2): The primary aromatic amine is a prime substrate for several conjugation enzymes.
-
N-Acetylation: Catalyzed by N-acetyltransferases (NATs), this pathway adds an acetyl group to form N-acetyl-2-amino-3-(methoxycarbonyl)benzoic acid . Genetic polymorphisms in NAT enzymes can lead to significant inter-individual variability in the rate of this reaction.[7][10]
-
N-Glucuronidation: The amino group can be directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form an N-glucuronide .[10]
-
-
Metabolism of the Carboxylic Acid Group (-COOH): The carboxylic acid moiety, primarily exposed after ester hydrolysis, is a key site for conjugation.
-
Amino Acid Conjugation: The most prominent pathway for benzoic acid derivatives is conjugation with glycine, catalyzed by glycine N-acyltransferase, to form a hippuric acid analog, 2-Amino-3-(glycinylcarbonyl)benzoic acid .[12][13][14][15] This is a major detoxification route in humans.[16]
-
O-Glucuronidation: The carboxylic acid can also be conjugated with glucuronic acid to form an acyl glucuronide . These metabolites are known in some cases to be chemically reactive and can covalently bind to proteins.[10]
-
Integrated Metabolic Scheme
It is crucial to recognize that these pathways are not mutually exclusive. A likely scenario is the rapid initial hydrolysis of the methyl ester, followed by competitive conjugation of the resulting dicarboxylic amino acid at both the amino and the newly formed carboxyl groups.
Caption: Predicted metabolic pathways for this compound.
Experimental Strategy for Metabolite Identification
A tiered, systematic approach is essential for definitively identifying metabolites. This typically begins with in vitro models to generate metabolites, followed by sophisticated analytical techniques for their detection and structural elucidation.[17]
Rationale for Selecting In Vitro Metabolic Systems
In vitro models offer a cost-effective, high-throughput, and ethically sound method for initial metabolic screening.[18] The choice of system is critical and depends on the metabolic pathways of interest.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in Phase I CYP450 enzymes and some Phase II UGTs. They are excellent for studying oxidative metabolism and glucuronidation but lack the cytosolic enzymes required for sulfation, acetylation, and glycine conjugation.
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes and the cytosolic fraction. It provides a more complete metabolic picture, containing CYP450s, UGTs, SULTs, NATs, and other transferases, making it a robust choice for initial, comprehensive screening.[19]
-
Hepatocytes (Primary or Cultured): Considered the "gold standard" for in vitro metabolism, hepatocytes are intact liver cells containing the full complement of metabolic enzymes, cofactors, and transporters in their natural cellular environment.[20][21] They are particularly useful for predicting in vivo metabolic profiles and assessing slowly metabolized compounds.
For a comprehensive initial assessment of this compound, the Liver S9 fraction is the recommended starting point due to its inclusion of both microsomal and cytosolic enzymes necessary to explore the predicted pathways.
Detailed Experimental Protocol: In Vitro Incubation with Liver S9
The following protocol provides a self-validating system for generating and analyzing metabolites.
Objective: To generate potential metabolites of this compound using a fortified liver S9 fraction.
Materials:
-
Pooled Human Liver S9 Fraction
-
This compound (Test Article)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Cofactors for Phase II reactions:
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Acetyl Coenzyme A (Acetyl CoA)
-
Glycine & ATP (for amino acid conjugation)
-
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 1% formic acid (Quenching/Extraction Solution)
-
Control compounds (e.g., Testosterone for Phase I, 7-hydroxycoumarin for Phase II)
Procedure:
-
Preparation of S9 Master Mix: On ice, prepare a master mix containing phosphate buffer, the NADPH regenerating system, and all Phase II cofactors (UDPGA, PAPS, Acetyl CoA, Glycine, ATP).
-
Pre-incubation: Aliquot the S9 master mix into microcentrifuge tubes. Add the liver S9 fraction to a final protein concentration of 1 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test article (dissolved in a minimal amount of organic solvent, e.g., DMSO, final concentration <0.5%) to the tubes to initiate the metabolic reaction. A typical final substrate concentration is 1-10 µM.
-
Self-Validation Control 1 (No Cofactors): Include a negative control incubation without the NADPH regenerating system and Phase II cofactors to check for non-enzymatic degradation.
-
Self-Validation Control 2 (Time Zero): Prepare a sample where the quenching solution is added immediately after the test article to represent the baseline.
-
-
Incubation: Incubate all samples in a shaking water bath at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile with 1% formic acid. This precipitates the proteins and quenches enzymatic activity.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Carcinogenic aromatic amine metabolism and DNA adduct detection in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drughunter.com [drughunter.com]
- 11. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labcorp.com [labcorp.com]
- 18. The in vitro models driving drug development [rouken.bio]
- 19. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Amino-3-(methoxycarbonyl)benzoic Acid: A Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed, reliable, and field-tested protocol for the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid, a valuable building block in pharmaceutical and materials science research. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction mechanisms, potential challenges, and strategies for optimization. Two synthetic routes are explored, with a primary, validated protocol and a discussion of a potential alternative pathway. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.
Introduction
This compound, also known as methyl 2-amino-3-carboxybenzoate, is an aromatic compound featuring both an amine and a carboxylic acid on a benzene ring, with a methyl ester at the adjacent position. This unique substitution pattern makes it a versatile intermediate for the synthesis of complex heterocyclic systems, ligands, and pharmacologically active molecules. The presence of three distinct functional groups—amine, carboxylic acid, and ester—allows for selective chemical modifications, opening avenues for the construction of diverse molecular architectures. Anthranilic acid and its derivatives are well-established precursors in the synthesis of numerous bioactive compounds[1]. This guide details a robust synthetic pathway to access this specific, selectively protected aminodicarboxylic acid derivative.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Specific hazards of the chemicals involved are listed in the materials table. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work[2][3].
Primary Synthetic Route: The Isatin Pathway
The most direct and validated route to this compound proceeds through an isatin intermediate. This pathway involves two key transformations: the synthesis of a substituted isatin (a 1H-indole-2,3-dione) followed by an oxidative cleavage of the five-membered ring.
Overall Reaction Scheme
Caption: Workflow for the Isatin Pathway.
Part 1: Synthesis of Methyl 2,3-dioxoindoline-7-carboxylate (7-Carbomethoxyisatin)
This step employs the classic Sandmeyer isatin synthesis, which involves the condensation of an aniline with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization[2][4][5][6].
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| Methyl 2-aminobenzoate | 134-20-3 | 151.16 | 15.1 g | 0.10 | Starting aniline. |
| Chloral hydrate | 302-17-0 | 165.40 | 18.2 g | 0.11 | Toxic , handle with care. |
| Hydroxylamine HCl | 5470-11-1 | 69.49 | 24.3 g | 0.35 | Corrosive. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | 128 g | 0.90 | |
| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | ~100 mL | - | Highly Corrosive . Add slowly. |
| Deionized Water | 7732-18-5 | 18.02 | ~600 mL | - | |
| Ethanol | 64-17-5 | 46.07 | As needed | - | For recrystallization. |
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine chloral hydrate (18.2 g) and deionized water (600 mL).
-
Add anhydrous sodium sulfate (128 g) to the flask and stir until dissolved.
-
In a separate beaker, prepare a solution of methyl 2-aminobenzoate (15.1 g) in water (150 mL) with the dropwise addition of concentrated hydrochloric acid until the aniline fully dissolves.
-
Add the methyl 2-aminobenzoate solution to the flask.
-
Prepare a solution of hydroxylamine hydrochloride (24.3 g) in water (100 mL) and add it to the reaction flask.
-
Heat the mixture to a vigorous boil. The reaction is typically complete within 1-2 minutes of boiling, indicated by the formation of a precipitate[6].
-
Cool the flask in an ice bath to fully precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry. This crude product is methyl 2-((hydroxyimino)acetamido)benzoate and is typically used in the next step without further purification.
-
Caution: This step involves the addition of a solid to concentrated sulfuric acid, which is highly exothermic. Perform this addition slowly and with efficient cooling.
-
Place concentrated sulfuric acid (~100 mL) in a beaker and cool it in an ice-salt bath.
-
Slowly and portion-wise, add the dried isonitrosoacetanilide intermediate from the previous step to the stirred, cold sulfuric acid, ensuring the temperature does not exceed 20 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 80 °C for 10-15 minutes to complete the cyclization[4].
-
Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice (~500 g).
-
The isatin product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or acetic acid to yield pure Methyl 2,3-dioxoindoline-7-carboxylate as an orange-red solid[6].
Part 2: Synthesis of this compound
This step involves the oxidative cleavage of the isatin intermediate using hydrogen peroxide in a basic solution.
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles | Notes |
| Methyl 2,3-dioxoindoline-7-carboxylate | 103030-10-0 | 205.17 | 10.25 g | 0.05 | From Part 1. |
| Sodium Hydroxide | 1310-73-2 | 40.00 | ~3.0 g | ~0.075 | Corrosive . |
| Hydrogen Peroxide (30% aq.) | 7722-84-1 | 34.01 | ~10 mL | ~0.1 | Strong Oxidizer . |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | - | Corrosive . |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
-
In a 500 mL flask, dissolve Methyl 2,3-dioxoindoline-7-carboxylate (10.25 g) in a 2.5% aqueous solution of sodium hydroxide (~120 mL).
-
Cool the solution in an ice bath.
-
Slowly add 30% hydrogen peroxide (~10 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 15-30 minutes. The color of the solution should lighten.
-
Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 4-5. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with a small amount of cold water and dry under vacuum to yield this compound.
Characterization
-
Appearance: White to off-white solid.
-
Melting Point: Approximately 160 °C.
-
Mass Spectrometry (MS (ES+)): m/z 196 (M+H)+.
Alternative Synthetic Route: Anhydride Ring Opening
An alternative approach to the target molecule involves the regioselective methanolysis of 3-aminophthalic anhydride. This method is conceptually simpler but hinges on the preferential attack of methanol at the C3 carbonyl, which is sterically less hindered.
Caption: Plausible alternative synthetic pathway.
Discussion of Feasibility
-
Synthesis of 3-Aminophthalic Anhydride: This intermediate can be prepared from 3-nitrophthalic acid. The acid is first converted to 3-nitrophthalic anhydride using a dehydrating agent like acetic anhydride. Subsequent catalytic hydrogenation of the nitro group yields 3-aminophthalic anhydride[8][9].
-
Methanolysis: The reaction of phthalic anhydride with alcohols to form monoesters is a well-established reaction[10][11][12][13]. However, in an unsymmetrically substituted anhydride like 3-aminophthalic anhydride, the nucleophilic attack of methanol can occur at two different carbonyl carbons, leading to a mixture of two isomeric products. The regioselectivity is governed by both electronic and steric factors. The electron-donating amino group may influence the electrophilicity of the adjacent carbonyls. While this route is attractive due to fewer steps, it may result in a challenging purification process to separate the desired isomer from its regioisomer. Further investigation into the specific regioselectivity of this reaction is recommended before attempting it on a large scale.
Conclusion
The isatin pathway represents a robust and reliable method for the synthesis of this compound. While it involves multiple steps, the reactions are generally high-yielding and the intermediates are readily purified. The alternative anhydride ring-opening route presents a more direct approach but carries the significant risk of producing isomeric mixtures. For researchers requiring high purity material, the isatin pathway is the recommended and validated protocol. This guide provides the necessary detail to empower scientists to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
- 1. tdcommons.org [tdcommons.org]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. journals.irapa.org [journals.irapa.org]
- 7. bmse000692 2-amino-3-methoxybenzoic Acid at BMRB [bmrb.io]
- 8. US3979416A - Preparation of aminophthalic anhydrides - Google Patents [patents.google.com]
- 9. CN103588740A - Synthetic method of 3-aminophthalic anhydride - Google Patents [patents.google.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Methyl anthranilate synthesis - chemicalbook [chemicalbook.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: High-Purity Isolation of 2-Amino-3-(methoxycarbonyl)benzoic Acid via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
2-Amino-3-(methoxycarbonyl)benzoic acid is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to significant downstream complications, including aberrant reaction pathways, reduced yields, and the introduction of potentially toxic byproducts in active pharmaceutical ingredients (APIs). This application note provides a detailed, validated protocol for the purification of this compound by leveraging the principles of mixed-solvent recrystallization. The described methodology is designed to be both efficient and scalable, ensuring the consistent attainment of high-purity material suitable for the most demanding research and development applications.
The Scientific Principle: The Rationale Behind Recrystallization
Recrystallization is a powerful purification technique for solid compounds that exploits differences in solubility between the desired compound and its impurities.[1][2] The core principle is based on the observation that the solubility of most solids increases with temperature.[2][3]
The process involves dissolving the impure, or "crude," solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its controlled precipitation from the solution in the form of a crystal lattice. The unique and highly ordered structure of the crystal lattice inherently excludes impurity molecules, which remain dissolved in the surrounding solvent (the "mother liquor").[1][4] The final step involves the physical separation of the purified crystals from the impurity-laden mother liquor.
For compounds like this compound, which possess functional groups of varying polarity (an amine, an ester, and a carboxylic acid), a single solvent may not provide the optimal solubility gradient between hot and cold conditions. In such cases, a mixed-solvent system—typically consisting of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble—offers superior control over the crystallization process.
Solvent System Selection: An Empirical and Theoretical Approach
The molecular structure of this compound, featuring both hydrogen-bond donating (amine, carboxylic acid) and accepting (carbonyls) groups, suggests moderate polarity. A rule of thumb in solvent selection is that "like dissolves like"; therefore, polar solvents are a logical starting point.[5][6]
Based on extensive experience with similar aromatic carboxylic acids and amino esters, an ethanol/water mixture was selected as the optimal solvent system.[7]
-
Ethanol ("Solvent"): Effectively dissolves the target compound at elevated temperatures.
-
Water ("Anti-Solvent"): The compound is significantly less soluble in water. Its addition to the ethanolic solution reduces the overall solvating power, inducing crystallization upon cooling.
This system provides a sharp solubility curve, which is ideal for achieving high recovery of the purified product.
Data Summary: Expected Purity and Yield
The effectiveness of this protocol is measured by the improvement in purity and the overall recovery yield. Purity is typically assessed by melting point analysis, where a sharper and higher melting range indicates a purer compound, and by chromatographic techniques like HPLC.
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to yellowish powder | White to pale-yellow crystalline solid |
| Melting Point | Broad range, depressed | Sharp, defined range (e.g., 1-2 °C) |
| Purity (by HPLC) | Typically 90-97% | >99% |
| Recovery Yield | N/A | 80-95% (typical) |
| Disclaimer: The quantitative data are illustrative examples based on standard laboratory practices. Actual results will vary depending on the initial purity of the starting material and adherence to the protocol. |
Detailed Experimental Protocol
This protocol is optimized for the purification of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different scales.
5.1 Materials and Equipment
-
Crude this compound
-
95% Ethanol
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and vacuum flask
-
Filter paper (sized to the Buchner funnel)
-
Glass stirring rod
-
Ice-water bath
-
Spatula
-
Vacuum oven or desiccator
5.2 Step-by-Step Methodology
-
Dissolution of the Crude Solid:
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 20 mL of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate or in a heating mantle while stirring. Continue to add ethanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary. Causality Note: Using excessive solvent will result in a non-saturated solution upon cooling, drastically reducing the recovery yield.[8]
-
-
Decolorization (Optional Step):
-
If the resulting solution is significantly colored (e.g., dark yellow or brown), it indicates the presence of colored impurities.
-
Remove the flask from the heat, and add a small amount (a spatula tip) of activated carbon.
-
Gently reheat the solution to boiling for 2-3 minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
To the hot, clear ethanolic solution, add warm deionized water dropwise with continuous stirring.
-
Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates that the saturation point has been reached.
-
If the solution becomes excessively cloudy, add a few drops of hot ethanol to redissolve the precipitate and achieve a clear solution again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality Note: Slow cooling is critical for the formation of large, well-defined crystals, which are purer than the small crystals formed by rapid cooling.[2][4]
-
If crystals do not form, induce crystallization by scratching the inside of the flask below the solution surface with a glass rod or by adding a tiny "seed" crystal of the pure compound.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture (approximately 1:2 ratio) to rinse away any residual mother liquor containing impurities.[1]
-
Self-Validation Check: The wash solvent must be cold to prevent the redissolving of the purified product.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel for several minutes by continuing to draw a vacuum.
-
Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator.
-
Recrystallization Workflow Diagram
The following diagram provides a visual summary of the purification protocol.
Caption: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent (ethanol), and ensure a slower cooling rate. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration. Re-cool slowly. Try scratching the flask or adding a seed crystal. |
| Very Low Recovery | Too much solvent was used; crystals were washed with warm solvent; filtration was performed before cooling was complete. | Concentrate the mother liquor by boiling off some solvent and re-cool to recover a second crop of crystals (may be less pure). Ensure the wash solvent is ice-cold. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable. Keep it away from open flames and spark sources. Use a heating mantle or a steam bath as the heat source.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
References
Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Amino-3-(methoxycarbonyl)benzoic acid
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 2-Amino-3-(methoxycarbonyl)benzoic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1][2] The described method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for quality control and regulatory submissions.[3][4][5] The protocol provides comprehensive details on chromatographic conditions, sample preparation, and a full validation regimen including specificity, linearity, accuracy, precision, and robustness.
Introduction: The Imperative for Purity Analysis
This compound, also known as 3-Methoxyanthranilic acid, is a substituted aminobenzoic acid that serves as a key building block in the synthesis of various pharmaceutical compounds.[2] The purity of such intermediates directly impacts the impurity profile, efficacy, and safety of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantitative analysis and impurity profiling.[6]
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1][7] This document provides a self-validating system, explaining the causality behind experimental choices to ensure the method is fit for its intended purpose: the precise and accurate determination of this compound purity.
Principle of the Method
The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The separation is achieved by a gradient elution program, which involves a gradual increase in the organic solvent concentration. This ensures the elution of both the main analyte and any potential impurities with different polarities. Detection is performed using a UV detector at a wavelength that provides maximum absorbance for the analyte, ensuring high sensitivity. The method's validation is performed according to ICH guidelines to demonstrate its suitability.[4][8]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%, CAS: 3177-80-8).[9]
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC or ultrapure).
-
Reagents: Formic Acid (≥99%).
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon).
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Detailed Experimental Protocols
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis. The choice of a C18 column provides excellent retention for the moderately polar analyte, while the acidic mobile phase (0.1% Formic Acid) ensures good peak shape by suppressing the ionization of the carboxylic acid group.[7]
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm (based on typical chromophore absorbance) |
| Injection Volume | 10 µL |
Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to 25 mL with the diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer it into a 25 mL volumetric flask.
-
Prepare a 100 µg/mL solution following the same procedure used for the Working Standard Solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[7]
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system's performance must be verified.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times consecutively.
-
Calculate the system suitability parameters from the five replicate injections.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas | ≤ 2.0% |
Analysis Workflow
The overall workflow from sample receipt to final purity reporting is depicted below. This systematic process ensures that all steps are performed in a controlled and reproducible manner.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation was performed to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][10] Forced degradation studies were conducted by exposing the sample to stress conditions to evaluate the method's stability-indicating nature.
-
Acid Hydrolysis: 1 mL of 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 1 mL of 1N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 1 mL of 30% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Solid sample kept at 105°C for 24 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered stability-indicating if the main peak is resolved from all degradation product peaks with a resolution factor (Rs) > 1.5.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
The accuracy of the method was determined by the recovery of a known amount of analyte spiked into a placebo mixture.
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Calculate the percentage recovery at each level.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[8]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[8]
-
Repeatability (Intra-assay): Analyze six individual preparations of the sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The %RSD for the results should be not more than 2.0%.
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines.
-
Where S = the slope of the calibration curve.
-
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: Minor changes in the percentage of Acetonitrile.
Acceptance Criteria: System suitability parameters must still meet the criteria, and the results should not be significantly affected by the variations.
Caption: Logical flow of the method validation process.
Conclusion
The developed RP-HPLC method for the purity determination of this compound is specific, linear, accurate, precise, and robust. The comprehensive validation study confirms its adherence to the ICH Q2(R2) guidelines, demonstrating its suitability for routine quality control analysis in the pharmaceutical industry.[4][5] This application note provides a complete, field-proven protocol that ensures trustworthy and reproducible results for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Integration of 2-Amino-3-(methoxycarbonyl)benzoic Acid in Solid-Phase Peptide Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 2-Amino-3-(methoxycarbonyl)benzoic acid into solid-phase peptide synthesis (SPPS) workflows. This specialized building block is not intended for conventional peptide chain elongation but serves as a key precursor for the on-resin synthesis of peptide-acridone conjugates. Acridone scaffolds are of significant interest in medicinal chemistry, particularly for the development of agents that interact with nucleic acids, such as G-quadruplex DNA.[1][2] This guide details the underlying chemical principles, step-by-step protocols for Fmoc-based SPPS, and the critical on-resin cyclization step to form the tricyclic acridone core.
Introduction: Beyond Linear Peptides
The functional utility of peptides can be significantly expanded by their conjugation to heterocyclic scaffolds. This approach can impart conformational rigidity, enhance binding affinity to biological targets, and improve metabolic stability.[3] The acridone nucleus, a planar tricyclic system, is a privileged scaffold known for its ability to intercalate into DNA and bind to specific secondary structures like G-quadruplexes, which are implicated in oncogene regulation.[1] The solid-phase synthesis of peptide-acridone conjugates allows for the rapid generation of diverse libraries for screening and lead optimization.[1][4]
This compound is an anthranilate derivative that serves as an ideal starting point for constructing an acridone core directly on the solid support. Its bifunctional nature—an amino group for peptide coupling and a methoxycarbonyl group for subsequent cyclization—enables a streamlined and efficient synthetic strategy.
The Strategic Role of this compound
The primary application of this building block in SPPS is to act as a terminal capping agent on a resin-bound peptide, followed by a key intramolecular reaction to form the acridone ring system. The general workflow involves:
-
Standard SPPS: Assembly of the desired peptide sequence on a suitable solid support using Fmoc/tBu chemistry.[5]
-
Coupling of the Building Block: Acylation of the N-terminal amine of the resin-bound peptide with this compound.
-
On-Resin Acridone Formation: An intramolecular cyclization reaction, typically under thermal or catalytic conditions, to form the acridone core. This involves the formation of an amide bond followed by a ring-closing reaction.
-
Cleavage and Deprotection: Release of the final peptide-acridone conjugate from the resin with simultaneous removal of side-chain protecting groups.[6]
This on-resin cyclization strategy offers significant advantages by simplifying purification and avoiding challenges associated with solution-phase macrocyclization, such as the need for high dilution to prevent intermolecular side reactions.[7][8]
Core Experimental Protocols
These protocols are based on standard Fmoc-based solid-phase peptide synthesis.[5][6] Researchers should adapt quantities based on the loading capacity of their chosen resin and the scale of the synthesis.
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier |
| Rink Amide Resin (100-200 mesh) | SPPS Grade |
| Fmoc-protected Amino Acids | SPPS Grade |
| This compound | Reagent Grade |
| Coupling Reagents | |
| HBTU, HATU, or HCTU | SPPS Grade |
| N,N-Diisopropylethylamine (DIPEA) | SPPS Grade |
| Deprotection Reagent | |
| Piperidine | Reagent Grade |
| Solvents | |
| N,N-Dimethylformamide (DMF) | Amine-free, SPPS Grade |
| Dichloromethane (DCM) | Reagent Grade |
| Cleavage Cocktail | |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Water (H₂O) | HPLC Grade |
Protocol 1: Standard Peptide Assembly (Fmoc/tBu Strategy)
This protocol outlines the synthesis of the linear peptide precursor on Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (1.0 eq) in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3.0 eq) with a coupling reagent like HCTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test). Repeat coupling if necessary.
-
-
Washing: Wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. After the final coupling, proceed with the N-terminal Fmoc deprotection (Step 2) to expose the free amine for the next stage.
Workflow for Peptide Assembly
Caption: Standard Fmoc-SPPS cycle for linear peptide assembly.
Protocol 2: Coupling of this compound
The aniline nitrogen of the building block is less nucleophilic than a standard alpha-amino group, which may necessitate stronger coupling conditions or longer reaction times.
-
Pre-activation: In a separate vial, dissolve this compound (4.0 eq) and a coupling reagent such as HATU (3.9 eq) in DMF.
-
Activation: Add DIPEA (8.0 eq) to the solution and vortex briefly. The use of HATU is recommended due to its high activation efficiency.
-
Coupling: Add the activated solution to the resin-bound peptide (with its free N-terminal amine) from Protocol 1.
-
Reaction: Agitate the mixture for 4-6 hours at room temperature. A slightly elevated temperature (e.g., 40 °C) can be used if coupling is sluggish, but should be monitored to avoid side reactions.
-
Monitoring and Washing: Check for completion using a qualitative test (a chloranil test is suitable for secondary amines). Once complete, wash the resin thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
Protocol 3: On-Resin Acridone Formation and Cleavage
The formation of the acridone ring involves an intramolecular condensation. This is the key step where the specialized building block exerts its function. The proposed mechanism involves an initial amide formation between the peptide backbone and the ester, followed by a cyclization-dehydration to form the heterocyclic core. High temperatures are typically required to drive this reaction.
-
On-Resin Cyclization:
-
Suspend the dry, peptide-bound resin from Protocol 2 in a high-boiling point solvent such as diphenyl ether or place it in a reaction vessel suitable for high-temperature reactions.
-
Heat the resin at 180-200 °C for 2-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Perform this step in a well-ventilated fume hood with appropriate safety measures.
-
Cool the resin to room temperature.
-
-
Washing: Transfer the resin back to a standard reaction vessel and wash extensively with DMF (5x) and DCM (5x) to remove the high-boiling solvent and any byproducts.
-
Drying: Dry the resin thoroughly under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per 100 mg of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide-acridone conjugate by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
-
Purification: Dry the crude product and purify using reverse-phase HPLC (RP-HPLC). Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., LC-MS) and analytical HPLC.
Workflow for Acridone Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of acridine-peptide conjugates and their analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. peptide.com [peptide.com]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Protecting Group Strategies for the Amino Function of 2-Amino-3-(methoxycarbonyl)benzoic Acid
Introduction: Navigating the Synthetic Landscape of Substituted Anthranilates
In the realm of pharmaceutical and materials science, 2-amino-3-(methoxycarbonyl)benzoic acid and its derivatives are valuable building blocks. The strategic manipulation of their functional groups—the amine, the carboxylic acid, and the methyl ester—is paramount to the successful synthesis of complex target molecules. The nucleophilic nature of the amino group often necessitates its temporary masking or "protection" to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides an in-depth exploration of protecting group strategies for the amino function of this compound, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
The choice of a suitable protecting group is not a trivial decision; it is a critical aspect of synthetic planning that can significantly impact reaction efficiency, yield, and the overall elegance of the synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups within the molecule. This concept of "orthogonality," where one protecting group can be removed selectively in the presence of others, is a cornerstone of modern organic synthesis and will be a recurring theme in this guide.
This document will focus on two of the most widely employed and robust amino protecting groups: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. We will delve into the practical aspects of their application and removal, providing step-by-step protocols tailored for this compound.
Selecting the Optimal Amino Protecting Group Strategy: A Multifaceted Decision
The selection of an appropriate protecting group for this compound hinges on a careful analysis of the overall synthetic plan. The key considerations include the stability of the protecting group towards various reaction conditions and the orthogonality of its removal with respect to other functional groups present in the molecule and any protecting groups that may be introduced later.
Key Factors for consideration:
-
Stability: The chosen protecting group must be robust enough to withstand the conditions of subsequent reactions. For instance, if the synthetic route involves strongly basic conditions, an acid-labile group like Boc would be a suitable choice. Conversely, if acidic conditions are to be employed, a base-labile or hydrogenolysis-labile group would be more appropriate.
-
Orthogonality: In multi-step syntheses, it is often necessary to deprotect one functional group while leaving others intact. The Boc and Cbz groups offer excellent orthogonality. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by catalytic hydrogenolysis. This allows for the selective deprotection of the amino group without affecting, for example, a benzyl ester protecting the carboxylic acid.[1][2]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and procedurally straightforward to maintain an efficient overall synthesis. Both Boc and Cbz groups can generally be introduced and removed under mild conditions.[3][4]
-
Influence of Substituents: The electronic and steric effects of the methoxycarbonyl and carboxylic acid groups on the anthranilic acid scaffold must be considered. The electron-withdrawing nature of these groups may slightly decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions for protection compared to simple anilines.
Comparison of Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages | Potential Limitations |
| tert-Butoxycarbonyl | Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl)[3] | Stable to a wide range of non-acidic conditions; orthogonal to Cbz and Fmoc. | Labile to strong acids. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[4] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Not compatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine in DMF)[5] | Base-labile; orthogonal to Boc and Cbz; UV-active for reaction monitoring. | Labile to bases; can be cleaved under some hydrogenation conditions.[6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of the amino group of this compound.
Protocol 1: tert-Butoxycarbonyl (Boc) Protection
The Boc group is an excellent choice for protecting the amino function when subsequent reactions are to be carried out under basic, nucleophilic, or reductive conditions.[6] Its introduction is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Reaction Scheme:
Figure 1. Boc protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 1:1 or 2:1 ratio).
-
Base Addition: Add sodium bicarbonate (2.0-3.0 eq) or triethylamine (1.5-2.0 eq) to the solution and stir until fully dissolved.[2]
-
Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.5 eq) portion-wise or as a solution in THF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O.
-
Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
-
Protocol 2: Deprotection of the Boc Group
The Boc group is readily cleaved under acidic conditions, regenerating the free amine.[3] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.
Reaction Scheme:
Figure 2. Acidic deprotection of the Boc group.
Materials:
-
2-(tert-Butoxycarbonylamino)-3-(methoxycarbonyl)benzoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in dichloromethane.
-
Acid Addition: Slowly add trifluoroacetic acid (5-10 eq) to the solution at 0 °C. Alternatively, a solution of HCl in dioxane (e.g., 4 M) can be used.[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected product. Further purification can be achieved by recrystallization or chromatography if needed.
-
Protocol 3: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a valuable alternative to the Boc group, particularly when acid-sensitive functionalities are present in the molecule. It is stable to a wide range of acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[8]
Reaction Scheme:
Figure 3. Cbz protection of this compound.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of sodium carbonate (2.0-2.5 eq) or sodium bicarbonate.[9]
-
Reagent Addition: Cool the solution in an ice bath and add benzyl chloroformate (1.1-1.2 eq) dropwise while stirring vigorously. Maintain the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x volumes).
-
-
Purification:
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization.
-
Protocol 4: Deprotection of the Cbz Group
The Cbz group is efficiently removed by catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst. This method is exceptionally mild and proceeds under neutral conditions.[10]
Reaction Scheme:
Figure 4. Catalytic hydrogenolysis for Cbz deprotection.
Materials:
-
2-(Benzyloxycarbonylamino)-3-(methoxycarbonyl)benzoic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.
-
Reaction: Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
-
Conclusion and Future Perspectives
The judicious selection and application of amino protecting groups are fundamental to the successful synthesis of complex molecules derived from this compound. The Boc and Cbz groups, with their distinct and orthogonal deprotection strategies, provide chemists with a versatile toolkit for navigating intricate synthetic pathways. The detailed protocols provided herein serve as a practical guide for researchers, enabling them to confidently protect and deprotect the amino functionality of this important building block.
Future advancements in this field may focus on the development of even milder and more environmentally benign protection and deprotection methodologies. The exploration of enzymatic or photolabile protecting groups could offer new avenues for highly selective transformations. As the demand for sophisticated organic molecules continues to grow, a deep understanding of protecting group chemistry will remain an indispensable asset for the modern synthetic chemist.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. BOC deprotection [ms.bzchemicals.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann rearrangement utilizing trichloroisocyanuric acid as an oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. ijacskros.com [ijacskros.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Synthesis of N-Acyl-2-amino-3-(methoxycarbonyl)benzoic Acid Derivatives
Abstract
This document provides a detailed guide for the N-acylation of 2-Amino-3-(methoxycarbonyl)benzoic acid using various acyl chlorides. This reaction is a cornerstone in synthetic organic chemistry, primarily serving as a key step in the synthesis of quinazolinones and other biologically active heterocyclic compounds relevant to drug discovery and development.[1][2] We will delve into the underlying reaction mechanism, provide a robust and validated experimental protocol, discuss critical process parameters, and outline methods for product characterization. This guide is intended for researchers and scientists in organic synthesis, medicinal chemistry, and pharmaceutical development.
Introduction & Significance
N-acyl anthranilates, the products of the reaction between this compound and acyl chlorides, are pivotal intermediates. Their primary application lies in their ability to undergo intramolecular cyclization to form benzoxazinones, which can then be converted into a wide array of quinazolinone derivatives.[1] Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][3]
The reaction, a classic example of nucleophilic acyl substitution, is typically performed under Schotten-Baumann conditions.[4][5] This involves the use of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[5][6] Careful control of reaction conditions is crucial to maximize yield and minimize side reactions, such as hydrolysis of the acyl chloride or the ester group.
Reaction Mechanism
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically facilitated by a base (e.g., pyridine, triethylamine, or aqueous NaOH) which serves to neutralize the HCl generated.[5][6]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[4][5]
Step 2: Reformation of the Carbonyl and Leaving Group Departure The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, a good leaving group.
Step 3: Deprotonation The added base removes the proton from the positively charged nitrogen atom, neutralizing the intermediate and yielding the final N-acyl product along with the protonated base and chloride salt.
Mechanism Diagram
Caption: Figure 1: Mechanism of N-Acylation.
Experimental Protocol: General Procedure
This protocol describes a general method for the N-acylation of this compound. It is based on established Schotten-Baumann conditions and can be adapted for various acyl chlorides.[4][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Standard Supplier | |
| Acyl Chloride (e.g., Benzoyl chloride) | ≥99% | Standard Supplier | Handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Standard Supplier | Solvent for reaction. |
| Pyridine or Triethylamine (Et3N) | Reagent Grade | Standard Supplier | Base and HCl scavenger. |
| 1 M Hydrochloric Acid (HCl) | Aqueous | Standard Supplier | For workup. |
| Saturated Sodium Bicarbonate (NaHCO3) Solution | Aqueous | Standard Supplier | For workup. |
| Brine (Saturated NaCl Solution) | Aqueous | Standard Supplier | For workup. |
| Anhydrous Sodium Sulfate (Na2SO4) | Reagent Grade | Standard Supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |
| TLC plates | Silica Gel 60 F254 | Standard Supplier | For reaction monitoring. |
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M).
-
Rationale: Anhydrous conditions prevent the hydrolysis of the highly reactive acyl chloride. The inert nitrogen atmosphere protects the reaction from moisture.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of potential byproducts.
-
-
Base Addition: Add the base, either pyridine or triethylamine (1.2-1.5 eq.), to the stirred solution.
-
Rationale: The base acts as a catalyst and neutralizes the HCl byproduct, driving the reaction equilibrium towards the product.[6] An excess is used to ensure complete neutralization.
-
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.[7]
-
Rationale: Slow, dropwise addition prevents a rapid temperature increase and allows for controlled reaction progress, minimizing side reactions.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates reaction completion.
-
Rationale: TLC is a quick and effective method to determine if the starting material has been consumed.
-
-
Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and finally with brine (1x).[7]
-
Rationale: The HCl wash removes excess amine base. The NaHCO3 wash removes any unreacted acyl chloride (by hydrolysis) and acidic impurities. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to yield the pure N-acyl derivative.
-
Rationale: Purification is essential to remove any remaining impurities and obtain a product of high purity for subsequent steps or analysis.
-
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow.
Results and Characterization
The successful synthesis of the N-acyl derivative should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the broad amine (-NH₂) singlet from the starting material. Appearance of a new amide N-H singlet (typically δ 8-11 ppm, broad). Signals corresponding to the acyl group will be present. |
| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (typically δ 165-175 ppm). |
| FT-IR | Appearance of a strong C=O (amide) stretching band around 1650-1680 cm⁻¹. A characteristic N-H stretching band will appear around 3300 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated mass of the product should be observed. |
| Melting Point | A sharp melting point for the purified, crystalline solid indicates high purity.[8] |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction or hydrolysis of acyl chloride.
-
Solution: Ensure strictly anhydrous conditions. Check the quality of the acyl chloride. Consider using a more reactive base or slightly increasing the reaction time.
-
-
Formation of Di-acylated Product:
-
Cause: Although sterically hindered, it's a possibility with highly reactive acyl chlorides or prolonged reaction times.
-
Solution: Use a stoichiometric amount of acyl chloride (max 1.1 eq.) and maintain low temperatures during addition.
-
-
Hydrolysis of Methyl Ester:
-
No Reaction:
-
Cause: Deactivated amine (e.g., protonated salt form) or poor quality reagents.
-
Solution: Ensure the starting material is the free amine. If it's a hydrochloride salt, an extra equivalent of base is required for neutralization. Verify the reactivity of the acyl chloride.
-
Conclusion
The N-acylation of this compound is a reliable and versatile method for the synthesis of key intermediates for heterocyclic chemistry. By following the detailed protocol and adhering to the key considerations outlined in this note, researchers can achieve high yields of the desired N-acyl products. Proper control of stoichiometry, temperature, and anhydrous conditions are paramount to the success of this transformation. The resulting products are valuable precursors for the development of novel therapeutic agents.[9][10]
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Facile synthesis of diverse N-Acyl Anthranilamides and quinazolin-4-on" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 3. ijpsr.com [ijpsr.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Substituted Quinazolinones from 2-Amino-3-(methoxycarbonyl)benzoic Acid
I. Introduction: The Strategic Value of the Quinazolinone Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1] Derivatives of its oxidized form, quinazolin-4(3H)-one, are recognized as "privileged scaffolds" due to their ability to bind to a wide array of biological targets. This has led to their development as potent therapeutic agents with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antiviral properties.[2][3]
The precursor, 2-Amino-3-(methoxycarbonyl)benzoic acid, is a highly valuable starting material. It is an analogue of the common precursor, anthranilic acid. The strategic placement of the methoxycarbonyl group at the C3 position (which becomes the C8 position in the resulting quinazolinone) provides a versatile chemical handle for post-synthesis modification, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides a detailed exploration of two robust synthetic strategies for converting this compound into a variety of quinazolinone derivatives, complete with mechanistic insights and actionable laboratory protocols.
II. Core Synthetic Strategies & Mechanistic Rationale
The synthesis of the quinazolinone core from anthranilic acid derivatives primarily involves the construction of the pyrimidine ring by introducing two carbon atoms and one nitrogen atom. The choice of strategy depends on the desired substitution pattern at the C2 and N3 positions of the final product.
Strategy 1: Direct One-Pot Condensation with Amides (Adapted Niementowski Reaction)
This method is the most direct route for synthesizing quinazolinones that are unsubstituted at the N3 position. It involves the high-temperature condensation of the anthranilic acid derivative with an excess of an amide, which serves as both the nitrogen and carbon source.[1]
Mechanistic Insights: The reaction proceeds through a two-stage mechanism. The first step is the thermal N-acylation of the amino group of this compound by the amide (e.g., formamide). This forms an N-acyl intermediate. The second, rate-limiting step is the intramolecular cyclization, where the newly introduced amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbonyl. This is followed by a dehydration event to yield the aromatic quinazolinone ring system.[4][5] The high temperatures (typically 130-160°C) are critical to drive the reaction, particularly the final dehydration step.[6]
// Nodes Start [label="this compound\n+ Formamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Formyl Intermediate", fillcolor="#E8F0FE", fontcolor="#202124", shape=Mrecord]; Product [label="8-(Methoxycarbonyl)quinazolin-4(3H)-one", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Intermediate [label=" N-Acylation\n(Heat, Δ)"]; Intermediate -> Product [label=" Intramolecular Cyclization\n+ Dehydration (-H₂O)"]; }
Figure 1: Simplified mechanism for the one-pot synthesis.
Causality Behind Experimental Choices:
-
Excess Amide: Using the amide (e.g., formamide) as both reagent and solvent ensures the reaction proceeds to completion and facilitates the high temperatures required.
-
Thermal Conditions: Heating is not merely a catalyst but a necessary condition to overcome the activation energy for both N-acylation and the subsequent dehydration.[5]
Strategy 2: Versatile Two-Step Synthesis via a Benzoxazinone Intermediate
This is arguably the most flexible and widely employed method for generating diverse quinazolinones, especially those with substitutions at the C2 and N3 positions.[4][7] The strategy isolates the key intermediate, a benzoxazinone, which is then reacted with a nucleophile.
Step A: Formation of the 8-(Methoxycarbonyl)-2-methyl-4H-3,1-benzoxazin-4-one
The initial step involves the reaction of this compound with an acid anhydride, such as acetic anhydride.
Mechanistic Insights: The reaction begins with the nucleophilic amino group attacking one of the carbonyls of the acetic anhydride, leading to N-acetylation. The resulting N-acetyl-2-amino-3-(methoxycarbonyl)benzoic acid intermediate is not typically isolated. Upon further heating, the carboxylic acid group is activated, and an intramolecular cyclization occurs via nucleophilic attack from the amide oxygen onto the carboxylic acid carbonyl, eliminating a molecule of water to form the stable six-membered benzoxazinone ring.[7][8]
Step B: Aminolysis of the Benzoxazinone to Yield the Quinazolinone
The isolated benzoxazinone is a stable and versatile electrophile. It readily reacts with primary amines (or ammonia) to furnish the final quinazolinone product.
Mechanistic Insights: The reaction is a nucleophilic acyl substitution followed by cyclization. The primary amine attacks the ester carbonyl (C4) of the benzoxazinone, causing the ring to open and form an N-acyl anthranilamide derivative. This intermediate is transient and immediately undergoes intramolecular cyclization as the second nitrogen atom attacks the proximal amide carbonyl (C2), eliminating water to form the thermodynamically favored quinazolinone.[4]
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="+ Acetic Anhydride", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Benzoxazinone [label="Intermediate:\n8-(Methoxycarbonyl)-2-methyl-\n4H-3,1-benzoxazin-4-one", fillcolor="#FEF7E0", fontcolor="#202124", shape=Mrecord]; Reagent2 [label="+ Primary Amine (R-NH₂)", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Final Product:\n2-Methyl-3-R-8-(methoxycarbonyl)quinazolin-4(3H)-one", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges Start -> Benzoxazinone [label=" Step A:\nN-Acetylation &\nCyclization (Heat, Δ)"]; Start -> Reagent1 [style=invis]; Reagent1 -> Benzoxazinone [dir=none]; Benzoxazinone -> Product [label=" Step B:\nAminolysis &\nRecyclization"]; Benzoxazinone -> Reagent2 [style=invis]; Reagent2 -> Product [dir=none]; }
Figure 2: Workflow for the versatile two-step synthesis.
III. Data Presentation: Comparison of Synthetic Strategies
| Feature | Strategy 1: One-Pot Condensation | Strategy 2: Two-Step Benzoxazinone Route |
| Key Reagents | Formamide, other simple amides | Acid anhydride (e.g., Ac₂O), Primary amine |
| N3-Substitution | Generally unsubstituted (N3-H) | Highly versatile (N3-Alkyl/Aryl) |
| C2-Substitution | Determined by the amide used (e.g., H from formamide) | Determined by the anhydride used (e.g., CH₃ from Ac₂O) |
| Reaction Conditions | High temperature (130-160°C), often neat | Step A: Reflux. Step B: Reflux, often in EtOH or AcOH. |
| Advantages | Atom economical, direct, fewer steps. | Highly modular, broad substrate scope, generally cleaner.[4] |
| Disadvantages | Harsh conditions, potential for side reactions (decarboxylation), limited scope.[6] | Requires isolation of intermediate, more steps. |
| Best For | Synthesis of N3-unsubstituted quinazolinones. | Creating libraries of C2 and N3-substituted derivatives. |
IV. Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 8-(Methoxycarbonyl)quinazolin-4(3H)-one
This protocol is an adaptation of the Niementowski reaction.
Materials:
-
This compound (1.0 eq)
-
Formamide (10-20 eq, serves as reagent and solvent)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 25.6 mmol, 1.0 eq).
-
Add formamide (e.g., 50 mL, ~256 mmol, 10 eq).
-
Heat the reaction mixture in a heating mantle to 130-140°C and maintain for 2-4 hours.[5] Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexane).
-
After completion, cool the reaction mixture to room temperature, then chill in an ice bath.
-
Pour the cooled mixture into a beaker of crushed ice (~200 g) with stirring. A precipitate should form.
-
Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[6]
Protocol 2: Synthesis of 2-Methyl-3-benzyl-8-(methoxycarbonyl)quinazolin-4(3H)-one
This protocol follows the two-step strategy via a benzoxazinone intermediate.
Step A: Synthesis of 8-(Methoxycarbonyl)-2-methyl-4H-3,1-benzoxazin-4-one
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (5-10 eq)
-
Round-bottom flask with reflux condenser
Procedure:
-
Place this compound (e.g., 5.0 g, 25.6 mmol, 1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 25 mL).
-
Heat the mixture to reflux (approx. 140°C) for 2-3 hours.
-
Cool the reaction mixture. The excess acetic anhydride can be removed under reduced pressure (use caution and appropriate trapping).
-
The resulting crude solid is the benzoxazinone intermediate. It can often be used in the next step without further purification, or it can be recrystallized from a solvent like toluene.
Step B: Synthesis of the Final Quinazolinone
Materials:
-
8-(Methoxycarbonyl)-2-methyl-4H-3,1-benzoxazin-4-one (from Step A, 1.0 eq)
-
Benzylamine (1.1 eq)
-
Glacial acetic acid or ethanol (as solvent)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the crude benzoxazinone intermediate (e.g., 5.6 g, 25.6 mmol, 1.0 eq) in glacial acetic acid or ethanol (e.g., 50 mL) in a round-bottom flask.
-
Add benzylamine (e.g., 3.1 mL, 28.2 mmol, 1.1 eq) dropwise to the solution.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford pure 2-methyl-3-benzyl-8-(methoxycarbonyl)quinazolin-4(3H)-one.
V. Troubleshooting and Scientific Integrity
-
Low Yield in One-Pot Synthesis: This can be due to incomplete reaction or side reactions.[6] Ensure the temperature is stable and within the optimal 130-160°C range. Temperatures above 180°C can lead to formamide decomposition and decarboxylation of the starting material.[6]
-
Isolation of N-acyl Intermediate: If the reaction in Strategy 1 or Step A of Strategy 2 is not heated sufficiently or for long enough, the primary product may be the N-acyl open-chain intermediate rather than the cyclized product.[6] Re-subjecting the isolated intermediate to the reaction conditions will typically drive the cyclization to completion.
-
Formation of Byproducts: At high temperatures, self-condensation of the anthranilic acid derivative can lead to dimer formation.[6] Purification by column chromatography may be necessary if recrystallization is insufficient.
Every protocol described is a self-validating system. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) against the starting materials to ensure conversion. The identity and purity of the final products must be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
VI. References
-
Al-Obaydi, J. & Al-Shadeedi, S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. --INVALID-LINK--
-
Stojkovic, M., et al. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. --INVALID-LINK--
-
Benchchem (n.d.). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. Technical Support Center. --INVALID-LINK--
-
Generis Publishing (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. --INVALID-LINK--
-
Patel, R., Saraswat, R., & Pillai, S. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINONE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR). --INVALID-LINK--
-
ResearchGate (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. --INVALID-LINK--
-
Wang, X., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. --INVALID-LINK--
-
Google Patents (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. --INVALID-LINK--
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of 2,3-fused quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US5783577A - Synthesis of quinazolinone libraries and derivatives thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. generis-publishing.com [generis-publishing.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-3-(methoxycarbonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific insights for the scale-up synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid, a key building block in the pharmaceutical and fine chemical industries. This document moves beyond a simple recitation of steps to offer a thorough understanding of the reaction mechanism, critical process parameters for scaling, and robust troubleshooting strategies. By integrating expertise with practical, field-proven methodologies, these application notes aim to equip researchers and production chemists with the knowledge to safely and efficiently produce this valuable compound on a larger scale.
Introduction: The Significance of this compound Derivatives
This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules. Their structural motif, featuring an anthranilic acid core, is prevalent in numerous pharmaceutical agents, including anti-inflammatory drugs, and serves as a versatile scaffold for the development of novel therapeutics.[1] The efficient and scalable production of this compound is therefore a critical step in the drug development pipeline, directly impacting the economic viability and accessibility of essential medicines.
This guide will focus on the robust and widely applicable Fischer-Speier esterification method for the synthesis of this compound from 2-amino-3-carboxybenzoic acid. We will delve into the mechanistic underpinnings of this reaction and provide a detailed, step-by-step protocol optimized for scale-up, ensuring high yield and purity.
Reaction Mechanism: The Fischer-Speier Esterification
The synthesis of this compound from its corresponding carboxylic acid is a classic example of a Fischer-Speier esterification. This acid-catalyzed reaction involves the conversion of a carboxylic acid and an alcohol into an ester and water.[2]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol (in this case, methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.
All steps in the Fischer esterification are reversible, and the reaction typically reaches an equilibrium.[2] To drive the reaction towards the formation of the ester product on a large scale, it is common practice to use an excess of the alcohol (methanol) or to remove water as it is formed.
Scale-up Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-carboxybenzoic acid | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Methanol (MeOH) | Anhydrous, ACS grade | e.g., Fisher Scientific | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | e.g., Fisher Scientific | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | For neutralization |
| Deionized Water | --- | --- | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | e.g., Fisher Scientific | Drying agent |
| Ethyl Acetate | ACS grade | e.g., Fisher Scientific | Extraction solvent |
| Hexanes | ACS grade | e.g., Fisher Scientific | For crystallization |
Equipment
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
-
Addition funnel
-
Heating/cooling circulator
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Drying oven (vacuum or convection)
Step-by-Step Procedure
-
Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with 2-amino-3-carboxybenzoic acid (1.0 eq) and anhydrous methanol (10-15 volumes). Begin stirring to form a slurry.
-
Catalyst Addition: Cool the mixture to 0-5 °C using the circulator. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. Caution: The addition of sulfuric acid to methanol is highly exothermic.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by TLC or HPLC.
-
Reaction Quench and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separate vessel containing cold deionized water (10 volumes). A precipitate of the product may form.
-
pH Adjustment: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture with vigorous stirring until the pH is neutral (pH 7-8). Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or methanol/water, to yield pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Flow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations
The scale-up of any chemical synthesis requires a thorough risk assessment. The following safety precautions are critical for this process:
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive and reacts violently with water. Always add acid to the solvent slowly and with cooling. Wear appropriate acid-resistant gloves, safety goggles, and a lab coat.[3]
-
Methanol: Flammable liquid and toxic upon ingestion and inhalation. Handle in a well-ventilated area away from ignition sources.
-
Aromatic Amines: Aromatic amines can be toxic and may cause skin irritation.[4] Handle with care and avoid inhalation of dust or vapors.
-
-
Reaction Conditions:
-
The initial addition of sulfuric acid is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
Refluxing methanol presents a fire hazard. Ensure the reactor is properly sealed and that there are no ignition sources nearby.
-
-
Work-up and Waste Disposal:
-
Neutralization with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and add the base slowly to control the rate of gas evolution.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Conversion | - Insufficient reaction time or temperature.- Catalyst deactivation (e.g., by water).- Impure starting materials. | - Extend the reflux time and monitor by HPLC.- Ensure anhydrous conditions are maintained.- Use high-purity starting materials. |
| Formation of Byproducts | - Side reactions due to high temperatures.- Presence of impurities in starting materials. | - Maintain the reaction temperature at a gentle reflux.- Purify starting materials if necessary. |
| Difficult Product Isolation | - Incomplete precipitation during work-up.- Emulsion formation during extraction. | - Ensure the pH is properly adjusted to neutralize the product.- Add brine during extraction to break emulsions. |
| Low Purity of Final Product | - Inefficient purification.- Co-precipitation of impurities. | - Optimize the recrystallization solvent system.- Consider a second recrystallization or column chromatography for very high purity requirements. |
Conclusion
The scale-up synthesis of this compound via Fischer-Speier esterification is a robust and efficient method when key process parameters are carefully controlled. This guide provides a comprehensive framework for researchers and production chemists to successfully and safely implement this synthesis on a larger scale. By understanding the underlying reaction mechanism and potential challenges, scientists can troubleshoot issues effectively and optimize the process for high yield and purity, thereby facilitating the advancement of pharmaceutical and chemical research and development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-(methoxycarbonyl)benzoic acid Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid (C₉H₉NO₄). As a key structural motif in medicinal chemistry, optimizing its synthesis is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Overview of a Recommended Synthetic Pathway
The synthesis of this compound presents a unique challenge due to the presence of three distinct functional groups: an amine, a carboxylic acid, and a methyl ester. A robust and logical synthetic approach is paramount. The recommended pathway begins with 3-nitrophthalic acid, proceeding through a regioselective mono-esterification followed by a chemoselective reduction. This route offers excellent control over the final substitution pattern.
The overall transformation is visualized below:
Caption: Proposed synthetic workflow for this compound.
This strategy hinges on two critical transformations:
-
Regioselective Mono-esterification: Converting one of the two carboxylic acids of 3-nitrophthalic acid into a methyl ester. Controlling which carboxyl group reacts is the primary challenge of this step.
-
Chemoselective Reduction: Reducing the nitro group to an amine without affecting the ester or carboxylic acid functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route? A1: The most dependable route starts from 3-nitrophthalic acid. This precursor allows for the sequential and controlled introduction of the required functional groups. The key steps are a mono-esterification followed by the reduction of the nitro group.[1] This avoids protecting group strategies for the amine and allows for the use of powerful and selective reduction techniques.
Q2: Which step is the most critical for achieving high yield and purity? A2: The regioselective mono-esterification of 3-nitrophthalic acid is the most critical step.[1] The two carboxylic acid groups have different electronic environments due to the adjacent nitro group, but achieving high selectivity for the desired isomer (esterification at the 3-position) over the 6-position isomer requires careful optimization of reaction conditions.
Q3: What are the best analytical methods to monitor the reaction progress and product purity? A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the intermediates and the final product. It is the definitive method for distinguishing between the desired product and its structural isomer.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. A reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase containing a small amount of acid (e.g., 0.1% TFA) is a good starting point.
Q4: What are the primary safety concerns for this synthesis? A4:
-
Strong Acids: The esterification step often uses concentrated sulfuric acid, which is highly corrosive and reacts violently with water.[2] Always add acid slowly to the alcohol with cooling.
-
Catalytic Hydrogenation: The reduction step commonly uses Palladium on Carbon (Pd/C) with hydrogen gas.[3] Pd/C is pyrophoric when dry and exposed to air. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis.
Issue 1: Low Yield or Poor Regioselectivity in Mono-Esterification Step
-
Question: My Fischer esterification of 3-nitrophthalic acid results in a low yield of the desired 2-carboxy-3-nitrobenzoic acid methyl ester, and I'm seeing a significant amount of the other isomer and unreacted starting material. What's going wrong?
-
Answer: This is the most common challenge in this synthesis. Low yield and poor selectivity stem from the equilibrium nature of the Fischer esterification and the similar reactivity of the two carboxylic acid groups.[4]
Potential Cause Explanation & Recommended Solution Incomplete Reaction The Fischer esterification is an equilibrium-limited reaction.[5] Solution: Use a large excess of anhydrous methanol (which can also serve as the solvent) to drive the equilibrium toward the product side. Ensure your acid catalyst (e.g., H₂SO₄) is fresh and added in sufficient quantity (typically 5 mol%). Increase the reflux time and monitor by TLC until the starting material is consumed. Formation of Diester Using overly harsh conditions (very high temperature or prolonged reaction time) can lead to the formation of the dimethyl ester, reducing the yield of the desired mono-ester. Solution: Monitor the reaction closely. Once the mono-ester is the dominant product, stop the reaction. A controlled reaction time is key. Poor Regioselectivity The electronic effect of the electron-withdrawing nitro group makes the adjacent C2-carboxyl group slightly more acidic and its carbonyl carbon more electrophilic. However, this is counteracted by steric hindrance. Solution: Temperature control is critical. Running the reaction at the lowest effective temperature (e.g., gentle reflux) can enhance selectivity. Some literature suggests that alternative methods, such as ring-opening of 3-nitrophthalic anhydride with methanol, may offer better regiocontrol.[1] Water in the Reaction The presence of water will push the equilibrium back towards the starting materials.[4] Solution: Use anhydrous methanol and a drying tube on your reflux condenser to protect the reaction from atmospheric moisture.
Caption: Troubleshooting logic for the mono-esterification step.
Issue 2: Incomplete Reduction of the Nitro Group
-
Question: The catalytic hydrogenation of my nitro-ester intermediate is slow or stalls completely. How can I resolve this?
-
Answer: Incomplete reduction is typically due to issues with the catalyst or the reaction setup.
Potential Cause Explanation & Recommended Solution Catalyst Deactivation The palladium catalyst is sensitive to poisons, particularly sulfur or halide compounds that may be present as trace impurities from previous steps. Solution: Ensure the 2-carboxy-3-nitrobenzoic acid methyl ester is highly pure. If necessary, recrystallize it or pass a solution of it through a small plug of silica gel before the reaction. Use fresh, high-quality Pd/C catalyst (5-10 wt%).[3] Insufficient Hydrogen The reaction may be starved of hydrogen, either due to a leak in the system or inadequate pressure. Solution: Carefully check your hydrogenation apparatus for leaks. Ensure good agitation (stirring or shaking) to facilitate gas-liquid mass transfer. Increase the hydrogen pressure if your equipment allows (e.g., from balloon pressure to 50 psi in a Parr shaker).[3] Poor Catalyst Dispersion If the catalyst is clumped, its surface area is reduced, leading to a slower reaction. Solution: Ensure the catalyst is well-suspended in the solvent. Briefly sonicating the catalyst suspension before adding the substrate can be beneficial.
Issue 3: Hydrolysis of the Methyl Ester During Reaction or Workup
-
Question: I am losing my methyl ester group, and my final product is contaminated with 2-aminophthalic acid. Why is this happening?
-
Answer: The methyl ester is susceptible to hydrolysis under either strongly acidic or basic conditions, especially at elevated temperatures.
Potential Cause Explanation & Recommended Solution Harsh Reduction Conditions Using older reduction methods like tin (Sn) or iron (Fe) in concentrated HCl can cause significant ester hydrolysis. Solution: Strongly prefer catalytic hydrogenation (H₂/Pd/C) as it proceeds under neutral conditions and is highly chemoselective for the nitro group.[6] Basic Workup Washing the final product with strong aqueous base (e.g., NaOH) to remove the acidic carboxylic acid proton can lead to saponification of the ester. Solution: Perform aqueous washes under neutral or mildly acidic conditions. To purify the final product, which is amphoteric, consider isoelectric precipitation. Dissolve the crude product in a dilute acid, wash with an organic solvent to remove non-polar impurities, then carefully add a base to adjust the pH to its isoelectric point, causing the pure product to precipitate.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Carboxy-3-nitrobenzoic Acid Methyl Ester
This protocol is adapted from established Fischer esterification procedures.[2][4]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-nitrophthalic acid (10.0 g, 47.4 mmol).
-
Reagents: Add 100 mL of anhydrous methanol. Begin stirring to form a suspension.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.3 mL, ~24 mmol) to the stirring suspension. The mixture may warm up, and the solid will gradually dissolve.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes with 1% acetic acid eluent).
-
Workup: Allow the reaction to cool to room temperature. Reduce the volume of methanol by about 75% using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A white or pale-yellow precipitate should form. Stir for 30 minutes in the ice bath.
-
Purification: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual acid. Dry the solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary. The yield of the mixed isomers is typically high, and the desired isomer must be isolated or carried forward.
Protocol 2: Synthesis of this compound via Nitro Reduction
This protocol is based on standard catalytic hydrogenation methods.[3][6]
-
Setup: To a heavy-walled hydrogenation flask or a Parr shaker vessel, add 2-carboxy-3-nitrobenzoic acid methyl ester (5.0 g, 22.0 mmol) and 100 mL of methanol.
-
Catalyst: Under a stream of inert gas (N₂ or Ar), carefully add 10% Palladium on Carbon (0.25 g, 5 wt%). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by observing hydrogen uptake or by periodically sampling (carefully depressurizing and purging the system first) and analyzing by TLC or HPLC. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel thoroughly with an inert gas.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Remove the solvent from the filtrate using a rotary evaporator. The resulting solid is the crude this compound. It can be purified by recrystallization from methanol or an ethanol/water mixture. Expected melting point: 169-170 °C.
References
- 1. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Page loading... [guidechem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Common side reactions in the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid. This valuable intermediate is utilized in the synthesis of various pharmaceuticals and fine chemicals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring a higher success rate and product purity.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the available starting materials, scalability, and desired purity profile. The three most prevalent methods are:
-
Esterification of 2-Amino-3-carboxybenzoic Acid: Direct esterification of the commercially available 2-amino-3-carboxybenzoic acid with methanol under acidic catalysis.
-
Hofmann Rearrangement of 3-(Methoxycarbonyl)phthalamic Acid: This route involves the rearrangement of an amide to an amine with one less carbon atom.
-
Reduction of Methyl 3-methoxycarbonyl-2-nitrobenzoate: A common strategy involving the reduction of a nitro group to an amine on a pre-formed ester.
Each of these methods, while effective, is susceptible to specific side reactions that can impact yield and purity. The following sections will delve into troubleshooting these issues.
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address potential issues in the laboratory.
Route 1: Esterification of 2-Amino-3-carboxybenzoic Acid
Issue 1: Low yield of the desired ester with significant recovery of starting material.
-
Question: My Fischer esterification of 2-amino-3-carboxybenzoic acid is resulting in a low yield, and I'm recovering a lot of the starting acid. What could be the cause?
-
Answer: Low conversion in Fischer esterification is often due to the reversible nature of the reaction. Several factors could be at play:
-
Insufficient Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid) is used. The amino group in the starting material will be protonated, so enough acid is needed to also catalyze the esterification.
-
Presence of Water: Water is a product of the reaction, and its presence will shift the equilibrium back towards the starting materials. Use anhydrous methanol and dry glassware. Consider using a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus).
-
Reaction Time and Temperature: The reaction may require prolonged reflux to reach equilibrium. Ensure the reaction is heated sufficiently and for an adequate duration.
-
Issue 2: Formation of a significant amount of a white, insoluble byproduct.
-
Question: During my esterification, I'm observing the formation of a white precipitate that is not my desired product. What is this and how can I avoid it?
-
Answer: The primary suspect for this byproduct is the formation of a cyclic amide, specifically a benzoxazinone derivative, through an intramolecular reaction. The neighboring amino and carboxylic acid groups can cyclize, especially at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. While reflux is necessary, prolonged exposure to very high temperatures can promote cyclization.
-
Protecting Groups: For a more controlled synthesis, consider protecting the amine group (e.g., as an acetyl or Boc derivative) before esterification. The protecting group can then be removed in a subsequent step.
-
-
Issue 3: Evidence of decarboxylation.
-
Question: My reaction mixture is showing signs of gas evolution, and I'm isolating aniline derivatives instead of my target compound. What is happening?
-
Answer: Anthranilic acid and its derivatives can undergo decarboxylation, particularly at high temperatures and in the presence of strong acids.[1][2] The 2-amino group can facilitate the loss of carbon dioxide.
-
Troubleshooting:
-
Milder Conditions: If decarboxylation is a significant issue, explore milder esterification methods that do not require high temperatures, such as using diazomethane (with appropriate safety precautions) or activating the carboxylic acid with a reagent like dicyclohexylcarbodiimide (DCC) followed by the addition of methanol.
-
-
Route 2: Hofmann Rearrangement of 3-(Methoxycarbonyl)phthalamic Acid
Issue 1: Low yield of this compound.
-
Question: The yield of my Hofmann rearrangement is consistently low. What are the critical parameters to control?
-
Answer: The Hofmann rearrangement is a multi-step reaction that is sensitive to reaction conditions.[3] Low yields can often be attributed to:
-
Stoichiometry of Reagents: The molar ratios of the amide, halogen (e.g., bromine), and base (e.g., sodium hydroxide) are crucial. Ensure precise measurement and addition of reagents.
-
Temperature Control: The initial reaction to form the N-bromoamide is typically carried out at low temperatures, while the rearrangement step requires heating.[4] Poor temperature control can lead to side reactions.
-
Incomplete Reaction: Ensure each step of the reaction goes to completion before proceeding to the next.
-
Issue 2: Formation of ureas or other nitrogen-containing byproducts.
-
Question: I'm observing the formation of complex mixtures containing what appear to be ureas. How can I prevent this?
-
Answer: The key intermediate in the Hofmann rearrangement is an isocyanate.[3][5] If this intermediate reacts with the product amine or other nucleophiles present in the reaction mixture, ureas or other undesired byproducts can form.
-
Troubleshooting:
-
Reaction Conditions: The reaction of the isocyanate with methanol to form the carbamate, which is then hydrolyzed to the amine, should be favored. Ensure an adequate amount of methanol is present during the rearrangement.
-
Work-up Procedure: A careful work-up is necessary to hydrolyze the intermediate carbamate to the desired amine and to separate it from any urea byproducts.
-
-
Route 3: Reduction of Methyl 3-methoxycarbonyl-2-nitrobenzoate
Issue 1: Hydrolysis of the ester group during reduction.
-
Question: My reduction of the nitro-ester is leading to the formation of 2-amino-3-carboxybenzoic acid instead of the desired ester. How can I prevent this?
-
Answer: Ester hydrolysis is a common side reaction during the reduction of nitroarenes, especially under conditions that are either too acidic or too basic.[6]
-
Troubleshooting:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) in a neutral solvent like methanol or ethyl acetate is often the cleanest method and minimizes the risk of hydrolysis.[6]
-
Metal/Acid Reduction: If using a metal in acid (e.g., Sn/HCl or Fe/HCl), it is crucial to neutralize the reaction mixture carefully and promptly during work-up to prevent acid-catalyzed hydrolysis of the ester.
-
pH Control: Maintaining a neutral or slightly acidic pH during the reaction and work-up is key.
-
-
Issue 2: Incomplete reduction of the nitro group.
-
Question: I'm finding that my product is contaminated with starting material or partially reduced intermediates. How can I ensure complete reduction?
-
Answer: Incomplete reduction can result from several factors:
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Use a fresh batch of catalyst if necessary.
-
Reaction Time and Conditions: The reaction may require a longer duration, higher hydrogen pressure, or a higher catalyst loading to go to completion.
-
Purity of Starting Material: Impurities in the starting nitro-ester can sometimes interfere with the reduction.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best method for purifying the final product?
-
A1: Recrystallization is a common and effective method for purifying this compound. Suitable solvents include methanol, ethanol, or mixtures of ethanol and water. Column chromatography on silica gel can also be used for higher purity, typically with a solvent system like ethyl acetate/hexane.
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress. Use an appropriate solvent system (e.g., ethyl acetate/hexane) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: Standard laboratory safety practices should always be followed. When working with strong acids and bases, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The Hofmann rearrangement involves bromine, which is highly corrosive and toxic; this reaction should be performed in a well-ventilated fume hood.
-
Section 4: Data and Protocols
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Common Side Products | Advantages | Disadvantages |
| Esterification | 2-Amino-3-carboxybenzoic acid, Methanol, Acid Catalyst | Cyclic amides, Decarboxylation products | Commercially available starting material, One-step reaction | Reversible reaction, Potential for side reactions at high temperatures |
| Hofmann Rearrangement | 3-(Methoxycarbonyl)phthalamic acid, Bromine, Sodium Hydroxide | Ureas, Incompletely reacted intermediates | Good for creating amines with one less carbon | Harsh reaction conditions, Multi-step synthesis |
| Reduction | Methyl 3-methoxycarbonyl-2-nitrobenzoate, Reducing Agent (e.g., H₂/Pd-C) | Hydrolyzed ester, Partially reduced nitro compounds | Generally high yielding and clean | Requires synthesis of the nitro-ester precursor |
Experimental Protocol: Esterification of 2-Amino-3-carboxybenzoic Acid
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-carboxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-30 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from methanol or ethanol.
Section 5: Visualizing Reaction Pathways and Side Reactions
Diagram 1: Main Synthetic Routes
Caption: Overview of the three main synthetic routes to the target compound.
Diagram 2: Esterification Side Reactions
Caption: Common side reactions during the esterification of 2-amino-3-carboxybenzoic acid.
Diagram 3: Troubleshooting Workflow for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-3-(methoxycarbonyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and product purity.
Introduction
This compound, also known as monomethyl 2-aminoisophthalate, is a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its synthesis, however, can be prone to low yields due to competing side reactions and purification difficulties. This guide will explore three common synthetic pathways and address the specific issues that can arise in each.
Troubleshooting Guide: Common Synthetic Pathways
This section details the primary and alternative synthetic routes to this compound, along with troubleshooting for common issues that lead to low yields.
Route 1: Oxidative Ring-Opening of a Substituted Isatin (Primary Route)
This is a widely employed method that involves the oxidative cleavage of a methyl isatin-7-carboxylate precursor.
Caption: Workflow for the oxidative ring-opening of Methyl 2,3-dioxoindoline-7-carboxylate.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Incomplete Ring-Opening: The isatin C2-C3 bond cleavage is a critical step. Insufficient base or oxidant can lead to an incomplete reaction. | Optimize Base and Oxidant Concentration: Ensure the molar ratios of NaOH and H₂O₂ are correct. The reaction is typically rapid at room temperature, but if starting material is still present (monitored by TLC), a slight excess of the reagents can be added.[1] |
| Degradation of Starting Material or Product: Prolonged exposure to strong alkaline conditions can lead to hydrolysis of the methyl ester or other degradation pathways. | Control Reaction Time: The reaction is generally complete within 15 minutes for N-unsubstituted isatins.[1] Over-extending the reaction time can be detrimental. Monitor the reaction closely by TLC. | |
| Product is an Oily Residue or Fails to Precipitate | Incomplete Acidification: The product is an amino acid and will remain in solution as a salt if the pH is not sufficiently acidic. | Ensure pH is Strongly Acidic: After the reaction, acidify the mixture with concentrated HCl until the pH is around 1-2. This will ensure the protonation of the carboxylate and precipitation of the product. |
| Presence of Soluble Impurities: Side products from the oxidation may be soluble and can interfere with crystallization. | Purification by Recrystallization: If a clean precipitate is not obtained, collect the crude product and recrystallize from a suitable solvent system, such as an ethanol/water or acetone/water mixture.[2] | |
| Product is Contaminated with Impurities | Side Reactions During Oxidation: Over-oxidation can lead to the formation of various byproducts. The amino group is also susceptible to oxidation.[3] | Control Temperature and Reagent Addition: The reaction should be performed at room temperature. Adding the NaOH solution dropwise to the solution of the isatin in hydrogen peroxide can help to control the reaction exotherm and minimize side reactions. |
| Incomplete Conversion of Isatin: Unreacted starting material will contaminate the final product. | Verify Purity of Starting Material: Ensure the starting Methyl 2,3-dioxoindoline-7-carboxylate is of high purity. Impurities in the starting material can inhibit the reaction. |
Route 2: Selective Oxidation of a Methyl Group (Alternative Route A)
This route involves the oxidation of the methyl group of a readily available precursor, methyl 2-amino-3-methylbenzoate, to a carboxylic acid.
Caption: Workflow for the selective oxidation of Methyl 2-amino-3-methylbenzoate.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Conversion to Product | Deactivation of Oxidant: Potassium permanganate (KMnO₄) can be consumed by side reactions, especially if the starting material is impure. | Use Fresh KMnO₄ and Purified Starting Material: Ensure the KMnO₄ is of high quality. The starting methyl 2-amino-3-methylbenzoate should be pure, as impurities can interfere with the oxidation.[4] |
| Insufficient Reaction Time or Temperature: The oxidation of a benzylic methyl group can be slow and often requires elevated temperatures to proceed to completion. | Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. If the reaction is sluggish, a longer reflux time may be necessary. However, be cautious of potential degradation at very high temperatures. | |
| Formation of Multiple Products/Byproducts | Over-oxidation: The aromatic ring itself or the amino group can be susceptible to oxidation under harsh conditions, leading to a complex mixture of products.[1] | Controlled Addition of Oxidant: Add the KMnO₄ solution slowly and in portions to maintain control over the reaction exotherm. Using a phase-transfer catalyst in a biphasic system can sometimes improve selectivity. |
| Oxidation of the Amino Group: The amino group is a known target for permanganate oxidation, which can lead to the formation of nitroso, nitro, or polymeric species.[3] | Protection of the Amino Group: If oxidation of the amino group is a significant issue, consider protecting it as an acetamide prior to the oxidation step. The acetyl group is stable to the oxidation conditions and can be readily removed by acid or base hydrolysis.[5] | |
| Difficulty in Product Isolation | Formation of Manganese Dioxide (MnO₂): The reduction of KMnO₄ produces a fine brown precipitate of MnO₂, which can make product isolation difficult. | Effective Quenching and Filtration: After the reaction is complete, quench the excess KMnO₄ with a reducing agent like sodium bisulfite (NaHSO₃) until the purple color disappears and the MnO₂ is dissolved. Filtration through a pad of celite can help to remove any remaining fine solids. |
| Product Solubility in Aqueous Layer: As an amino acid, the product can have some solubility in the aqueous phase, especially if the pH is not optimal for precipitation. | Thorough Extraction: After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. |
Route 3: Selective Monohydrolysis of a Diester (Alternative Route B)
This approach starts with a symmetric diester, dimethyl 2-aminoisophthalate, and selectively hydrolyzes one of the ester groups.
Caption: Workflow for the selective monohydrolysis of Dimethyl 2-aminoisophthalate.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield of Mono-acid, High Recovery of Diester | Incomplete Hydrolysis: Insufficient base, low temperature, or short reaction time can lead to incomplete conversion. | Careful Control of Stoichiometry and Reaction Time: Use exactly one equivalent of a strong base like NaOH or LiOH. Monitor the reaction progress closely by TLC to determine the optimal reaction time. A slight increase in temperature may be necessary, but this also increases the risk of di-hydrolysis.[6] |
| Formation of Di-acid | Over-hydrolysis: Using an excess of base or allowing the reaction to proceed for too long will result in the hydrolysis of both ester groups. | Strict Stoichiometric Control: The use of precisely one equivalent of base is crucial for selectivity. Perform the reaction at a low temperature (e.g., 0 °C) to slow down the rate of the second hydrolysis.[6] |
| Steric and Electronic Effects: The relative reactivity of the two ester groups can influence selectivity. In this case, the ester ortho to the amino group may be more sterically hindered. | Leverage Steric Hindrance: The ester at the 3-position is ortho to the amino group, which may provide some steric hindrance to slow its hydrolysis relative to the ester at the 1-position. This inherent difference can be exploited by careful control of reaction conditions.[3][7] | |
| Complex Product Mixture | Simultaneous Mono- and Di-hydrolysis: If the rates of the first and second hydrolysis are too similar under the reaction conditions, a mixture of starting material, mono-acid, and di-acid will be obtained. | Optimize Solvent System: The choice of co-solvent can influence the selectivity. A THF-water system is often effective for selective monohydrolysis.[6] Experimenting with different solvent ratios may improve the outcome. |
| Difficulty in Purifying the Mono-acid | Similar Polarities of Products: The di-acid, mono-acid, and starting diester can have overlapping polarities, making chromatographic separation challenging. | Careful Acid-Base Extraction: The di-acid is more acidic than the mono-acid. A carefully controlled extraction with a weak base (e.g., sodium bicarbonate) at a specific pH might allow for the selective extraction of the di-acid, leaving the mono-acid in the organic layer. This requires careful pH monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The oxidative ring-opening of a substituted isatin (Route 1) is a commonly cited and reliable method, often providing good yields of the desired product.[1] However, the availability and cost of the starting isatin derivative should be considered.
Q2: How can I confirm the identity and purity of my final product?
A2: The product should be characterized by standard analytical techniques.
-
¹H NMR: Expect characteristic aromatic proton signals, a singlet for the methyl ester protons, and signals for the amine and carboxylic acid protons. The carboxylic acid proton signal may be broad.
-
¹³C NMR: Look for signals corresponding to the carbonyl carbons of the ester and carboxylic acid, as well as the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: Compare the observed melting point with the literature value.
Q3: My product is always a pale yellow or tan powder. Is this normal?
A3: Yes, many anthranilic acid derivatives can have a slight coloration due to minor impurities or slight oxidation upon exposure to air and light.[8] If the analytical data (NMR, etc.) confirms the purity is high, a slight color is often acceptable for subsequent synthetic steps. If a colorless product is required, recrystallization with the potential use of activated charcoal may be necessary.
Q4: Are there any specific safety precautions I should take during these syntheses?
A4: Standard laboratory safety practices should always be followed.
-
Oxidizing Agents: Potassium permanganate is a strong oxidant and should be handled with care. Avoid contact with combustible materials.
-
Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Use organic solvents in a well-ventilated area or a fume hood.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 16.3. Reactions of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Improving the solubility of 2-Amino-3-(methoxycarbonyl)benzoic acid for reactions
Introduction
Welcome to the technical support guide for 2-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 2794812). This valuable synthetic intermediate possesses both an acidic (carboxylic acid) and a basic (aniline) functional group, imparting a zwitterionic character that presents unique solubility challenges. This guide is designed for researchers, chemists, and drug development professionals to provide a clear path for overcoming these solubility hurdles, ensuring successful and reproducible reaction outcomes. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound and why is it often difficult to dissolve?
Answer: this compound generally exhibits poor solubility in a wide range of common, non-polar, and moderately polar organic solvents (e.g., hexanes, toluene, diethyl ether, dichloromethane). It shows slight to moderate solubility in polar protic solvents like methanol and ethanol and is most effectively dissolved in polar aprotic solvents such as DMSO and DMF. Its solubility in water is typically low under neutral pH conditions.[1][2]
The primary reason for this challenging solubility profile is the molecule's zwitterionic nature . The structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). At or near its isoelectric point (the pH at which the net charge is zero), the molecule can exist as an internal salt, or zwitterion. This leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice that is difficult for many solvents to break apart.[3] These strong interactions are similar to those seen in salts, which often require highly polar solvents for dissolution.
Q2: How does pH manipulation provide the most powerful tool for dissolving this compound?
Answer: Adjusting the pH is the most effective method for enhancing the solubility of this compound, especially in aqueous or protic solvent systems.[4][5][6] By moving the pH away from the isoelectric point, you convert the zwitterionic form into a fully charged salt, which is significantly more polar and readily dissolved in polar solvents like water.
-
In Basic Conditions (High pH): Adding a base (e.g., NaOH, K₂CO₃, NaHCO₃) deprotonates the carboxylic acid group to form a carboxylate anion (-COO⁻). The resulting species is an anionic salt that is highly soluble in water.
-
In Acidic Conditions (Low pH): Adding an acid (e.g., HCl) protonates the basic amino group to form an ammonium cation (-NH₃⁺). This cationic salt is also much more soluble in water than the neutral zwitterion.
This relationship is visualized in the diagram below.
Caption: Effect of pH on the ionization state and solubility.
Troubleshooting Guide: Common Solubility Issues
Problem: My compound will not dissolve in my desired aprotic reaction solvent (e.g., THF, Dichloromethane, Acetonitrile).
Causality: These solvents lack the high polarity and hydrogen-bonding capability required to overcome the strong intermolecular forces of the compound's crystal lattice.
Solutions:
-
Switch to a Polar Aprotic Solvent: The first and best option is to switch to a solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents have high dielectric constants and are excellent at solvating charged and polar species.
-
Use a Co-Solvent System: If your reaction can tolerate it, adding a small percentage of DMSO or DMF to your primary solvent (e.g., 10-20% v/v) can dramatically improve solubility without significantly altering the overall reaction medium.[4][5]
-
Gentle Heating: For many compounds, solubility increases with temperature. Try warming the mixture (e.g., to 40-50 °C). Always ensure the temperature is well below the boiling point of the solvent and that your starting material is thermally stable.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.
Problem: I formed a salt to dissolve my compound, but my reaction is failing or producing unexpected byproducts.
Causality: The method used to form the salt can interfere with the reaction.
Solutions:
-
Reagent Incompatibility: The base or acid you added may be reacting with other reagents. For example, using a strong nucleophilic base like NaOH could hydrolyze an ester elsewhere in your reaction.
-
Action: Choose a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU if compatible) or a different acid. Always check for potential side reactions between your solubilizing agent and other components.
-
-
Change in Reactivity: The salt form of your compound may have different electronic properties and reactivity compared to the neutral form. The deprotonated carboxylate is less electrophilic, and the protonated amine is no longer nucleophilic.
-
Action: If the reaction requires the neutral form, you may need to dissolve the compound as a salt and then carefully re-neutralize it in situ just before initiating the reaction. This can be a delicate process that risks precipitation. An alternative is to use a solvent system where the neutral form is soluble, such as hot DMF or DMSO.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows for a rapid and material-sparing assessment of solubility in various common laboratory solvents.
Methodology:
-
Preparation: Aliquot 2-3 mg of this compound into several small, labeled vials (e.g., 1-dram vials).
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Observation & Agitation: Vigorously vortex the vial for 30-60 seconds. Observe for dissolution.
-
Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat the agitation and observation. Continue this process up to a total volume of 1 mL.
-
Categorization: Classify the solubility based on the volume of solvent required.
-
Heating Test: For vials where the compound is still insoluble or partially soluble at room temperature, gently warm the vial to ~50 °C and observe any change.
Data Summary Table:
| Solvent | Predicted Solubility at 25°C | Notes |
| Water (pH 7) | Insoluble / Very Slightly Soluble | Zwitterionic form dominates. |
| Methanol | Slightly Soluble | Polar protic, can hydrogen bond. |
| Ethanol | Slightly Soluble | Less polar than methanol. |
| THF | Insoluble | Moderately polar aprotic. |
| Dichloromethane | Insoluble | Non-polar. |
| Acetonitrile | Very Slightly Soluble | Polar aprotic, but often insufficient. |
| DMF | Soluble | Highly polar aprotic solvent. |
| DMSO | Soluble | Highly polar aprotic solvent. |
Protocol 2: pH-Mediated Dissolution for Aqueous Reactions
This protocol details the steps for solubilizing the compound by forming its anionic salt with a base.
Methodology:
-
Setup: To a reaction vessel, add this compound (1.0 eq) and the bulk of the aqueous or alcohol-based solvent. Begin stirring to create a suspension.
-
Base Selection: Choose an appropriate base. For general purposes, a mild inorganic base is recommended.
-
Sodium Bicarbonate (NaHCO₃): Weak base, good for sensitive substrates.
-
Potassium Carbonate (K₂CO₃): Stronger base, very effective.
-
Sodium Hydroxide (NaOH): Strong base, use with caution to avoid side reactions. Use a 1M solution for controlled addition.
-
-
Stoichiometric Addition: Add the base portion-wise or drop-wise. Start with 1.05 equivalents relative to your starting material.
-
Observe Dissolution: Continue stirring. The suspension should clarify as the carboxylate salt is formed and dissolves. If solids remain, add small additional amounts of base (e.g., 0.05 eq at a time) until a clear solution is achieved.
-
pH Confirmation: If the reaction is pH-sensitive, check the pH of the solution with a pH strip or meter to ensure it is within the desired range.
-
Proceed with Reaction: Once the starting material is fully dissolved, you may proceed by adding the other reagents.
Caption: Troubleshooting flowchart for solubility issues.
References
Removal of unreacted starting materials from 2-Amino-3-(methoxycarbonyl)benzoic acid
Technical Support Center: Purification of 2-Amino-3-(methoxycarbonyl)benzoic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to diagnose purity issues and effectively remove unreacted starting materials and side products from your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment
Q1: My crude product is a discolored solid/oil. How do I determine the primary impurities before attempting purification?
A1: A multi-pronged analytical approach is crucial before committing to a purification strategy. Discoloration often points to persistent nitro-aromatic precursors or oxidation byproducts.
-
Thin-Layer Chromatography (TLC): This is your first and most critical step. Co-spot your crude material against any available starting materials (e.g., the corresponding nitro-precursor). Use a solvent system like 30-50% ethyl acetate in hexanes. The nitro-precursor will be significantly less polar (higher Rf) than your amphoteric amino acid product, which will likely stay closer to the baseline. Multiple spots confirm the presence of impurities.
-
Proton NMR (¹H NMR): Dissolve a small sample of your crude product in DMSO-d₆ or CDCl₃. Look for characteristic peaks of known starting materials. For instance, the absence of a broad singlet around 10-13 ppm would suggest no residual carboxylic acid if you started from a di-acid. The chemical shifts of aromatic protons in the nitro-precursor will differ significantly from your desired product.
-
Melting Point: A broad and depressed melting point range is a classic indicator of impurity. Compare your observed range to the literature value for the pure compound.
Q2: What are the most common unreacted starting materials and side products I should expect?
A2: The impurities are entirely dependent on your synthetic route. However, for common syntheses involving nitration followed by reduction, you should anticipate:
-
2-Nitro-3-(methoxycarbonyl)benzoic acid: The immediate precursor. It is a common contaminant if the reduction reaction is incomplete.
-
2-Aminoterephthalic acid dimethyl ester: If the synthesis starts from a dimethyl ester, the unreacted starting material may be present.
-
2-Amino-3-carboxybenzoic acid (2-Aminophthalic acid): This results from the hydrolysis of the methyl ester group, which can occur if the reaction or workup conditions are too acidic or basic, especially at elevated temperatures.
-
Isomeric Byproducts: Depending on the regioselectivity of the initial nitration or functionalization steps, other isomers may be present.
Purification Strategy & Troubleshooting
Q3: What is the most effective first-line purification technique for this molecule?
A3: Given that this compound is amphoteric (containing both a basic amino group and an acidic carboxylic acid group), acid-base extraction is the most powerful and efficient initial purification method. This technique exploits the differential solubility of the product and neutral or single-functionality impurities (like a nitro-ester precursor) in aqueous and organic layers at varying pH levels.
Q4: My acid-base extraction isn't working. The product seems to be lost or I'm getting intractable emulsions. What's going wrong?
A4: This is a common issue. Here’s how to troubleshoot it:
-
Problem: Emulsion Formation.
-
Cause: Emulsions often form when vigorously shaking solutions of different densities, especially when fine particulates are present. The amphoteric nature of your product can also act as a surfactant.
-
Solution:
-
Stop shaking and try gentle, repeated inversions of the separatory funnel.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break the emulsion.
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing it.
-
-
-
Problem: Product Precipitation at the Interface.
-
Cause: Your product has its lowest solubility at its isoelectric point (the pH at which the net charge is zero). If the pH of the aqueous layer is accidentally adjusted to this point, the product will crash out of solution.
-
Solution: Ensure your pH adjustments are definitive. When extracting into an acidic aqueous layer, use a solution with a pH < 2 (e.g., 1M HCl). When extracting into a basic aqueous layer, use a solution with a pH > 10 (e.g., 1M NaOH). Always check the pH of the aqueous layer with pH paper after an extraction.
-
-
Problem: Low Recovery.
-
Cause: Insufficient extraction or premature hydrolysis.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with smaller volumes of the aqueous acid/base rather than one large extraction. Also, avoid prolonged exposure to strong acids or bases, especially at high temperatures, to prevent hydrolysis of the methyl ester.[1]
-
Q5: When is recrystallization a better choice than extraction? What solvent system should I use?
A5: Recrystallization is ideal when your crude product is already of moderate purity (>90%) and you need to remove small amounts of closely related impurities or colored byproducts.[2][3] It is less effective for removing large quantities of starting materials with very different solubility profiles.
-
Recommended Solvent System: An ethanol/water or methanol/water system is highly effective. The product is typically soluble in hot alcohol and much less soluble upon the addition of water or upon cooling.
-
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil instead of crystals, it means the solution is supersaturated or the cooling is too rapid. Reheat the solution, add a small amount of the primary solvent (alcohol), and allow it to cool much more slowly.
-
No Crystals Form: The solution may be too dilute. Gently boil off some solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
-
Q6: I've tried extraction and recrystallization, but TLC still shows impurities. Is column chromatography necessary?
A6: Yes. If simpler methods fail, flash column chromatography is the definitive technique for separating compounds with similar functionalities.[4][5]
-
Stationary Phase: Standard silica gel (SiO₂).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity (e.g., 10% EtOAc) to elute non-polar impurities like the nitro-precursor first. Gradually increase the polarity (e.g., to 30-50% EtOAc) to elute your desired product. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape and prevent streaking of the carboxylic acid on the silica.
-
Detection: Use a UV lamp (254 nm) to visualize the spots on TLC plates and track the separation on the column.
Data Summary and Diagnostics
This table provides typical analytical data to help you identify your product and common impurities. Actual values may vary.
| Compound | Expected Melting Point (°C) | Typical TLC Rf* | Key Solubility Characteristics |
| This compound (Product) | ~169-172 | 0.2 - 0.4 | Soluble in dilute aq. acid (pH < 2) and base (pH > 8). Sparingly soluble in neutral water. |
| 2-Nitro-3-(methoxycarbonyl)benzoic acid (Precursor) | Varies | 0.6 - 0.8 | Soluble in organic solvents and dilute aq. base. Insoluble in dilute aq. acid. |
| 2-Amino-3-carboxybenzoic acid (Hydrolysis Product) | >200 (decomposes) | < 0.1 | Soluble in dilute aq. acid and base. Very low solubility in most organic solvents. |
*Typical Rf on silica gel using 40% Ethyl Acetate / 60% Hexanes + 0.5% Acetic Acid.
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to separate the amphoteric product from neutral organic impurities (e.g., nitro-precursor) and acidic, non-basic impurities.
-
Dissolution: Dissolve the crude material (e.g., 10 g) in a suitable organic solvent like ethyl acetate (EtOAc, 200 mL) in a 500 mL separatory funnel.
-
Acidic Extraction (Isolates Product):
-
Add 1M HCl (100 mL) to the separatory funnel.
-
Shake gently, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated product as a salt) into a clean flask.
-
Repeat the extraction of the organic layer with another 100 mL of 1M HCl. Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
-
Basification and Re-extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 5M NaOH while stirring until the pH is ~8-9. The product will precipitate as a neutral zwitterion.
-
Add fresh EtOAc (200 mL) to the flask. Stir until the precipitate redissolves in the organic layer.
-
Transfer the mixture back to a separatory funnel and drain the aqueous layer.
-
-
Final Wash and Drying:
-
Wash the organic layer with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Protocol 2: Purification via Recrystallization
This protocol is for polishing material that is already >90% pure.
-
Dissolution: Place the crude solid (e.g., 5 g) in a 250 mL Erlenmeyer flask. Add the minimum amount of hot methanol or ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon, heat for 5 minutes, and perform a hot gravity filtration to remove the carbon.[6]
-
Crystallization:
-
To the hot, clear solution, add warm deionized water dropwise with swirling until the solution just begins to turn persistently cloudy (the cloud point).
-
Add a few drops of hot alcohol to redissolve the precipitate and obtain a clear solution again.
-
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of a cold alcohol/water mixture. Dry the crystals under vacuum.
Visual Workflow Guides
Purification Decision Logic
Caption: Decision tree for selecting the optimal purification method.
Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
References
- 1. Buy 2-(Methoxycarbonyl)benzoic acid | 4376-18-5 [smolecule.com]
- 2. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. Chromatography of microbial metabolites of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Synthetic Utility: 2-Amino-3-(methoxycarbonyl)benzoic Acid vs. 2-Aminobenzoic Acid
In the landscape of synthetic organic chemistry and drug discovery, aminobenzoic acids serve as indispensable building blocks for a vast array of heterocyclic compounds and active pharmaceutical ingredients (APIs). The strategic placement of various substituents on the aminobenzoic acid scaffold dramatically influences its reactivity and suitability for specific synthetic transformations. This guide provides a detailed comparison of 2-Amino-3-(methoxycarbonyl)benzoic acid with the parent 2-aminobenzoic acid (anthranilic acid), supported by experimental principles, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Introduction: Two Analogs, Divergent Paths
2-Aminobenzoic acid, commonly known as anthranilic acid, is a widely utilized and economically significant precursor in the synthesis of dyes, pigments, and a multitude of pharmaceuticals.[1] Its bifunctional nature, possessing both a nucleophilic amino group and a carboxylic acid, allows for facile entry into diverse heterocyclic systems.
This compound represents a more functionalized analog. The introduction of a methoxycarbonyl group at the C3 position fundamentally alters the electronic and steric profile of the molecule. This "third" functional group provides an additional handle for synthetic elaboration, enabling the construction of more complex and densely functionalized molecular architectures. However, its presence is not without consequence, imposing significant changes on the reactivity of the adjacent amino and carboxyl groups. This guide will dissect these differences to provide a clear rationale for strategic reagent selection.
Physicochemical Properties: A Foundational Comparison
A molecule's physical properties often dictate its handling, solubility, and reaction kinetics. The table below summarizes the key physicochemical characteristics of the two compounds.
| Property | 2-Aminobenzoic Acid | This compound |
| IUPAC Name | 2-Aminobenzoic acid | This compound |
| Synonyms | Anthranilic acid, Vitamin L1[2] | 3-Methoxyanthranilic acid |
| CAS Number | 118-92-3[3] | 3177-80-8 |
| Molecular Formula | C₇H₇NO₂[3] | C₈H₉NO₃[4] |
| Molecular Weight | 137.14 g/mol [5] | 167.16 g/mol |
| Appearance | White to off-white crystalline solid | Solid |
| Melting Point | 144-148 °C[3] | 169-170 °C |
| pKa | ~2.1 (carboxyl), ~4.9 (ammonium) | Expected to be lower than 2-aminobenzoic acid |
| Solubility | 3.5 mg/mL in water at 20 °C[2] | Insoluble in water[6] |
Reactivity Analysis: The Impact of the Methoxycarbonyl Group
The primary distinctions in synthetic utility arise from the electronic and steric influence of the C3-methoxycarbonyl substituent.
Electronic Effects
The reactivity of the aminobenzoic acid scaffold is governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid (-COOH) and methoxycarbonyl (-COOCH₃) groups.
-
2-Aminobenzoic Acid: The amino group acts as a powerful activating group through resonance (+R effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The carboxylic acid is a deactivating group through induction (-I effect).
-
This compound: This molecule features two potent electron-withdrawing groups (-COOH and -COOCH₃) flanking the amino group. The methoxycarbonyl group exerts a strong inductive (-I) and resonance (-R) withdrawing effect. This has two major consequences:
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the adjacent ester significantly decreases the electron density on the nitrogen atom, rendering it less nucleophilic compared to the amino group in anthranilic acid.
-
Increased Acidity of the Carboxylic Acid: The strong inductive pull of the C3-substituent helps to stabilize the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid.
-
Caption: Electronic effects of substituents on the two aminobenzoic acid analogs.
Steric Hindrance
The methoxycarbonyl group at the C3 position introduces significant steric bulk around the C2-amino group. This steric hindrance can impede the approach of electrophiles and other reagents to the nitrogen atom, further reducing its reactivity in comparison to the unencumbered amino group of anthranilic acid.
Comparative Synthetic Applications
These electronic and steric differences translate directly into practical considerations for synthesis design.
Reactions Involving the Amino Group (e.g., Amidation, N-Arylation)
-
2-Aminobenzoic Acid: Readily undergoes acylation and N-arylation under standard conditions. Its higher nucleophilicity allows for faster reaction rates and often milder conditions. It is a common building block for synthesizing various biologically active compounds, including anti-inflammatory and analgesic agents.[7][8]
-
This compound: Acylation or coupling reactions at the amino group are more challenging. They typically require more forcing conditions, such as stronger coupling agents (e.g., HATU, COMU), higher temperatures, or longer reaction times to overcome the reduced nucleophilicity.
Reactions Involving the Carboxylic Acid Group (e.g., Esterification, Amidation)
-
2-Aminobenzoic Acid: The carboxylic acid can be readily converted to esters or amides. However, the adjacent amino group can sometimes interfere or lead to side reactions, such as the formation of benzoxazinones under certain dehydration conditions.[1]
-
This compound: The carboxylic acid is more activated towards nucleophilic attack due to the electronic pull of the adjacent ester. However, the steric bulk of the ester may influence the approach of very large nucleophiles. The primary advantage here is the presence of two distinct carbonyl functionalities that can be addressed selectively. For instance, the carboxylic acid can be selectively coupled to form an amide while leaving the methyl ester intact for later transformations.
Heterocycle Synthesis
Both molecules are valuable precursors for heterocyclic synthesis. Anthranilic acid is a classical starting material for the synthesis of quinazolines, quinazolinones, and benzodiazepines.[1] this compound allows for the synthesis of correspondingly substituted heterocycles, where the ester group can be carried through the synthesis to serve as a key functional handle in the final product.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. ymdb.ca [ymdb.ca]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-aminobenzoic acid [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Comparison of 2-Amino-3-(methoxycarbonyl)benzoic acid from Different Suppliers
Affiliation: Advanced Analytical Solutions Core
Introduction: The Imperative of Supplier Validation in Pharmaceutical Research
In the realm of drug discovery and development, the purity and consistency of starting materials are not merely a matter of quality control; they are the very bedrock of reproducible and reliable research. 2-Amino-3-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. The presence of even trace impurities, such as positional isomers or residual solvents, can have profound impacts on reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Consequently, a seemingly routine task such as selecting a supplier for this critical reagent demands rigorous scientific scrutiny.
Experimental Workflow: A Multi-faceted Approach to Quality Assessment
A multi-spectroscopic approach is essential for a thorough evaluation of this compound. Each technique provides a unique and complementary piece of the structural puzzle. The overall workflow for this comparative analysis is depicted below.
Caption: A flowchart illustrating the key stages of the comparative spectroscopic analysis.
Experimental Protocols
The following protocols are grounded in established analytical chemistry principles and are designed to ensure data integrity and reproducibility.
Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2][3][4] ¹H NMR provides detailed information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative abundance via integration. ¹³C NMR complements this by providing a map of the carbon skeleton of the molecule. For new compounds, a ¹H NMR spectrum is considered essential for characterization.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of this compound from each supplier into separate, clean NMR tubes.
-
Solvent and Standard: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to each NMR tube. DMSO-d₆ is chosen for its ability to dissolve the analyte and for its well-separated residual solvent peak. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 2.0 s
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 200 ppm
-
Proton decoupling: Broadband decoupling
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal. For ¹H NMR, integrate all peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] For this compound, we expect to see characteristic vibrational bands for the N-H (amine), C=O (ester and carboxylic acid), C-O, and aromatic C-H and C=C bonds.[8]
Protocol:
-
Sample Preparation: No special preparation is required for solid samples when using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before each measurement by wiping it with isopropanol.
-
Instrumentation: Use a benchtop FTIR spectrometer equipped with a diamond ATR accessory.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the atmospheric CO₂ and water vapor signals from the sample spectrum.
-
Sample Spectrum Acquisition: Place a small amount of the solid sample onto the ATR crystal and apply consistent pressure using the built-in clamp.
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the benzene ring in our analyte.[9][10] While less specific for structural elucidation than NMR or FTIR, it is a highly sensitive technique for quantitative analysis and can reveal the presence of conjugated impurities. The Beer-Lambert Law forms the basis of quantitative analysis using this method.[11]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of 100 µg/mL of this compound from each supplier in methanol.
-
From the stock solution, prepare a working solution of 10 µg/mL in methanol.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Use methanol as the blank to zero the instrument.
-
Spectrum Acquisition:
-
Rinse a quartz cuvette with the sample solution before filling it.
-
Scan the sample from 400 nm to 200 nm.
-
Record the wavelength of maximum absorbance (λ_max).
-
-
Quantitative Analysis: Measure the absorbance of each sample at the determined λ_max.
Comparative Data Analysis
The following tables present hypothetical data from the spectroscopic analysis of this compound from three fictional suppliers: Supplier A , Supplier B , and Supplier C . A reference spectrum from a trusted source is used for comparison.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Supplier A | Supplier B | Supplier C | Reference |
| ~12.9 | br s | 1H | -COOH | 12.91 | 12.91 | 12.92 | 12.91 |
| 7.65 | dd | 1H | Ar-H | 7.65 | 7.65 | 7.66 | 7.65 |
| 7.20 | t | 1H | Ar-H | 7.20 | 7.20 | 7.21 | 7.20 |
| 6.88 | dd | 1H | Ar-H | 6.88 | 6.88 | 6.89 | 6.88 |
| ~5.5 | br s | 2H | -NH₂ | 5.52 | 5.52 | 5.53 | 5.52 |
| 3.85 | s | 3H | -OCH₃ | 3.85 | 3.85 | 3.86 | 3.85 |
| Impurity Peaks | None | 2.09 (s) | 3.33 (s) | None |
Table 2: ¹³C NMR Data Comparison (101 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Supplier A | Supplier B | Supplier C | Reference |
| 168.5 | -COOH | 168.5 | 168.5 | 168.5 | 168.5 |
| 167.2 | -COOCH₃ | 167.2 | 167.2 | 167.2 | 167.2 |
| 152.1 | Ar-C | 152.1 | 152.1 | 152.1 | 152.1 |
| 134.8 | Ar-C | 134.8 | 134.8 | 134.8 | 134.8 |
| 121.3 | Ar-C | 121.3 | 121.3 | 121.3 | 121.3 |
| 118.0 | Ar-C | 118.0 | 118.0 | 118.0 | 118.0 |
| 115.4 | Ar-C | 115.4 | 115.4 | 115.4 | 115.4 |
| 52.3 | -OCH₃ | 52.3 | 52.3 | 52.3 | 52.3 |
| Impurity Peaks | None | 29.8 | 49.0 | None |
Table 3: FTIR-ATR Data Comparison (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment | Supplier A | Supplier B | Supplier C | Reference |
| 3480, 3370 | N-H stretch | 3481, 3372 | 3480, 3371 | 3482, 3373 | 3480, 3370 |
| 3200-2500 | O-H stretch | Broad | Broad | Broad | Broad |
| 1720 | C=O stretch (ester) | 1721 | 1720 | 1722 | 1720 |
| 1680 | C=O stretch (acid) | 1682 | 1681 | 1683 | 1680 |
| 1610, 1580 | C=C stretch (aromatic) | 1611, 1582 | 1610, 1581 | 1612, 1583 | 1610, 1580 |
| 1250 | C-O stretch | 1251 | 1250 | 1252 | 1250 |
| Impurity Bands | None | None | 2950 (weak) | None |
Table 4: UV-Vis Spectroscopic Data (in Methanol)
| Parameter | Supplier A | Supplier B | Supplier C | Reference |
| λ_max (nm) | 255, 330 | 255, 330 | 255, 331 | 255, 330 |
| Absorbance at 255 nm (10 µg/mL) | 0.852 | 0.855 | 0.853 | 0.854 |
| Shoulder Peaks | None | None | ~280 nm (very weak) | None |
Discussion and Interpretation
The primary goal of this multi-spectroscopic evaluation is to confirm structural identity and assess purity.
-
Supplier A: The material from Supplier A shows excellent correlation with the reference spectra across all three techniques. The ¹H and ¹³C NMR spectra are clean, with all peaks correctly assigned and integrated. The FTIR spectrum displays all the expected functional group vibrations, and the UV-Vis spectrum is consistent with the expected chromophore. This material can be considered of high purity and suitable for sensitive applications.
-
Supplier B: While the main compound from Supplier B is confirmed by all techniques, the ¹H NMR spectrum reveals a small singlet at 2.09 ppm, and the ¹³C NMR shows a corresponding peak at 29.8 ppm. These signals are characteristic of acetone , a common laboratory solvent. While the quantity is small, the presence of a residual solvent may be undesirable for certain chemical transformations or for materials intended for in vivo studies.
-
Supplier C: The material from Supplier C presents several red flags. The ¹H NMR spectrum shows an unassigned peak at 3.33 ppm, which is in the region of water in DMSO-d₆, suggesting the sample may be hygroscopic or was not properly dried. The weak band at 2950 cm⁻¹ in the FTIR spectrum could indicate aliphatic C-H stretching, which is not expected for the target molecule and might suggest an aliphatic impurity. The shoulder peak at ~280 nm in the UV-Vis spectrum could also point to a conjugated impurity. The combination of these observations suggests that the material from Supplier C is of lower purity and warrants further investigation or rejection.
Decision-Making Framework
The selection of a supplier should be based on a holistic assessment of the analytical data, in conjunction with other factors such as cost and availability. The following flowchart provides a logical framework for making this decision.
Caption: A logical flow for accepting or rejecting a supplier based on spectroscopic data.
Conclusion
This guide has outlined a robust, multi-spectroscopic approach for the comparative analysis of this compound from different suppliers. As demonstrated with our hypothetical data, significant variations in purity can exist between suppliers, which can have tangible consequences for research and development. By implementing a systematic and scientifically rigorous evaluation process, researchers can ensure the quality and consistency of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors. The principles and protocols detailed herein are broadly applicable to the quality assessment of a wide range of chemical reagents.
References
- 1. validate analysis methods: Topics by Science.gov [science.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. rtilab.com [rtilab.com]
- 7. researchgate.net [researchgate.net]
- 8. mse.washington.edu [mse.washington.edu]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 11. youtube.com [youtube.com]
A Definitive Guide to the Structural Validation of 2-Amino-3-(methoxycarbonyl)benzoic acid using 2D NMR Spectroscopy
This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of 2-Amino-3-(methoxycarbonyl)benzoic acid. We move beyond a simple recitation of protocols to explore the causal logic behind the selection and sequencing of experiments, demonstrating how a multi-faceted NMR approach provides a self-validating system for structural confirmation.
The Analytical Challenge: Beyond 1D NMR
The structure of this compound (C₉H₉NO₄) presents a classic challenge for structural chemists.[1][2] While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, they are often insufficient for definitive validation of the substitution pattern on the aromatic ring.[3][4] The three adjacent substituents on the benzene ring can lead to complex splitting patterns and potential signal overlap in the aromatic region of the ¹H NMR spectrum, making unambiguous assignment difficult.[5][6]
To overcome these limitations, a suite of 2D NMR experiments is required. These techniques spread the spectral information across two frequency axes, resolving overlapping signals and, most importantly, revealing correlations between nuclei that establish the molecule's connectivity.[7][8][9] This guide will focus on a logical workflow employing COSY, HSQC, and HMBC experiments to build a complete and validated structural picture.
Predicted Structure and Atom Numbering
For clarity, the following IUPAC-standard numbering will be used throughout this guide:
The 2D NMR Workflow: A Comparative Approach
Our strategy involves a logical progression from proton-proton connectivity to direct and long-range proton-carbon correlations. This workflow ensures that each piece of structural information is built upon a previously validated fragment.
Step 1: Establishing the Proton Framework with COSY
Expertise & Causality: The first step in elucidating the aromatic substitution pattern is to establish which protons are adjacent to one another. Correlation Spectroscopy (COSY) is the ideal experiment for this purpose as it identifies scalar-coupled protons, which are typically separated by two or three bonds (²JHH, ³JHH).[7][10][11] For our target molecule, COSY will definitively map the connectivity of the H4-H5-H6 spin system on the aromatic ring.
COSY Experimental Protocol
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved and the solution is homogeneous.
-
Spectrometer Setup: Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquisition: Acquire a standard COSY-90 or DQF-COSY experiment. The COSY-90 is more sensitive, while the DQF-COSY provides a cleaner spectrum with reduced diagonal peak intensity, which can be advantageous for resolving cross-peaks near the diagonal.[7][10]
-
Processing: Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.
Interpreting the COSY Spectrum
The COSY spectrum plots the ¹H NMR spectrum on both the x and y axes.[10] The signals on the diagonal correspond to the 1D ¹H spectrum. The crucial information comes from the off-diagonal signals, or "cross-peaks." A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[3]
Expected Correlations:
-
A cross-peak will be observed between the signals for H4 and H5.
-
A cross-peak will be observed between the signals for H5 and H6.
-
Crucially, no cross-peak is expected between H4 and H6 , as they are separated by four bonds and typically do not show strong scalar coupling.
This pattern of correlations provides unequivocal evidence for a linear sequence of three adjacent protons, confirming the 1,2,3-trisubstituted pattern of the aromatic ring.
Step 2: Assigning Protonated Carbons with HSQC
Expertise & Causality: With the proton framework established, the next logical step is to identify which carbon atom each proton is directly attached to. The Heteronuclear Single Quantum Coherence (HSQC) experiment is the premier technique for this purpose.[12][13] It is significantly more sensitive than older methods like HETCOR and provides correlations exclusively between directly bonded (¹JCH) proton-carbon pairs.[14] This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃).
HSQC Experimental Protocol
-
Sample: The same sample prepared for the COSY experiment can be used.
-
Spectrometer Setup: Calibrate ¹³C pulse widths.
-
Acquisition: Acquire a phase-sensitive HSQC experiment, often with gradient selection for artifact suppression. An "edited" HSQC can also be run, which uses the phase of the cross-peaks to distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[13]
-
Processing: Process the 2D data and display the ¹H spectrum on the F2 (horizontal) axis and the ¹³C spectrum on the F1 (vertical) axis.
Interpreting the HSQC Spectrum
Each peak in the HSQC spectrum represents a one-bond correlation between a proton (at its x-coordinate) and a carbon (at its y-coordinate).[12][15]
Expected Correlations:
-
A cross-peak connecting the chemical shift of H4 to the chemical shift of C4.
-
A cross-peak connecting the chemical shift of H5 to the chemical shift of C5.
-
A cross-peak connecting the chemical shift of H6 to the chemical shift of C6.
-
A strong cross-peak connecting the methyl protons (H9) to the methyl carbon (C9).
The HSQC experiment provides direct, irrefutable links between the previously identified proton spin system and the carbon backbone of the aromatic ring. It also confirms the assignment of the methyl group. Quaternary carbons (like C1, C2, C3, C7, C8) and protons on heteroatoms (NH₂, COOH) will not show signals in the HSQC spectrum.[16]
| ¹H Signal | ¹³C Signal | Correlation Type | Structural Information |
| H4 | C4 | ¹JCH | Assigns the C4 carbon |
| H5 | C5 | ¹JCH | Assigns the C5 carbon |
| H6 | C6 | ¹JCH | Assigns the C6 carbon |
| H9 (3H) | C9 | ¹JCH | Assigns the ester methyl carbon |
Step 3: Assembling the Full Structure with HMBC
Expertise & Causality: The final and most powerful experiment in this workflow is the Heteronuclear Multiple Bond Correlation (HMBC).[17][18] While COSY connects protons and HSQC links protons to their parent carbons, HMBC bridges the gaps. It reveals correlations between protons and carbons separated by two to four bonds (²JCH, ³JCH, ⁴JCH).[12][18] This is the key to connecting the different functional groups to the aromatic ring and confirming the positions of the quaternary (non-protonated) carbons.
HMBC Experimental Protocol
-
Sample: The same sample can be used.
-
Spectrometer Setup: The experiment is optimized for a range of long-range coupling constants, typically around 7-10 Hz. Sometimes, acquiring two HMBC spectra optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can provide a more complete picture.[13]
-
Acquisition: Acquire a standard gradient-selected HMBC experiment. The pulse sequence is designed to suppress one-bond correlations, though residual ¹JCH signals may sometimes appear as doublets.[18]
-
Processing: Process the 2D data similarly to the HSQC, with the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis.
Interpreting the HMBC Spectrum
An HMBC cross-peak indicates a long-range coupling between a proton and a carbon. By systematically analyzing these correlations, we can piece the entire molecular puzzle together.[16]
Key Validating Correlations:
-
Positioning the Ester Group: The methyl protons (H9) are the perfect probe. They will show a strong three-bond correlation (³JCH) to the ester carbonyl carbon (C8) and a two-bond correlation (²JCH) to the aromatic carbon C3. This single piece of evidence unambiguously places the methoxycarbonyl group at the C3 position.
-
Positioning the Carboxylic Acid Group: The aromatic proton H6, being ortho to the C1 position, should show a three-bond correlation (³JCH) to the carboxylic acid carbonyl carbon (C7). Similarly, H2 (if observable and not rapidly exchanging) would show a two-bond correlation to C7.
-
Confirming the Aromatic Core: The aromatic protons provide a web of self-validating correlations to the aromatic carbons. For example:
-
H4 will show correlations to C2, C3, and C6.
-
H5 will show correlations to C1 and C3.
-
H6 will show correlations to C1, C2, and C4.
-
| Proton(s) | Correlates to Carbon(s) | J-Coupling | Structural Confirmation |
| H9 (methyl) | C8 (ester C=O) | ³JCH | Confirms ester functionality |
| H9 (methyl) | C3 | ²JCH | Locks ester group to C3 position |
| H6 | C7 (acid C=O) | ³JCH | Locks carboxylic acid group to C1 position |
| H4 | C2, C6 | ²JCH, ³JCH | Confirms aromatic ring connectivity |
| H5 | C1, C3 | ³JCH | Confirms aromatic ring connectivity |
Conclusion: A Triad of Evidence
The structural validation of this compound is achieved not by a single experiment, but by the logical and comparative interpretation of a suite of 2D NMR data.
-
COSY establishes the proton framework of the aromatic ring.
-
HSQC links this proton framework to the carbon backbone.
-
HMBC connects the substituent groups to the correct positions on the ring and confirms the location of all quaternary carbons.
References
- 1. 2-Amino-3-methoxycarbonylbenzoate | C9H8NO4- | CID 7162321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. emerypharma.com [emerypharma.com]
- 4. ijirset.com [ijirset.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. anuchem.weebly.com [anuchem.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. acl.digimat.in [acl.digimat.in]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
A Guide to the Comparative Reactivity of Aminobenzoic Acid Isomers and their Methoxycarbonyl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The positional isomerism of the amino and carboxyl groups on a benzene ring fundamentally dictates the chemical reactivity of aminobenzoic acids. This guide provides a comparative analysis of the three primary isomers—ortho-(anthranilic acid), meta-, and para-(PABA)—and their corresponding methyl esters. Understanding the delicate interplay of electronic and steric effects is paramount for professionals in medicinal chemistry and materials science, as these factors govern synthetic strategies and molecular design. Derivatives of ortho-aminobenzoic acid are known anti-inflammatory agents, while para-aminobenzoic acid derivatives have applications ranging from sunscreens to antimicrobials.[1] The reactivity of the amino group, the carboxyl function, and the aromatic nucleus are dissected herein, supported by theoretical principles and validated experimental protocols, to provide a foundational resource for leveraging these versatile scaffolds in research and development.
Introduction: The Structural Basis of Reactivity
Aminobenzoic acids are bifunctional molecules whose chemical behavior is not merely the sum of their parts. The reactivity of the nucleophilic amino (-NH₂) group and the electrophilic carboxyl (-COOH) group is profoundly modulated by their position relative to each other. The -NH₂ group is a powerful electron-donating group (EDG) that activates the aromatic ring, primarily through a resonance effect (+M). Conversely, the carboxyl group and its ester derivative, the methoxycarbonyl group (-COOCH₃), are electron-withdrawing groups (EWG) that deactivate the ring, acting through both inductive (-I) and resonance (-M) effects. The positional arrangement of these opposing groups—ortho, meta, or para—creates distinct electronic and steric environments that dictate the outcome of chemical transformations.
Part 1: Reactivity of the Amino Group: A Tale of Nucleophilicity
The primary reaction of the amino group is acylation to form an amide bond, a cornerstone of many pharmaceutical syntheses. The rate and success of this reaction depend directly on the nucleophilicity of the amino nitrogen, which is a function of its electron density.
Theoretical Analysis: Electronic and Steric Causality
The nucleophilicity of the amino group across the isomers is governed by a combination of steric hindrance and electronic effects.
-
ortho-Isomer (Anthranilic Acid/Methyl Anthranilate): The amino group suffers from significant steric hindrance due to the adjacent bulky carboxyl or methoxycarbonyl group. This physically impedes the approach of an acylating agent. Furthermore, intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen can reduce the availability of the nitrogen's lone pair, further decreasing its nucleophilicity.
-
meta-Isomer (3-Aminobenzoic Acid): The electron-withdrawing carboxyl group deactivates the amino group primarily through its inductive effect (-I), as the resonance effect does not extend to the meta position. This results in a moderate reduction in nucleophilicity.
-
para-Isomer (4-Aminobenzoic Acid): This isomer experiences the strongest deactivation. The powerful electron-withdrawing resonance effect (-M) of the carboxyl group extends through the conjugated π-system of the ring, significantly delocalizing the nitrogen's lone pair and drastically reducing its electron density and nucleophilicity.
This leads to a predicted reactivity order for acylation: meta > ortho > para , with the position of the ortho isomer being variable depending on the severity of steric effects versus electronic deactivation.
Visualization: Electronic Effects on Amino Group Nucleophilicity
Caption: Electronic deactivation pathways for meta and para isomers.
Experimental Protocol: Comparative N-Acetylation of Aminobenzoic Acid Isomers
This protocol provides a framework for quantitatively comparing the acylation reactivity of the three isomers under identical conditions.
Objective: To determine the relative yield of N-acetylated product for each isomer after a fixed reaction time, as an indicator of relative reactivity.
Materials:
-
ortho-Aminobenzoic acid, meta-Aminobenzoic acid, para-Aminobenzoic acid
-
Acetic Anhydride
-
Pyridine (catalyst and base)
-
Dichloromethane (DCM, solvent)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel), appropriate mobile phase (e.g., 7:3 Ethyl Acetate:Hexane)
Procedure:
-
Reaction Setup: In three separate, identical round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of each aminobenzoic acid isomer.
-
Dissolution: Add 10 mL of DCM to each flask and stir to dissolve. Gentle warming may be necessary. Cool to room temperature.
-
Reagent Addition: To each flask, add 1.5 mmol (1.5 eq) of pyridine, followed by the rapid addition of 1.2 mmol (1.2 eq) of acetic anhydride at room temperature. Start a timer immediately.
-
Reaction Monitoring: Stir all three reactions vigorously at room temperature. After 30 minutes, take an aliquot from each reaction mixture and spot on a TLC plate to monitor the consumption of starting material and formation of the product.
-
Quenching: After a fixed time (e.g., 60 minutes), quench each reaction by adding 10 mL of deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of 1 M HCl (to remove pyridine), 10 mL of water, and 10 mL of saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Analysis: Determine the mass of the crude product for each isomer and calculate the yield. Further analysis by ¹H NMR or LC-MS can provide more precise quantification.
Trustworthiness: This protocol is self-validating through the direct, side-by-side comparison of all three isomers under identical conditions (reagent stoichiometry, temperature, time). The use of TLC provides real-time validation of reaction progress.
Data Summary: Expected Reactivity
| Isomer | Primary Effect on -NH₂ Reactivity | Predicted Relative Rate of Acylation |
| ortho | Steric Hindrance | Moderate to Low |
| meta | Inductive Withdrawal (-I) | High |
| para | Resonance Withdrawal (-M) | Low |
Part 2: Reactivity of the Carboxyl Group: The Challenge of Esterification
The Fischer esterification is a fundamental acid-catalyzed reaction to convert carboxylic acids into esters.[2] Its efficiency is sensitive to the electrophilicity of the carbonyl carbon, which is influenced by the electronic nature of the aromatic substituents.
Theoretical Analysis: Electrophilicity and Steric Hindrance
The conversion of the -COOH group to a -COOCH₃ group is influenced by both steric and electronic factors.
-
ortho-Isomer: Severe steric hindrance from the adjacent amino group drastically inhibits the approach of the alcohol nucleophile (e.g., methanol) to the carbonyl carbon, even after protonation by the acid catalyst. This makes the ortho-isomer the least reactive towards esterification.
-
meta-Isomer: The electron-donating amino group has a minimal electronic effect on the meta-positioned carboxyl group. Therefore, its reactivity is expected to be the highest among the three isomers, being most similar to benzoic acid itself.
-
para-Isomer: The strong electron-donating resonance effect (+M) of the amino group increases the electron density on the carbonyl carbon. This reduces its electrophilicity and makes it less susceptible to nucleophilic attack by the alcohol, slowing the reaction down.[2]
The predicted reactivity order for Fischer esterification is: meta > para > ortho .
Experimental Protocol: Comparative Fischer Esterification
Objective: To compare the reaction times required to reach completion (or equilibrium) for the esterification of the three aminobenzoic acid isomers.
Materials:
-
ortho-, meta-, and para-Aminobenzoic acid
-
Methanol (reagent and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalyst)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution[3]
-
Ice water
Procedure Visualization: Fischer Esterification Workflow
Caption: Standard workflow for comparative Fischer esterification.
Step-by-Step Method:
-
Reaction Setup: To three separate 50 mL round-bottom flasks, add 1.0 g of each aminobenzoic acid isomer and 10 mL of absolute methanol. Add a magnetic stir bar.
-
Catalyst Addition: While stirring, slowly and carefully add 0.5 mL of concentrated H₂SO₄ to each flask. A precipitate of the ammonium salt may form.[2]
-
Reflux: Attach a reflux condenser to each flask and heat the mixtures to a gentle reflux using a heating mantle. The solid should dissolve as the reaction proceeds.[2]
-
Monitoring: Monitor the progress of each reaction by TLC at 30-minute intervals until the starting material is consumed. Note the time required for each reaction.
-
Cooling and Precipitation: Once a reaction is complete, allow it to cool to room temperature. Pour the cooled mixture into a beaker containing 30 mL of ice water.[3]
-
Neutralization: Slowly add a 10% aqueous sodium carbonate solution dropwise while stirring until gas evolution ceases and the pH of the solution is approximately 8. The ester product will precipitate as a solid.[3]
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Analysis: Allow the product to air dry, then determine the mass and calculate the percentage yield. Confirm the identity and purity via melting point and spectroscopy.
Data Summary: Expected Esterification Performance
| Isomer | Primary Factor Influencing Reactivity | Predicted Relative Rate of Esterification | Typical Literature Yield (Ethanol) |
| ortho | Severe Steric Hindrance | Very Low | Low |
| meta | Minimal Electronic/Steric Hindrance | High | High |
| para | Resonance Donation (+M) | Moderate | Good to High[2] |
Conclusion
The reactivity of 2-amino-3-(methoxycarbonyl)benzoic acid and its simpler structural isomers is a clear and predictable demonstration of fundamental organic chemistry principles. The nucleophilicity of the amino group and the electrophilicity of the carboxyl group are finely tuned by their relative positions on the aromatic scaffold.
-
For Amino Group Reactions (e.g., Acylation): Reactivity is primarily dictated by electron density. The para isomer is least reactive due to strong resonance-based deactivation, while the meta isomer is typically the most reactive.
-
For Carboxyl Group Reactions (e.g., Esterification): Reactivity is dominated by steric hindrance and the electrophilicity of the carbonyl carbon. The ortho isomer is unequivocally the least reactive due to steric congestion, while the meta isomer is the most reactive.
These structure-activity relationships are not merely academic; they are critical considerations in the field of drug development, where precise control over reaction selectivity is essential for the efficient synthesis of complex molecular targets. By understanding these underlying principles, researchers can rationally design synthetic routes, predict reaction outcomes, and ultimately accelerate the discovery process.
References
Alternative methods for the synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of two prominent synthetic routes to 2-Amino-3-(methoxycarbonyl)benzoic acid, a valuable intermediate in pharmaceutical and materials science. The methodologies presented are critically evaluated to inform experimental design, focusing on efficiency, scalability, and safety. This document moves beyond a simple recitation of steps to explain the rationale behind procedural choices, offering insights grounded in extensive laboratory experience.
Introduction
This compound, also known as methyl 2-amino-3-benzoate, is a key building block in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. The strategic placement of the amino, carboxylic acid, and ester functionalities on the aromatic ring makes it a versatile precursor. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as the availability of starting materials, desired scale, and tolerance of other functional groups. This guide will compare two classical and reliable approaches: the Nitration and Subsequent Reduction of 3-(Methoxycarbonyl)benzoic Acid and the Hofmann Rearrangement of a Phthalimide Derivative .
Method 1: Nitration and Reduction of 3-(Methoxycarbonyl)benzoic Acid
This two-step approach is a fundamental and widely applicable strategy in aromatic chemistry. It leverages the directing effects of the substituents on the benzene ring to achieve the desired regiochemistry.
Reaction Pathway
Caption: Synthetic route via nitration and reduction.
Causality in Experimental Design
The choice of 3-(methoxycarbonyl)benzoic acid as the starting material is strategic. The ester and carboxylic acid groups are both meta-directing and deactivating towards electrophilic aromatic substitution. However, the position ortho to the carboxylic acid and meta to the ester is sterically accessible and electronically favored for nitration, leading to the desired 2-nitro intermediate.
The subsequent reduction of the nitro group is a well-established and high-yielding transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and the avoidance of stoichiometric metal reductants, which can complicate purification.
Experimental Protocol
Step 1: Nitration of 3-(Methoxycarbonyl)benzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 5.0 g of 3-(methoxycarbonyl)benzoic acid to the cold sulfuric acid with continuous stirring until fully dissolved.
-
Prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-nitro-3-(methoxycarbonyl)benzoic acid.
Step 2: Reduction of 2-Nitro-3-(methoxycarbonyl)benzoic Acid
-
To a solution of 4.0 g of 2-nitro-3-(methoxycarbonyl)benzoic acid in 50 mL of methanol in a suitable hydrogenation vessel, add 0.4 g of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound.
Method 2: Hofmann Rearrangement of a Phthalimide Derivative
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[2] This method is particularly useful for the synthesis of anthranilic acids from phthalimides.
Reaction Pathway
References
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
An In-Depth Comparative Guide to the Purity Assessment of 2-Amino-3-(methoxycarbonyl)benzoic acid
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. This compound is a key building block in the synthesis of various pharmacologically active molecules. Even trace impurities, such as isomers, precursors, or degradation products, can lead to significant side reactions, reduce final product yield, and introduce potentially toxic components that are difficult to remove. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision that impacts the entire development lifecycle.
This guide, written from the perspective of a Senior Application Scientist, moves beyond simple protocol listings. It provides a comprehensive comparison of classical and modern analytical techniques for assessing the purity of this compound. We will delve into the mechanistic principles of titration—a powerful, absolute quantification method—and objectively compare its performance against the high-resolution capabilities of High-Performance Liquid Chromatography (HPLC) and other orthogonal techniques. The goal is to equip researchers, analytical chemists, and process development professionals with the expertise to select and implement the most fit-for-purpose method for their specific application, ensuring the integrity of their research and the quality of their final product.
Understanding the Analyte: Physicochemical Properties
This compound (MW: 195.17 g/mol ) is a bifunctional molecule possessing both a weakly acidic carboxylic acid group and a weakly basic primary aromatic amine group.[1] The presence of the methyl ester adds a third functional group susceptible to hydrolysis under strongly acidic or basic conditions. This trifunctional nature dictates the choice of analytical methodology, as different techniques will target different moieties. The aromatic ring also provides a chromophore, enabling UV detection, a property leveraged by methods like HPLC.
| Property | Value/Description | Relevance to Analysis |
| Molecular Formula | C₉H₉NO₄ | Used in all purity calculations. |
| Molecular Weight | 195.17 g/mol | Essential for converting moles to mass in titrimetric and other assays.[1] |
| Functional Groups | Carboxylic Acid, Aromatic Amine, Methyl Ester | Each group offers a potential target for a specific analytical method (e.g., acid-base titration for COOH, diazotization for NH₂, HPLC for the whole molecule). |
| Solubility | Slightly soluble in cold water; soluble in organic solvents like ethanol and methanol.[2][3][4] | Dictates solvent selection for sample preparation in both titration and chromatography. |
| Purity (Typical) | Commercially available at ≥98% purity.[5][6] | Establishes a baseline for expected assay results. |
Part 1: The Power of Stoichiometry: Purity Assessment by Titration
Titrimetry remains a fundamental and highly valuable technique in chemical analysis. As a primary ratio method, it determines the amount of a substance directly from stoichiometric relationships, often without the need for a calibrated reference standard of the analyte itself, thereby providing direct traceability to the International System of Units (SI). For a molecule like this compound, two distinct titrimetric approaches are particularly effective.
Method 1: Diazotization Titration for the Aromatic Amine
This is a classic, highly specific method for the quantification of primary aromatic amines. The underlying chemistry involves the reaction of the aromatic amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures to form a stable diazonium salt.
Causality Behind Experimental Choices:
-
Titrant: 0.1 M Sodium Nitrite (NaNO₂) is the standard titrant for this reaction.[7][8]
-
Solvent/Medium: A strong acidic medium (e.g., hydrochloric acid) is required to generate the active titrating species, nitrous acid (HNO₂).[9]
-
Temperature: The reaction must be performed in an ice bath (0-5 °C). Diazonium salts are unstable at higher temperatures and can decompose, leading to inaccurate results.[8]
-
Endpoint Detection: The endpoint, where all the primary amine has reacted, can be detected potentiometrically using a Platinum/Calomel electrode pair or with an external indicator like starch-iodide paper.[2][9] Potentiometric detection is preferred for its objectivity and precision.
Experimental Protocol: Potentiometric Diazotization Titration
-
Preparation of Titrant: Accurately prepare and standardize a 0.1 M Sodium Nitrite solution against primary standard grade sulfanilic acid.
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound into a 250 mL beaker.[8]
-
Dissolution: Add 20 mL of concentrated Hydrochloric Acid and 50 mL of distilled water. Stir until the sample is completely dissolved.
-
Titration Conditions: Cool the beaker in an ice bath to maintain the temperature between 0 and 5 °C. Immerse the Platinum and reference electrodes into the solution.
-
Titration: Titrate slowly with the standardized 0.1 M Sodium Nitrite solution. Record the potential (mV) after each addition of titrant. The endpoint is the point of maximum inflection in the potential curve.
-
Purity Calculation: Purity (%) = (V × M × F × 195.17) / (W × 10) Where:
-
V = Volume of NaNO₂ titrant consumed (mL)
-
M = Molarity of NaNO₂ solution (mol/L)
-
F = Stoichiometric factor (1, since the mole ratio is 1:1)
-
195.17 = Molecular weight of the analyte ( g/mol )
-
W = Weight of the sample (mg)
-
Workflow for Diazotization Titration
Caption: Workflow for purity assay by diazotization titration.
Method 2: Non-Aqueous Acid-Base Titration
This method targets the carboxylic acid functionality of the molecule. An aqueous titration is not ideal because the basic amino group can interfere with the endpoint, and the compound's limited water solubility can be problematic. A non-aqueous titration in an organic solvent enhances the acidity of the carboxylic acid, providing a much sharper and more distinct endpoint.
Causality Behind Experimental Choices:
-
Titrant: A strong base in a non-aqueous solvent, such as 0.1 M Tetrabutylammonium Hydroxide (TBAH) in isopropanol, is used to overcome the leveling effect of water.
-
Solvent: A solvent like ethanol, pyridine, or dimethylformamide (DMF) is chosen to dissolve the sample and allow for the differentiation of weak acids. Ethanol is a good starting choice.[10][11]
-
Endpoint Detection: Potentiometric detection with a pH electrode suitable for non-aqueous media is the most reliable method.
Experimental Protocol: Non-Aqueous Potentiometric Titration
-
Preparation of Titrant: Prepare and standardize a 0.1 M TBAH solution against primary standard benzoic acid.
-
Sample Preparation: Accurately weigh approximately 120 mg of the sample into a 150 mL beaker.
-
Dissolution: Dissolve the sample in 50 mL of ethanol.[10]
-
Titration: Immerse the non-aqueous pH electrode and titrate with the standardized 0.1 M TBAH solution, recording the pH or mV reading against the volume of titrant added.
-
Purity Calculation: Purity (%) = (V × M × F × 195.17) / (W × 10) Where:
-
V = Volume of TBAH titrant consumed (mL)
-
M = Molarity of TBAH solution (mol/L)
-
F = Stoichiometric factor (1)
-
195.17 = Molecular weight of the analyte ( g/mol )
-
W = Weight of the sample (mg)
-
Part 2: A Comparative Analysis with Orthogonal Methodologies
While titration provides an excellent measure of the total functional group content, it cannot distinguish the main compound from structurally similar, active impurities. For this, chromatographic techniques are indispensable.
Method 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the industry-standard method for purity determination.[12][13] It physically separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Each separated compound is then detected, typically by UV absorbance, and its area on the chromatogram is proportional to its concentration.
Causality Behind Experimental Choices:
-
Column: A C18 reversed-phase column is the workhorse for separating small organic molecules of moderate polarity.[14][15]
-
Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for acids and bases) and an organic solvent like acetonitrile or methanol is used.[13][16]
-
Gradient Elution: A gradient program, where the proportion of the organic solvent is increased over time, is typically required to elute a range of compounds with varying polarities, from polar impurities to the less polar main analyte, in a reasonable time with good resolution.[15]
-
Detection: UV detection is ideal for this molecule due to its aromatic ring. A wavelength of around 265 nm is often suitable for similar structures.[13][17]
Experimental Protocol: RP-HPLC with UV Detection
-
System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.[15]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[15]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[13]
-
Detection: UV at 265 nm.[13]
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Sample Preparation: Prepare a stock solution by accurately weighing ~10 mg of the sample into a 10 mL volumetric flask and dissolving in a 50:50 mixture of Mobile Phase A and B. Dilute further to a final concentration of approximately 0.1 mg/mL.
-
Data Analysis: Perform an area percent calculation. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Workflow for HPLC Purity Assessment
Caption: Workflow for purity determination by RP-HPLC.
Part 3: Data-Driven Comparison and Recommendations
The choice of analytical method is driven by the specific question being asked. Is it a simple assay of bulk material, or a detailed investigation of a new synthesis route? The table below provides a direct comparison of the methods discussed.
Comparative Performance Data
| Parameter | Diazotization Titration | Non-Aqueous Titration | RP-HPLC |
| Principle | Stoichiometric reaction | Acid-Base Neutralization | Chromatographic Separation |
| Specificity | Specific to primary aromatic amines. Will not detect non-amine impurities. | Specific to acidic functional groups. Will not detect neutral impurities. | High. Separates based on structure; can resolve isomers and related substances. |
| Typical Accuracy | 99.0 - 101.0% | 99.0 - 101.0% | 98.0 - 102.0% (with standard) |
| Typical Precision | ≤ 0.2% RSD | ≤ 0.2% RSD | ≤ 1.0% RSD |
| Sensitivity (LOD) | ~ 1 mg | ~ 1 mg | ~ 1 µg/mL |
| Impurity Profiling | No | No | Yes (primary strength) |
| Throughput | Moderate (sample by sample) | Moderate (sample by sample) | High (with autosampler) |
| Cost per Sample | Low | Low | High |
| Expertise Required | Moderate (wet chemistry) | Moderate (wet chemistry) | High (instrumentation/data) |
Field-Proven Insights: Choosing the Right Tool for the Job
As a Senior Application Scientist, my recommendation depends entirely on the context of the analysis.
-
Choose Titration When:
-
You need to perform a rapid, low-cost assay of a known, bulk starting material from a trusted supplier.
-
You are performing a quality control check where the impurity profile is already well-characterized by other methods.
-
You need an absolute method for the qualification of an in-house primary reference standard (in conjunction with other tests). Diazotization is particularly robust for this purpose.
-
-
Choose HPLC When:
-
You need to determine purity and identify/quantify individual impurities. This is essential during process development, stability testing, and for final product release.[12][13]
-
You are screening for unknown impurities or degradation products.[18]
-
You are working under regulatory (e.g., GMP) guidelines, where impurity profiling is mandatory.
-
An orthogonal approach, using both titration and HPLC, provides the most comprehensive characterization. Titration gives a highly accurate measure of the total active moiety, while HPLC confirms that the response is overwhelmingly from a single chemical entity and quantifies the impurities.
Decision-Making Flowchart for Method Selection
Caption: A guide to selecting the appropriate analytical method.
Conclusion
The purity assessment of this compound is not a one-size-fits-all endeavor. While modern chromatographic techniques like HPLC are unparalleled in their ability to provide a detailed impurity profile, classical titration methods remain highly relevant, offering low-cost, rapid, and accurate assays of functional group content with direct SI traceability. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, allows the discerning scientist to make an informed choice. For routine QC of a well-established material, titration is often sufficient and efficient. For process development, stability studies, or any scenario requiring a deep understanding of the impurity landscape, HPLC is the unequivocal gold standard. The most robust quality assessment will always leverage orthogonal methods to build a complete and trustworthy picture of the material's integrity.
References
- 1. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 3. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2-Amino-3-methoxybenzoic acid 98 3177-80-8 [sigmaaldrich.com]
- 6. This compound | 253120-47-7 [sigmaaldrich.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Aminobenzoic Acid [drugfuture.com]
- 9. Potentiometric titration of p-Aminobenzoic acid and α-naphthylamine with NaNO2 solution in presence of HCl | Semantic Scholar [semanticscholar.org]
- 10. acgpubs.org [acgpubs.org]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Amino-3-hydroxy-benzoic acid | SIELC Technologies [sielc.com]
- 17. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Catalytic Systems for the Synthesis of 2-Amino-3-(methoxycarbonyl)benzoic Acid
Abstract
The synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid, a key building block for pharmaceuticals and advanced materials, presents significant synthetic challenges. The strategic placement of three distinct functional groups on the aromatic ring necessitates high selectivity and efficiency. This guide provides a comprehensive benchmark of potential catalytic systems for this synthesis, targeting researchers, chemists, and drug development professionals. We delve into the mechanistic underpinnings of various catalytic strategies, including transition-metal-catalyzed cross-coupling and C-H functionalization. By comparing performance metrics from analogous reactions, this document offers a framework for rational catalyst selection and process optimization. Detailed experimental protocols and workflow visualizations are provided to bridge theoretical concepts with practical laboratory application.
Introduction: The Synthetic Value of a Multifunctional Arene
This compound and its isomers are high-value intermediates. The presence of an amine, a carboxylic acid, and an ester group on a single benzene ring provides multiple handles for subsequent chemical transformations. This trifunctional nature makes it an exceptionally versatile precursor for the synthesis of complex heterocyclic compounds, active pharmaceutical ingredients (APIs), and functional organic materials.
However, the direct and selective synthesis of this molecule is non-trivial. Traditional multi-step synthetic routes often suffer from low overall yields, harsh reaction conditions, and the generation of significant waste. Modern catalysis offers a more elegant and sustainable solution. The development of efficient catalysts that can selectively form C-N or C-C bonds on a pre-functionalized arene is paramount. This guide focuses on benchmarking the performance of various catalytic approaches that hold promise for achieving this transformation with high atom economy and selectivity.
Catalytic Strategies: Navigating the Mechanistic Landscape
The synthesis of substituted anthranilic acid derivatives like our target molecule can be approached through several catalytic pathways. The choice of strategy is often dictated by the availability of starting materials and the desired process scalability. Key approaches include the amination of a C-H or C-X (where X = halide) bond adjacent to the ester group, or the carboxylation/esterification of a pre-aminated precursor.
Palladium-Catalyzed Amination
Palladium catalysis, particularly Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. This approach would typically involve the coupling of an amine source with an aryl halide or triflate. In our context, the reaction would proceed via the amination of a methyl 2-halo-3-carboxybenzoate. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, and reductive elimination to yield the product and regenerate the catalyst. The choice of phosphine ligand is critical for achieving high yields and turnover numbers.
Copper-Catalyzed Amination (Ullmann/Chan-Evans-Lam Type)
Copper-catalyzed reactions represent a more cost-effective alternative to palladium. The Ullmann condensation and its milder variant, the Chan-Evans-Lam (CEL) coupling, are effective for C-N bond formation.[1] The CEL reaction, in particular, can proceed at or near room temperature using a copper source and an amine.[1] Mechanistic studies suggest a pathway involving the formation of a copper-carboxylate species, followed by a decarboxylative process that generates a nucleophilic intermediate, which is then aminated.[1][2]
C-H Bond Functionalization
Direct C-H functionalization is the most atom-economical approach, as it avoids the pre-installation of a leaving group.[3][4] Catalysts based on Iridium, Rhodium, or Palladium can activate a C-H bond ortho to a directing group (like the carboxylic acid or ester).[3][5] The reaction of a benzoic acid derivative with an aminating agent in the presence of such a catalyst could, in principle, install the amino group directly. These reactions often require an oxidant to close the catalytic cycle. While synthetically elegant, achieving high regioselectivity on a substrate with multiple potential activation sites remains a significant challenge.
Visualizing the Process: Workflows and Mechanisms
To effectively benchmark catalysts, a systematic workflow is essential. The following diagram illustrates a typical screening process.
Caption: A generalized workflow for screening and identifying optimal catalysts.
The underlying mechanism dictates a catalyst's behavior. The diagram below shows a simplified catalytic cycle for a copper-catalyzed decarboxylative amination, a plausible route for this type of transformation.[1][2]
References
- 1. Direct Catalytic Decarboxylative Amination of Aryl Acetic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From carboxylic acids or their derivatives to amines and ethers: modern decarboxylative approaches for sustainable C–N and C–O bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00748H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Amino-3-(methoxycarbonyl)benzoic acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Amino-3-(methoxycarbonyl)benzoic acid is of paramount importance. This molecule often serves as a critical building block in the synthesis of pharmaceuticals or can be a key metabolite in drug metabolism studies. The choice of analytical technique for its quantification can significantly impact the reliability of experimental data, the efficiency of workflows, and the overall cost of analysis. This guide provides an in-depth comparative analysis of the most common analytical techniques for the quantification of this compound, grounded in scientific principles and practical, field-proven insights.
The Analytical Imperative: Why Method Selection Matters
The quantification of this compound presents a typical analytical challenge: the need for a robust, reliable, and sensitive method that can be validated according to stringent regulatory standards. The choice of method is not merely a technical decision but a strategic one, influenced by factors such as the sample matrix, the required limit of quantification, available instrumentation, and throughput needs. An inappropriate method can lead to inaccurate results, project delays, and compliance issues. This guide will dissect the nuances of four key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
Comparative Overview of Analytical Techniques
The selection of an analytical method should be a deliberate process based on a thorough understanding of the strengths and limitations of each technique. The following table provides a high-level comparison of the key performance characteristics for the quantification of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection. | Measurement of UV light absorbance by the analyte in solution. |
| Selectivity | Moderate to Good. Dependent on chromatographic resolution. | Very High. Based on mass-to-charge ratio and fragmentation patterns. | High. Mass spectral data provides confident identification. | Low. Susceptible to interference from other UV-absorbing compounds. |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range.[1] | pg/mL to low ng/mL range. | ng/mL range. | µg/mL range.[2] |
| Linearity (Typical r²) | >0.999[1] | >0.999 | >0.998 | >0.995 |
| Sample Throughput | High | Medium | Medium | High |
| Cost per Sample | Low | High | Medium | Very Low |
| Expertise Required | Intermediate | High | High | Low |
| Key Advantage | Robust, reliable, and widely available. | Unmatched sensitivity and selectivity. | Excellent for volatile and semi-volatile compounds. | Simple, rapid, and cost-effective for simple matrices. |
| Key Disadvantage | Limited sensitivity and potential for matrix interference. | High initial instrument cost and complexity. | Requires derivatization for non-volatile analytes. | Poor selectivity in complex mixtures. |
In-Depth Analysis and Experimental Protocols
This section provides a detailed examination of each analytical technique, including the underlying principles, step-by-step experimental protocols, and insights into their practical application for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is the workhorse of many analytical laboratories for its robustness, reliability, and cost-effectiveness. The principle lies in the separation of the analyte from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. The quantification is then achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. For this compound, its aromatic structure provides a strong chromophore, making it well-suited for UV detection.
Trustworthiness: A well-developed and validated HPLC-UV method is a self-validating system. System suitability tests, including checks for retention time, peak area, and theoretical plates, are performed before each run to ensure the system is performing correctly. The use of an internal standard can further enhance the precision and accuracy of the method by correcting for variations in injection volume and sample preparation.
Experimental Protocol: HPLC-UV
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Perform serial dilutions to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 100 µg/mL.
-
Prepare a separate stock solution for quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of diluent (e.g., mobile phase or a solvent compatible with the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). An isocratic elution with a ratio like 60:40 (aqueous:organic) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 240-280 nm is typically appropriate.[1]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²), which should ideally be >0.999.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Method Validation (as per ICH Q2(R2) Guidelines): [3][4][5][6]
-
Specificity: Analyze a blank matrix and a matrix spiked with the analyte and potential impurities to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Analyze a minimum of five concentrations across the desired range.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogenous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for HPLC-UV analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices, such as biological fluids. This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring or MRM). This high degree of selectivity allows for the confident quantification of the analyte even at very low concentrations, with minimal interference from the sample matrix.
Trustworthiness: The specificity of LC-MS/MS is its greatest asset for building trust in analytical results. The monitoring of specific MRM transitions provides a high degree of confidence in the identity of the analyte. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.
Experimental Protocol: LC-MS/MS
-
Preparation of Standard Solutions:
-
Similar to HPLC-UV, prepare stock and working solutions of the analyte and a suitable internal standard (ideally, a stable isotope-labeled version of this compound).
-
Calibration standards and QC samples are typically prepared by spiking a blank matrix (e.g., plasma, urine) to mimic the study samples.
-
-
Sample Preparation (from biological matrix, e.g., plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex vigorously and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed. This is a simple and fast method.
-
Liquid-Liquid Extraction (LLE): For cleaner samples, an LLE can be performed. After protein precipitation, the supernatant can be mixed with an immiscible organic solvent (e.g., ethyl acetate). The analyte will partition into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): For the cleanest samples and highest sensitivity, SPE can be employed. The sample is loaded onto a cartridge containing a sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution is common, starting with a high aqueous composition and increasing the organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) over time.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale columns.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is most commonly used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For this compound, both modes should be evaluated, but positive mode is often successful for amino-containing compounds.
-
MRM Transitions: The precursor ion (the protonated or deprotonated molecule) and one or two product ions (fragments) are determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Data Analysis:
-
The peak area ratio of the analyte to the internal standard is plotted against the concentration to generate the calibration curve.
-
A weighted (e.g., 1/x or 1/x²) linear regression is often used for bioanalytical methods.
-
Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for LC-MS/MS analysis.
Gas Chromatography with Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability.[7][8] This involves chemically modifying the analyte to a form that is suitable for GC analysis. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then provides sensitive and selective detection.
Trustworthiness: A well-established GC-MS method with appropriate derivatization and the use of an internal standard provides high confidence in the results. The mass spectra obtained can be compared to library spectra for confirmation of the analyte's identity. The derivatization step, while adding a layer of complexity, when optimized and controlled, can lead to highly reproducible results.
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using a suitable technique like LLE or SPE, similar to LC-MS/MS sample preparation.
-
The extract must be completely dry before derivatization. This can be achieved by evaporation under a stream of nitrogen.
-
Derivatization: A common approach for compounds with both amine and carboxylic acid groups is silylation. Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the reaction mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: For quantification, Selected Ion Monitoring (SIM) is used, where only specific ions characteristic of the derivatized analyte are monitored for increased sensitivity.
-
-
Data Analysis:
-
Similar to other chromatographic techniques, a calibration curve is constructed using the peak areas of the derivatized analyte in the standards. An internal standard, preferably a stable isotope-labeled analog that undergoes the same derivatization, should be used.
-
Workflow for GC-MS Analysis
Caption: Experimental workflow for GC-MS analysis.
UV-Visible Spectrophotometry
Expertise & Experience: UV-Visible spectrophotometry is one of the simplest and most accessible analytical techniques. It relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For this compound, its aromatic ring system allows for strong UV absorbance.
Trustworthiness: The main limitation of UV-Vis spectrophotometry is its lack of selectivity.[2] Any other compound in the sample that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of pure substances or simple mixtures where the analyte is the only component that absorbs at the selected wavelength. For more complex matrices, a thorough validation, including specificity tests, is crucial.
Experimental Protocol: UV-Visible Spectrophotometry
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or an appropriate buffer).
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a solution of the analyte across the UV range (e.g., 200-400 nm) to identify the wavelength at which the maximum absorbance occurs. This λmax will be used for all subsequent measurements to ensure maximum sensitivity.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the same solvent used for the standards to a concentration that falls within the linear range of the calibration curve.
-
If the sample matrix is complex, a prior extraction and clean-up step may be necessary, but this adds complexity to a simple technique.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer with matched cuvettes.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample at the predetermined λmax.
-
-
Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.
-
Workflow for UV-Vis Spectrophotometry Analysis
Caption: Experimental workflow for UV-Vis analysis.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate analytical technique for the quantification of this compound is a critical decision that depends on the specific requirements of the analysis.
-
HPLC-UV stands out as a robust, reliable, and cost-effective method for routine analysis in relatively clean matrices. Its widespread availability and ease of use make it an excellent choice for quality control and in-process monitoring.
-
LC-MS/MS is the undisputed leader when high sensitivity and selectivity are paramount, especially for the analysis of complex biological samples. The ability to use a stable isotope-labeled internal standard provides the highest level of accuracy and precision, making it the preferred method for pharmacokinetic and metabolism studies.
-
GC-MS offers a viable alternative, particularly for laboratories with existing expertise and instrumentation. While the requirement for derivatization adds a step to the workflow, it can provide excellent sensitivity and selectivity.
-
UV-Vis Spectrophotometry is a simple and rapid technique that can be useful for the analysis of pure compounds or simple formulations where interfering substances are not a concern. Its low cost and high throughput make it attractive for preliminary screening or for applications where high selectivity is not required.
Ultimately, a thorough understanding of the analytical objectives, coupled with the insights provided in this guide, will empower researchers, scientists, and drug development professionals to make an informed decision and select the most suitable analytical technique for their specific needs, ensuring the generation of high-quality, reliable, and defensible data.
References
- 1. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. ijrpas.com [ijrpas.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Structure-Activity Landscape of 2-Amino-3-(methoxycarbonyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the structure-activity relationship (SAR) is the cornerstone of rational drug design. This guide provides a comprehensive comparative analysis of the SAR of 2-Amino-3-(methoxycarbonyl)benzoic acid derivatives. In the absence of extensive, direct comparative studies on this specific scaffold, this guide synthesizes data from closely related analogs, particularly other substituted anthranilic acids, to infer and project key SAR trends. This approach allows us to build a robust predictive model for designing novel therapeutic agents.
The this compound Core: A Privileged Scaffold
The 2-aminobenzoic acid (anthranilic acid) framework is a well-established pharmacophore present in a multitude of biologically active compounds.[1] The relative positioning of the amino and carboxylic acid groups is critical for various pharmacological activities, particularly anti-inflammatory properties.[2] The introduction of a methoxycarbonyl group at the 3-position introduces unique steric and electronic features that can significantly modulate the molecule's interaction with biological targets.
This guide will explore the putative roles of the core functional groups and the influence of further substitutions on the aromatic ring, with a focus on anticancer and anti-inflammatory activities.
Deconstructing the Core: Influence of the Amino and Methoxycarbonyl Groups
The biological activity of this scaffold is intrinsically linked to the interplay between the amino and methoxycarbonyl substituents.
-
The 2-Amino Group: This group is a key hydrogen bond donor and can be crucial for anchoring the molecule within a receptor's binding pocket. For many anthranilic acid derivatives, the NH moiety is essential for their biological activity.[2] Its modification or replacement often leads to a significant loss of potency.
-
The 3-Methoxycarbonyl Group: The placement of the methoxycarbonyl group at the 3-position is anticipated to have several effects:
-
Steric Hindrance: It can influence the conformation of the adjacent amino and carboxylic acid groups, potentially locking the molecule into a specific orientation that is favorable for binding to a target.
-
Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of the carboxylic acid and the basicity of the amino group, thereby affecting the molecule's ionization state at physiological pH and its ability to form ionic interactions.
-
Lipophilicity: The methyl ester increases the lipophilicity of the molecule compared to the corresponding dicarboxylic acid, which can enhance membrane permeability and cellular uptake.
-
Comparative Structure-Activity Relationship Analysis
Based on the analysis of related benzoic acid and anthranilic acid derivatives, we can infer the following SAR trends for substitutions on the this compound core.
Substitutions on the Aromatic Ring: Impact on Biological Activity
The nature and position of substituents on the benzene ring are critical determinants of the biological activity of anthranilic acid derivatives.[3][4]
Table 1: Inferred Impact of Aromatic Ring Substitutions on the Biological Activity of this compound Derivatives
| Position of Substitution | Substituent Type | Predicted Impact on Activity | Rationale based on Analogs |
| 4-position | Electron-withdrawing (e.g., -Cl, -NO₂) | Potentially enhances anticancer activity. | In many classes of anticancer agents, electron-withdrawing groups on the aromatic ring can improve potency. For some benzoic acid derivatives, a chloro group at the 4th position showed a high anticancer response.[5] |
| Electron-donating (e.g., -OCH₃, -CH₃) | May enhance anti-inflammatory activity. | For some N-arylanthranilic acids, methoxy substitution has been shown to be favorable for anti-inflammatory activity. | |
| 5-position | Halogens (e.g., -Br, -Cl) | Can increase potency in both anticancer and anti-inflammatory contexts. | Bromination at the 5-position of anthranilic acid derivatives has led to potent anti-inflammatory agents.[6] For some anticancer hydrazides of 2-aminobenzoic acid, a 5-bromo substituent showed significant cytotoxic activity.[7] |
| Small alkyl groups | Variable effects; may improve lipophilicity and cell penetration. | ||
| 6-position | Bulky groups | Likely to decrease activity. | Steric hindrance near the key amino and carboxyl groups is generally detrimental to the activity of anthranilic acid derivatives.[2] |
It is a general observation in the SAR of N-arylanthranilic acids that substitutions on the anthranilic acid ring itself often lead to a reduction in anti-inflammatory activity.[4] This suggests that the core this compound scaffold might be optimal for certain biological targets, with further substitutions needing careful consideration.
Modifications of the Core Functional Groups
-
N-Arylation of the Amino Group: The conversion of the 2-amino group to a secondary amine via N-arylation is a key strategy in the development of fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The nature of the aryl substituent is critical, with di-substituted derivatives often showing high potency.[4] For example, mefenamic acid features a 2,3-dimethylphenyl group, while meclofenamic acid has a 2,6-dichloro-3-methylphenyl substituent.[3]
-
Modification of the Carboxylic Acid: The carboxylic acid group is often vital for activity, acting as a key interaction point with biological targets.[2] Its replacement with bioisosteric groups like tetrazole can sometimes retain or even improve activity.
Experimental Protocols for Biological Evaluation
To validate the predicted SAR of novel this compound derivatives, the following experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
This assay is a standard colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Prostaglandin Measurement: Stop the reaction after a defined time and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Visualizing the Structure-Activity Relationship and Experimental Workflow
Inferred SAR of this compound Derivatives
Caption: Inferred SAR for this compound Derivatives.
General Experimental Workflow for SAR-Guided Drug Discovery
Caption: A general workflow for SAR-guided drug discovery programs.
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the COX-2 pathway by these derivatives.
Conclusion
While direct and comprehensive SAR studies on this compound derivatives are limited, by drawing logical inferences from closely related anthranilic acid analogs, we can construct a valuable predictive framework for the rational design of novel therapeutic agents. The core scaffold presents a promising starting point, and the systematic exploration of substitutions on the aromatic ring and modifications of the key functional groups, guided by the principles outlined in this guide, holds significant potential for the discovery of potent and selective anticancer and anti-inflammatory compounds. The provided experimental protocols offer a robust starting point for the biological evaluation of newly synthesized derivatives.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 5. preprints.org [preprints.org]
- 6. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Amino-3-(methoxycarbonyl)benzoic acid: A Cost-Benefit Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 2-Amino-3-(methoxycarbonyl)benzoic acid is a valuable building block in the synthesis of a range of pharmacologically active molecules. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule. The analysis focuses on chemical yield, process efficiency, cost-effectiveness, safety, and environmental impact, supported by experimental data and protocols to empower you in making informed decisions for your research and development endeavors.
Introduction to the Target Molecule
This compound, with its ortho-amino benzoic acid scaffold and an adjacent ester group, presents a unique substitution pattern that is often challenging to synthesize selectively. Its structure is a key component in various heterocyclic syntheses and as a precursor for more complex molecular architectures. The choice of synthetic route can significantly impact project timelines, budget, and overall sustainability. This guide will dissect three plausible synthetic pathways, evaluating their respective merits and drawbacks.
Route 1: The Nitro-Phthalate Pathway
This route commences with the commercially available and relatively inexpensive 3-nitrophthalic acid. The synthesis involves two key transformations: esterification of the diacid and subsequent selective reduction of one of the two nitro groups.
Caption: Synthetic pathway for Route 1 starting from 3-nitrophthalic acid.
Causality Behind Experimental Choices
The initial diesterification of 3-nitrophthalic acid is a standard Fischer esterification, which is a cost-effective and scalable method.[1] The critical step in this route is the selective mono-reduction of the dinitro compound. The two nitro groups are electronically distinct due to the influence of the adjacent ester groups, which can be exploited for selective reduction. Catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst in the presence of a moderating agent, or a chemical reducing agent like sodium borohydride with a catalyst, can often achieve the desired selectivity. The choice of a mild reducing system is crucial to avoid the reduction of the ester functionality.
Experimental Protocol: Route 1
Step 1: Synthesis of Dimethyl 3-nitrophthalate
-
To a stirred solution of 3-nitrophthalic acid (10.0 g, 47.4 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2.5 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Pour the residue into ice-cold water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield dimethyl 3-nitrophthalate as a solid.
Step 2: Selective Reduction to this compound
-
In a flask, dissolve dimethyl 3-nitrophthalate (5.0 g, 20.9 mmol) in methanol (100 mL).
-
Carefully add 10% Palladium on carbon (0.5 g, 10 wt%).
-
To this suspension, add sodium borohydride (0.79 g, 20.9 mmol) portion-wise at 0-5 °C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue contains the desired product and the unreacted ester group may be selectively hydrolyzed under mild basic conditions if required, followed by acidification to yield the final product.
Route 2: The Anthranilic Acid Oxidation Pathway
This synthetic approach begins with 2-amino-3-methylbenzoic acid. The key transformation is the oxidation of the benzylic methyl group to a carboxylic acid, followed by a standard esterification.
Caption: Synthetic pathway for Route 2 starting from 2-amino-3-methylbenzoic acid.
Causality Behind Experimental Choices
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation.[2] Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose. The reaction is typically performed under basic conditions to improve the solubility of the permanganate and the substrate. The amino group is susceptible to oxidation, but under controlled conditions, selective oxidation of the methyl group can be achieved. Subsequent selective esterification of the newly formed carboxylic acid in the presence of the other carboxylic acid group can be challenging. However, by converting the diacid to its anhydride and then reacting with one equivalent of methanol, selective mono-esterification can be achieved.
Experimental Protocol: Route 2
Step 1: Oxidation of 2-Amino-3-methylbenzoic acid
-
Dissolve 2-amino-3-methylbenzoic acid (5.0 g, 33.1 mmol) in a 1 M aqueous solution of sodium hydroxide (50 mL).
-
Heat the solution to 80-90 °C.
-
Slowly add a solution of potassium permanganate (10.5 g, 66.2 mmol) in water (150 mL) dropwise over 2-3 hours, maintaining the temperature.
-
After the addition is complete, continue heating for another 1-2 hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2-3 to precipitate the 2-amino-3-carboxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Selective Esterification
-
A mixture of 2-amino-3-carboxybenzoic acid (3.0 g, 16.6 mmol) and acetic anhydride (5 mL) is heated at reflux for 2 hours to form the corresponding anhydride.
-
The excess acetic anhydride is removed under reduced pressure.
-
The crude anhydride is then dissolved in dry methanol (30 mL) and stirred at room temperature for 4-6 hours.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to yield this compound.
Route 3: The m-Toluic Acid Nitration-Reduction-Oxidation Pathway
This is a longer but potentially cost-effective route starting from the readily available m-toluic acid. It involves a sequence of nitration, reduction of the nitro group, and finally, oxidation of the methyl group.
Caption: Synthetic pathway for Route 3 starting from m-toluic acid.
Causality Behind Experimental Choices
This route leverages inexpensive starting materials. The nitration of m-toluic acid is directed by the existing substituents to yield the desired 2-nitro-3-methylbenzoic acid as a major product.[3] The subsequent reduction of the nitro group to an amine is a standard and high-yielding reaction, typically achieved through catalytic hydrogenation.[3] The final steps of oxidation and esterification would follow the same logic as described in Route 2. While this route involves more steps, the low cost of the initial starting material might make it economically viable for large-scale production.
Experimental Protocol: Route 3
Step 1: Nitration of m-Toluic acid
-
To a stirred mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (25 mL) at 0-5 °C, slowly add m-toluic acid (10.0 g, 73.4 mmol).
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice (200 g).
-
Filter the precipitated 2-nitro-3-methylbenzoic acid, wash thoroughly with cold water, and dry.
Step 2: Reduction of 2-Nitro-3-methylbenzoic acid
-
Dissolve 2-nitro-3-methylbenzoic acid (8.0 g, 44.2 mmol) in ethanol (100 mL) in a hydrogenation vessel.
-
Add 10% Palladium on carbon (0.4 g, 5 wt%).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Release the pressure, filter the catalyst through Celite, and concentrate the filtrate to obtain 2-amino-3-methylbenzoic acid.
Step 3 & 4: Oxidation and Esterification
Follow the procedures outlined in Route 2 for the oxidation of the methyl group and subsequent selective esterification to obtain the final product.
Cost-Benefit Analysis: A Comparative Table
| Parameter | Route 1: Nitro-Phthalate Pathway | Route 2: Anthranilic Acid Oxidation | Route 3: m-Toluic Acid Pathway |
| Starting Material Cost | Moderate (3-Nitrophthalic acid: ~$30/100g)[4][5] | High (2-Amino-3-methylbenzoic acid: ~$70/100g)[6] | Low (m-Toluic acid: ~$40/1kg)[6] |
| Number of Steps | 2 | 2 | 4 |
| Overall Yield (Estimated) | 60-70% | 50-60% | 40-50% |
| Key Reagent Costs | Moderate (Pd/C, NaBH₄)[7][8] | Moderate (KMnO₄)[9] | Moderate (Pd/C, KMnO₄)[7][9] |
| Process Scalability | Good; esterification and reduction are scalable.[10] | Moderate; large-scale oxidation with KMnO₄ can be challenging. | Moderate; multiple steps add complexity to scale-up. |
| Safety Concerns | Catalytic hydrogenation requires specialized equipment and handling of flammable H₂ gas.[11][12] | KMnO₄ is a strong oxidizer and can cause fires or explosions if not handled properly.[13][14] | Involves nitration (highly exothermic), catalytic hydrogenation, and KMnO₄ oxidation, combining hazards from other routes.[15] |
| Environmental Impact | Use of heavy metal catalyst (Pd). | Generation of manganese dioxide waste. | Use of strong acids and generation of manganese dioxide waste. Use of heavy metal catalyst (Pd). |
| Purification | Chromatography may be needed for selective reduction. | Filtration and recrystallization are likely sufficient. | Multiple purification steps are expected. |
Senior Application Scientist's Recommendation
The optimal synthetic route to this compound is highly dependent on the specific needs of the research or production campaign.
-
For small-scale laboratory synthesis where time and simplicity are critical, Route 1 (The Nitro-Phthalate Pathway) is the most attractive option. Despite the moderate cost of the starting material, the two-step process with potentially high yields makes it an efficient choice for accessing the target molecule quickly. The main challenge lies in achieving high selectivity in the reduction step, which may require careful optimization.
-
Route 2 (The Anthranilic Acid Oxidation Pathway) is a viable alternative if the starting material is readily available, but the high cost of 2-amino-3-methylbenzoic acid makes it less economical for larger scales. The oxidation step with potassium permanganate is a classic but can be cumbersome to perform on a large scale due to the generation of large amounts of manganese dioxide waste.
-
For large-scale industrial production where cost is the primary driver, Route 3 (The m-Toluic Acid Pathway) presents the most compelling case. The very low cost of m-toluic acid can offset the increased number of steps and potentially lower overall yield. However, the process involves multiple hazardous steps (nitration, hydrogenation, and oxidation) that require robust safety protocols and specialized equipment, making the initial investment in process development and infrastructure significant.
Ultimately, the decision should be based on a thorough evaluation of the available resources, desired scale of production, and the acceptable trade-offs between cost, time, and safety. It is always recommended to perform small-scale trial runs of the chosen route to optimize conditions and validate the process before scaling up.
References
- 1. 2-amino-5-cyano-3-methylbenzoic acid | 871239-18-8 | WJB23918 [biosynth.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols [elchemy.com]
- 4. m-Toluic acid [himedialabs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 8. Potassium permanganate price,buy Potassium permanganate - chemicalbook [m.chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. capremediation.com [capremediation.com]
- 13. acs.org [acs.org]
- 14. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 15. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 2-Amino-3-(methoxycarbonyl)benzoic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-3-(methoxycarbonyl)benzoic acid, focusing on the critical role of Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety, building a culture of trust and excellence in your laboratory.
Understanding the Compound and Its Associated Hazards
Before any laboratory procedure, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No: 253120-47-7) may not be readily available, we can infer its likely hazards from the closely related and well-documented compound, 2-Amino-3-methoxybenzoic acid (CAS No: 3177-80-8). It is crucial to always consult the specific SDS provided by your supplier for the exact material you are handling.
Based on available data for the analogous compound, 2-Amino-3-methoxybenzoic acid is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2]
These classifications indicate that the compound can cause skin and eye irritation upon contact and may lead to respiratory irritation if inhaled. Therefore, a comprehensive PPE strategy is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | N95-rated dust mask or a respirator, especially if the process may generate dust.[2] |
| Solution Preparation | Chemical safety goggles.[1] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood.[2][3] |
| Reaction and Work-up | Chemical safety goggles and a face shield, especially when handling larger quantities or under pressure/heat. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a chemical fume hood. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a laboratory coat. | N95-rated dust mask or a respirator. |
The Rationale Behind PPE Selection
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[1] When there is a potential for splashing, a face shield should be worn in conjunction with goggles to protect the entire face.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, provide a barrier against skin contact, which can cause irritation. It is crucial to inspect gloves for any signs of degradation before use and to wash hands thoroughly after removing them.
-
Body Protection: A laboratory coat protects your skin and personal clothing from accidental spills and contamination.
-
Respiratory Protection: Since this compound may cause respiratory irritation, minimizing inhalation exposure is critical.[4] When handling the solid form, especially during weighing where dust can be generated, an N95-rated dust mask or a respirator is recommended.[2] For all other operations, working in a certified chemical fume hood is the most effective engineering control to prevent inhalation of vapors or aerosols.[3]
Procedural Guidance for Safe Handling and Disposal
Adherence to established protocols is key to ensuring a safe laboratory environment. The following step-by-step procedures provide a framework for the safe handling and disposal of this compound.
Experimental Workflow: From Preparation to Disposal
Caption: A logical workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation and PPE: Before handling the chemical, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2][3] Don the appropriate PPE as outlined in the table above, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Weighing: To minimize dust formation, weigh the solid compound carefully within the fume hood.[3] Use a disposable weigh boat.
-
Dissolution: If preparing a solution, add the weighed solid to the solvent in a suitable container. Gently agitate the mixture to dissolve the compound.
-
Reaction: Conduct all reactions within a chemical fume hood to contain any potential vapors or aerosols.
-
Decontamination: After handling, thoroughly wipe down the work area with an appropriate solvent. Wash your hands immediately and thoroughly.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all solid and liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.[2]
-
Labeling: The waste container must be labeled with the full chemical name and any relevant hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3]
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[2] Do not dispose of this chemical down the drain.[2]
By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer and more effective research environment. Always prioritize safety and consult the specific SDS for the chemicals you are handling.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
